Product packaging for Methyl 2-amino-3,5-dibromobenzoate(Cat. No.:CAS No. 606-00-8)

Methyl 2-amino-3,5-dibromobenzoate

Cat. No.: B1581524
CAS No.: 606-00-8
M. Wt: 308.95 g/mol
InChI Key: NGXVMFCGYYHEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-amino-3,5-dibromobenzoate is a useful research compound. Its molecular formula is C8H7Br2NO2 and its molecular weight is 308.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3823. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br2NO2 B1581524 Methyl 2-amino-3,5-dibromobenzoate CAS No. 606-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3,5-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXVMFCGYYHEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060546
Record name Benzoic acid, 2-amino-3,5-dibromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-00-8
Record name Methyl 2-amino-3,5-dibromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-3,5-dibromo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 606-00-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-amino-3,5-dibromo-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-amino-3,5-dibromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-3,5-dibromo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 3,5-dibromoanthranilate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG8X53QQ5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Halogenated Intermediate

Methyl 2-amino-3,5-dibromobenzoate (CAS No. 606-00-8) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and synthetic chemistry sectors.[1] Its strategic importance is primarily derived from its role as a key starting material and advanced intermediate in the synthesis of mucolytic agents such as Bromhexine and Ambroxol.[2] The precise arrangement of its functional groups—an amine, a methyl ester, and two bromine atoms on a benzene ring—provides a versatile scaffold for molecular elaboration.

For researchers in drug development and process chemistry, a thorough understanding of this molecule's physicochemical properties is not merely academic; it is a prerequisite for successful synthesis, purification, formulation, and quality control. This guide provides a detailed examination of these properties, grounded in established analytical techniques and predictive methodologies, to empower scientists in leveraging this compound to its full potential.

Core Molecular and Physical Identity

A precise definition of a chemical entity is the foundation of all subsequent scientific work. This compound is a crystalline solid under standard conditions.[2] Key identifiers and physical properties are summarized below.

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms Methyl 3,5-dibromoanthranilate, 2-Amino-3,5-dibromobenzoic Acid Methyl Ester[3]
CAS Number 606-00-8[4]
Molecular Formula C₈H₇Br₂NO₂[4]
Molecular Weight 308.95 g/mol [1][4]
Appearance White to off-white solid crystals[2]
Melting Point 87 - 91 °C[2][5]
Boiling Point 317.9 ± 37.0 °C (Predicted)[2]
Density 1.907 ± 0.06 g/cm³ (Predicted)[2]
pKa -0.30 ± 0.10 (Predicted)[2]

Solubility Profile: A Qualitative Assessment

The solubility of an active pharmaceutical ingredient (API) intermediate is critical for reaction kinetics, purification, and ultimately, process efficiency. Due to its predominantly hydrophobic aromatic structure, this compound exhibits limited solubility in water.[6] However, it is generally soluble in common organic solvents.[6] The presence of the polar amino and ester groups allows for solubility in a range of polar aprotic and protic organic solvents.

Field Insight: In a process chemistry setting, solvents like methanol, ethanol, ethyl acetate, dichloromethane, and acetone are common first choices for dissolution. The choice of solvent is causal; for recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated is ideal.

Experimental Protocol: Determining a Practical Solubility Profile

This protocol outlines a standard laboratory method for qualitatively and semi-quantitatively assessing solubility.

  • Preparation: Dispense 10 mg of this compound into separate, labeled 20 mL glass vials.

  • Solvent Selection: Prepare a panel of common laboratory solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexanes).

  • Initial Addition: Add the first 0.5 mL of a solvent to its respective vial.

  • Agitation: Agitate the vial vigorously using a vortex mixer for 60 seconds. Visually inspect for undissolved solids.

  • Incremental Addition: If solids remain, continue adding the solvent in 0.5 mL increments, followed by agitation, up to a total volume of 5 mL.

  • Classification:

    • Very Soluble: Dissolves completely in < 1 mL.

    • Soluble: Dissolves completely in 1-2 mL.

    • Sparingly Soluble: Dissolves completely in 2-5 mL.

    • Insoluble: Fails to dissolve completely after adding 5 mL.

  • Trustworthiness Check: Perform the test in triplicate for at least one polar and one non-polar solvent to ensure reproducibility. Record the ambient temperature, as solubility is temperature-dependent.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of molecular structure and purity. The combination of IR, NMR, and MS creates a comprehensive analytical package.

Diagram 2: Standard Analytical Workflow for Compound Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis cluster_validation Final Validation Syn Chemical Synthesis Pur Purification (e.g., Recrystallization) Syn->Pur MP Melting Point (Purity/Identity) Pur->MP IR IR Spectroscopy (Functional Groups) Pur->IR NMR NMR Spectroscopy (Structural Elucidation) Pur->NMR MS Mass Spectrometry (Molecular Weight) Pur->MS Data Data Interpretation & Comparison MP->Data IR->Data NMR->Data MS->Data Cert Certificate of Analysis Data->Cert

Workflow for synthesis, purification, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups within the molecule. The spectrum is defined by characteristic vibrational frequencies.

  • N-H Stretching: The primary amine (-NH₂) will typically exhibit two medium-intensity bands in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: The ester carbonyl group shows a strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C-O Stretching: The ester C-O stretch will appear as a strong band in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretching: Medium to weak bands will be present in the 1450-1600 cm⁻¹ range, characteristic of the benzene ring.

  • Aromatic C-H Stretching: These appear as bands above 3000 cm⁻¹.

  • C-Br Stretching: The carbon-bromine bonds will produce strong absorptions in the fingerprint region, typically between 500-650 cm⁻¹.

Authoritative Grounding: While specific spectra for this exact compound are proprietary or found in databases like Bio-Rad's, the interpretation of these peaks is based on foundational principles of IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy - A Predictive Analysis

¹H NMR (Proton NMR):

  • -OCH₃ (Methyl Ester): A sharp singlet, integrating to 3 protons, is expected around δ 3.8-4.0 ppm.

  • -NH₂ (Amine): A broad singlet, integrating to 2 protons, is anticipated. Its chemical shift is highly variable (typically δ 4.5-6.0 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding.

  • Aromatic Protons (Ar-H): The two protons on the benzene ring are in different chemical environments and will appear as two distinct signals. They are meta to each other and will likely appear as two doublets due to small four-bond (⁴J) coupling.

    • The proton at C4 (between the two Br atoms) is expected to be further downfield.

    • The proton at C6 (adjacent to the ester) will be slightly more upfield. Both signals are expected in the δ 7.0-8.0 ppm range.

¹³C NMR (Carbon NMR):

  • -OCH₃ (Methyl Carbon): A signal around δ 50-55 ppm.

  • C=O (Carbonyl Carbon): A signal in the δ 165-170 ppm range.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

    • C-Br Carbons (C3, C5): These carbons are directly attached to electronegative bromine and will appear around δ 110-125 ppm.

    • C-NH₂ Carbon (C2): The carbon attached to the amino group will be shielded, appearing around δ 140-150 ppm.

    • C-COOCH₃ Carbon (C1): This quaternary carbon will be deshielded, appearing around δ 120-130 ppm.

    • C-H Carbons (C4, C6): These carbons will appear in the typical aromatic region of δ 120-140 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition. For this compound, the key feature is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

  • Molecular Ion Peak (M⁺): A compound with two bromine atoms will exhibit a characteristic triplet of peaks:

    • M⁺: Contains two ⁷⁹Br isotopes.

    • [M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

    • [M+4]⁺: Contains two ⁸¹Br isotopes.

  • The relative intensity of these peaks will be approximately 1:2:1. For this compound (C₈H₇Br₂NO₂), the molecular ion peaks would appear at m/z values corresponding to the different isotopic combinations, confirming the presence of two bromine atoms. A related di-acetylated compound shows this exact M, M+2, and M+4 pattern.[7]

Synthesis and Application Context

Understanding the synthesis is key to appreciating potential impurities and reaction byproducts.

Representative Synthesis Protocol

This compound is typically synthesized via the electrophilic bromination of methyl anthranilate (methyl 2-aminobenzoate).[2]

  • Dissolution: Dissolve methyl anthranilate in a suitable solvent, such as glacial acetic acid.

  • Cooling: Cool the reaction mixture in an ice bath (0-5 °C) to control the exothermic reaction.

  • Bromination: Add a solution of bromine (Br₂) in acetic acid dropwise to the cooled mixture with constant stirring. The stoichiometry must be carefully controlled (2 equivalents of Br₂) to achieve dibromination.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into water. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid and salts, and then dry. Further purification is achieved by recrystallization from a suitable solvent like methanol or ethanol to yield high-purity crystals.

Diagram 3: Synthetic Pathway from Methyl Anthranilate

Start Methyl Anthranilate (Starting Material) Reagent + 2 eq. Br₂ in Acetic Acid Start->Reagent Product This compound (Crude Product) Reagent->Product Purify Recrystallization (e.g., from Methanol) Product->Purify Final Purified Product Purify->Final

A simplified flowchart of the synthesis process.

Safety and Handling

As a halogenated organic compound, proper handling is essential.

  • GHS Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemistry. Its well-defined melting point, characteristic spectroscopic signatures, and predictable reactivity make it a reliable building block. This guide has synthesized critical data and practical protocols to provide researchers with the authoritative grounding needed for its effective and safe utilization in the laboratory and beyond. A comprehensive understanding of these physicochemical properties is the first step toward innovation in drug discovery and development.

References

A Technical Guide to the Physicochemical Properties of Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-3,5-dibromobenzoate (CAS No. 606-00-8) is a halogenated aromatic compound belonging to the class of benzoate esters.[1] Structurally, it is a derivative of methyl anthranilate with two bromine atoms substituted on the benzene ring. Its molecular structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1][2] For professionals in drug discovery and chemical process development, a thorough understanding of its fundamental physicochemical properties—namely solubility and pKa—is paramount. These parameters govern a compound's behavior in various environments, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation design.

This guide provides an in-depth analysis of the solubility profile and ionization constants (pKa) of this compound. It synthesizes theoretical principles with practical, field-proven experimental methodologies to offer a comprehensive resource for laboratory applications.

Core Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms Methyl 3,5-dibromoanthranilate[4][5]
CAS Number 606-00-8[4][5][6]
Molecular Formula C₈H₇Br₂NO₂[4][5][6]
Molecular Weight 308.95 g/mol [3][5][6]
Appearance White to off-white solid; Solid crystals[2][5]
Melting Point 89-91 °C (lit.)[2][5][7]
Boiling Point 317.9±37.0 °C (Predicted)[5][7]
Density 1.907±0.06 g/cm³ (Predicted)[5][7]

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both synthetic and biological systems. The structure of this compound imparts a complex solubility behavior.

Theoretical Analysis of Solubility

The molecule's solubility is dictated by the interplay between its hydrophobic and hydrophilic components:

  • Hydrophobic Character : The dibrominated benzene ring is large and nonpolar, which significantly limits its ability to form favorable interactions with polar solvents like water.[1][8] This aromatic core is the primary driver for its solubility in organic solvents.

  • Hydrophilic Character : The amino (-NH₂) and methyl ester (-COOCH₃) groups are polar and capable of hydrogen bonding. However, the large, hydrophobic ring structure dominates, leading to overall poor aqueous solubility.[1]

Based on these structural features, this compound is expected to be generally soluble in common organic solvents and have limited solubility in water.[1]

Factors Influencing Solubility
  • pH : The presence of the basic amino group means that the compound's aqueous solubility is pH-dependent. In acidic conditions (low pH), the amino group will be protonated to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and will exhibit greater solubility in water than the neutral molecule.

  • Temperature : For most solid solutes, solubility increases with temperature.[8][9] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice forces of the solid.

  • Solvent Polarity : The principle of "like dissolves like" applies. The compound will be most soluble in solvents with a polarity that is complementary to its own. Due to its mixed characteristics, it is expected to have good solubility in moderately polar organic solvents.

Qualitative Solubility Data
Solvent TypePredicted SolubilityRationale
Water Low / LimitedThe large, hydrophobic dibrominated aromatic ring dominates over the polar functional groups.[1]
Alcohols (Methanol, Ethanol) SolubleAlcohols can engage in hydrogen bonding with the amino and ester groups while also solvating the aromatic ring.
Chlorinated Solvents (DCM, Chloroform) SolubleThese solvents effectively solvate the nonpolar aromatic portion of the molecule.
Ethers (Diethyl Ether, THF) SolubleEthers are good solvents for moderately polar organic compounds.
Aprotic Polar Solvents (DMSO, DMF) Very SolubleThese solvents are highly effective at dissolving a wide range of organic compounds.

pKa Values and Ionization Behavior

The pKa value defines the strength of an acid or a base and is crucial for predicting a molecule's charge state at a given pH. For this compound, the primary ionizable group under typical aqueous conditions is the amino group.

Understanding the Relevant pKa

The relevant pKa for this molecule is that of its conjugate acid, the anilinium ion (Ar-NH₃⁺). This value indicates the pH at which the protonated and neutral forms of the amino group are present in equal concentrations.

Predicted vs. Experimental pKa
  • Predicted pKa : Some chemical databases provide a predicted pKa of -0.30 ± 0.10.[5][7] It is critical to interpret this value with caution. A negative pKa suggests a very strong acid. This value is not chemically reasonable for the dissociation of an anilinium ion. It more likely refers to the protonation of the carbonyl oxygen of the ester group, a process that only occurs in highly acidic, non-aqueous conditions and is generally not relevant for pharmaceutical or biological applications.

  • Influence of Substituents on Amino Group Basicity : The actual pKa of the amino group's conjugate acid will be determined by the electronic effects of the substituents on the aromatic ring.

    • Electron-Withdrawing Groups (EWGs) : Both the bromine atoms and the methyl ester group are electron-withdrawing.[10] These groups pull electron density away from the benzene ring and, consequently, from the nitrogen atom of the amino group.[11][12] This delocalization reduces the availability of the nitrogen's lone pair of electrons to accept a proton.

    • Effect on Basicity and pKa : By making the lone pair less available, EWGs decrease the basicity of the amine.[13] A less basic amine has a more acidic conjugate acid, which corresponds to a lower pKa value . Compared to aniline (pKa ≈ 4.6), the presence of two strong EWGs (Br) and one moderate EWG (-COOCH₃) will significantly lower the pKa of the anilinium ion of this compound, likely placing it in the range of 0-2.

Summary of Ionization Constants
Functional GroupPredicted pKaEstimated Relevant pKaDiscussion
Amino Group (Conjugate Acid) Not Available0 - 2 (Estimated)The pKa is significantly lowered from aniline's ~4.6 due to the strong electron-withdrawing effects of two bromine atoms and the methyl ester group. Experimental determination is essential for an accurate value.
Ester Carbonyl Oxygen (Protonated) -0.30 ± 0.10-0.30This predicted value reflects the pKa of the protonated ester. It is relevant only in super-acidic conditions and does not describe the primary ionization event in typical aqueous media (pH 1-14).[5][7]

Experimental Protocols

Given the lack of definitive public data, experimental determination of solubility and pKa is crucial for any research or development application. The following are standard, validated protocols.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for measuring equilibrium solubility.[14][15] It involves saturating a solvent with a solute over a defined period and then quantifying the amount of dissolved solute.

Methodology Steps:

  • Preparation : Add an excess amount of solid this compound to a series of vials containing the chosen solvents (e.g., water, pH-buffered solutions, organic solvents). Ensure enough solid is present to maintain a saturated solution with visible excess solid throughout the experiment.[14]

  • Equilibration : Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16][17]

  • Phase Separation : After equilibration, allow the samples to stand, or centrifuge them, to sediment the undissolved solid.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant.

  • Dilution : Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification : Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : Calculate the solubility from the measured concentration, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.[16]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid to solvent B Seal and agitate (24-48h at constant T) A->B C Centrifuge to sediment solid B->C D Sample supernatant C->D E Dilute sample D->E F Quantify via HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise method for pKa determination, involving the gradual addition of a titrant while monitoring the pH of the solution.[18][19]

Methodology Steps:

  • System Calibration : Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[18]

  • Sample Preparation : Accurately weigh and dissolve a known amount of this compound in a suitable solvent (often a co-solvent system like methanol/water is needed for sparingly soluble compounds). Purge the solution with nitrogen to remove dissolved CO₂.[18][20]

  • Initial pH Adjustment : For determining the pKa of the amino group (a base), the solution should first be made acidic by adding a known amount of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the amine.

  • Titration : Place the solution in a temperature-controlled vessel with constant stirring. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[20][21]

  • Data Recording : Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the protonated amine has been neutralized). This point corresponds to the flattest region of the buffer zone on the titration curve or the peak on the first derivative plot.[20]

G A Calibrate pH Meter B Prepare sample solution (e.g., in MeOH/Water) A->B C Add strong acid (HCl) to protonate amine B->C D Titrate with strong base (NaOH) in small increments C->D E Record pH after each addition D->E F Plot pH vs. Titrant Volume E->F G Determine pKa at half-equivalence point F->G

Caption: Workflow for Potentiometric Titration pKa Assay.

Alternative Protocol for pKa Determination (UV-Vis Spectrophotometry)

This method is useful for compounds with a chromophore near the ionization center, as the UV-Vis spectrum will change with pH.[22][23]

Methodology Steps:

  • Stock Solution : Prepare a concentrated stock solution of the compound in a solvent like DMSO or methanol.[22]

  • Buffer Preparation : Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12).

  • Sample Preparation : In a 96-well UV-transparent plate, add buffer solutions to the wells. Then, add a small, fixed amount of the stock solution to each well.[22]

  • Spectral Measurement : Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.[22]

  • Data Analysis : Identify one or more wavelengths where the absorbance changes significantly with pH. Plot the absorbance at a chosen wavelength versus the pH of the buffer.

  • pKa Calculation : Fit the resulting sigmoidal curve to the appropriate equation (e.g., the Henderson-Hasselbalch equation). The pH at the inflection point of the curve is the pKa.[23][24]

G A Prepare stock solution (e.g., in DMSO) B Prepare buffers of varying pH (1-12) A->B C Add stock solution to each buffer in a UV plate B->C D Measure UV absorbance spectrum for each pH C->D E Plot Absorbance vs. pH at a selected wavelength D->E F Determine pKa from inflection point of curve E->F

Caption: Workflow for UV-Vis Spectrophotometry pKa Assay.

Conclusion

This compound is a compound of significant interest in synthetic chemistry. Its physicochemical profile is characterized by low intrinsic aqueous solubility and a weakly basic amino group. The solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions due to the protonation of the amino group. The pKa of this amino group is substantially lower than that of simple anilines due to the potent electron-withdrawing effects of the two bromine substituents and the methyl ester group. While predictive data provides a useful starting point, this guide underscores the necessity of precise experimental determination of both solubility and pKa using validated methods like the shake-flask assay and potentiometric titration. Accurate characterization of these properties is a non-negotiable prerequisite for the successful application of this compound in drug design, formulation, and process chemistry.

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-3,5-dibromobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Unambiguous structural confirmation is paramount for its use in subsequent synthetic steps, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for this purpose. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will deconstruct the spectral data by examining the underlying principles of chemical shifts, spin-spin coupling, and substituent effects, offering researchers and drug development professionals a robust framework for interpreting the spectra of this and structurally related molecules.

Molecular Structure and Electronic Environment

The structural features of this compound dictate its NMR signature. The benzene ring is substituted with three distinct functional groups: an electron-donating amino (-NH₂) group and two electron-withdrawing groups—the bromine atoms (-Br) and the methyl ester (-COOCH₃).

The amino group, through resonance, increases electron density primarily at the positions ortho and para to it.[3][4] Conversely, the bromine atoms and the methyl ester group withdraw electron density from the ring through inductive and resonance effects, leading to a deshielding of nearby nuclei.[5][6] The final chemical shift of each nucleus is a net result of these competing electronic effects.

Figure 1: Molecular Structure of this compound The diagram shows the IUPAC numbering for the carbon atoms and the labeling for the distinct protons discussed in this guide.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity to neighboring protons. For this compound, we expect four distinct signals.

Aromatic Protons (H-4 and H-6)
  • Signal Assignment: The two protons on the aromatic ring, H-4 and H-6, are not chemically equivalent.

    • H-6: This proton is positioned ortho to the electron-withdrawing methyl ester group and para to the electron-donating amino group. The strong deshielding effect from the adjacent ester group is expected to shift this proton significantly downfield.

    • H-4: This proton is ortho to one bromine atom and meta to the amino and ester groups. It is also expected to be in the downfield aromatic region but generally upfield relative to H-6.

  • Multiplicity and Coupling: H-4 and H-6 are situated meta to each other. This results in a four-bond coupling (⁴J), which is typically small in benzene rings, on the order of 2-3 Hz.[7] Consequently, both H-4 and H-6 signals should appear as doublets.

Amino Protons (-NH₂)
  • Signal Assignment: The two protons of the primary amine group (-NH₂) typically appear as a single, often broad, resonance.

  • Chemical Shift Variability: The chemical shift of amine protons is highly dependent on factors such as solvent, concentration, and temperature due to variable rates of chemical exchange and hydrogen bonding.[8] In a non-protic solvent like CDCl₃, the signal is often observed in the 4-6 ppm range. In DMSO-d₆, which is a hydrogen bond acceptor, the signal is usually sharper and more downfield.[8]

Methyl Protons (-OCH₃)
  • Signal Assignment: The three protons of the methyl ester group (-OCH₃) are equivalent and do not have any neighboring protons to couple with.

  • Multiplicity: This results in a sharp singlet in the spectrum, integrating to three protons. Its position is typically around 3.8-3.9 ppm due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. For this molecule, eight distinct carbon signals are expected.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon due to the double bond to one oxygen and a single bond to another. It will appear as the most downfield signal, typically in the range of 165-170 ppm.[9]

  • Aromatic Carbons (C1-C6):

    • C3 and C5 (Bromo-substituted): Carbons directly bonded to the highly electronegative bromine atoms are significantly deshielded. However, this is countered by the "heavy atom effect," which can induce shielding. The net effect usually places these signals in the 110-125 ppm range.

    • C2 (Amino-substituted): The carbon attached to the nitrogen of the amino group is strongly shielded by nitrogen's resonance effect, which typically outweighs its inductive withdrawing effect.[4] This C-N signal is expected to be found relatively upfield in the aromatic region.

    • C1 (Ester-substituted): This quaternary carbon is adjacent to the carbonyl group and will be found downfield, but typically upfield of the carbons directly bonded to oxygen or nitrogen.

    • C6 and C4 (Protonated Carbons): The chemical shifts of these carbons are influenced by the combined substituent effects. C6 is ortho to the ester and para to the amino group, while C4 is ortho to a bromine. Their precise assignment can be confirmed with 2D NMR techniques like HSQC.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group is the most shielded (upfield) carbon in the molecule, typically appearing around 52-53 ppm.[10]

Data Summary

The following tables summarize the predicted and typically observed NMR spectral data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Signal Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
1 ~ 8.0 Doublet (d) ~ 2.4 1H H-6
2 ~ 7.8 Doublet (d) ~ 2.4 1H H-4
3 ~ 5.8 Broad Singlet (br s) - 2H -NH₂

| 4 | ~ 3.9 | Singlet (s) | - | 3H | -OCH₃ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 167 C=O
~ 148 C-2
~ 138 C-6
~ 135 C-4
~ 120 C-1
~ 112 C-5
~ 110 C-3

| ~ 53 | -OCH₃ |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol should be adhered to. This represents a self-validating system where careful execution minimizes artifacts and ensures data integrity.

Workflow for NMR Analysis

G prep 1. Sample Preparation ~10-20 mg of sample dissolved in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Add TMS as internal standard. transfer 2. Transfer to NMR Tube Filter solution into a clean, dry 5 mm NMR tube. prep->transfer instrument 3. Instrument Setup Place tube in spectrometer. Lock, tune, and shim the instrument. transfer->instrument acquire_h1 4. ¹H Spectrum Acquisition Standard pulse sequence (e.g., zg30). Set spectral width, acquisition time, and number of scans. instrument->acquire_h1 acquire_c13 5. ¹³C Spectrum Acquisition Proton-decoupled pulse sequence (e.g., zgpg30). Adjust parameters for wider spectral width and longer relaxation delay. instrument->acquire_c13 process 6. Data Processing Fourier transform, phase correction, and baseline correction. acquire_h1->process acquire_c13->process analyze 7. Spectral Analysis Calibrate spectrum to TMS (0 ppm). Integrate peaks, determine multiplicities, and assign signals. process->analyze

Figure 2: Standard Workflow for NMR Data Acquisition and Analysis. This diagram outlines the critical steps from sample preparation to final spectral interpretation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-20 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is a suitable choice as it is aprotic and dissolves the compound well.

    • Ensure complete dissolution by gentle vortexing.

  • Sample Transfer:

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup (e.g., on a 400 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual sample changer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H Spectrum Acquisition:

    • Load a standard set of acquisition parameters.

    • Use a 30-degree pulse angle.

    • Set the spectral width to approximately 16 ppm (centered around 6 ppm).

    • Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

    • Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Load a standard proton-decoupled pulse program.

    • Set the spectral width to approximately 240 ppm (centered around 100 ppm).

    • Use an acquisition time of ~1 second and a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

  • Data Processing and Analysis:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and perform a Fourier Transform.

    • Carefully phase correct the spectrum manually.

    • Apply a baseline correction algorithm.

    • Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm.

    • Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants for both spectra to assign the structure.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for its complete and unambiguous structural characterization. The ¹H spectrum is distinguished by two meta-coupled doublets in the aromatic region, a broad amine singlet, and a sharp methyl singlet. The ¹³C spectrum confirms the presence of eight unique carbon environments, including the characteristic downfield ester carbonyl. A thorough understanding of substituent effects is crucial for the correct assignment of all signals. The methodologies and analyses presented in this guide provide a comprehensive framework for researchers to confidently identify this molecule and apply these principles to other complex substituted aromatic systems.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of Methyl 2-amino-3,5-dibromobenzoate. As a molecule of interest in synthetic chemistry and potentially in drug development, a thorough understanding of its three-dimensional structure is paramount for elucidating its chemical behavior and guiding further molecular design. This document will detail the synthesis, crystal growth, data collection, and structural interpretation, offering field-proven insights into the experimental choices and the significance of the resulting structural data.

Introduction: The Significance of Structural Elucidation

This compound is a halogenated aromatic compound with functional groups that can participate in a variety of intermolecular interactions. The precise arrangement of atoms in the crystalline state, dictated by these interactions, governs its physicochemical properties, such as solubility, melting point, and stability. For drug development professionals, understanding the crystal packing and intermolecular forces is crucial for predicting polymorphism, which can have significant implications for a drug's bioavailability and efficacy. This guide will walk through the process of obtaining and interpreting the crystal structure of this molecule, providing a foundational understanding for its application in further research.

Synthesis and Crystallization: The Foundation of Quality Data

A high-quality crystal is the prerequisite for a successful single-crystal X-ray diffraction experiment. The synthesis of this compound is the first critical step.

Synthetic Pathway

The synthesis of this compound can be achieved through the bromination of methyl anthranilate. A common method involves the use of a brominating agent in a suitable solvent. One patented method describes a process that is simple, provides a high yield, and is suitable for industrial production[1].

Experimental Protocol: Synthesis of this compound [1]

  • Reaction Setup: In a suitable reactor, add methyl 2-aminobenzoate and N-methyl-N-n-butylimidazole tribromide.

  • Heating and Dissolution: Heat the mixture while stirring until all materials are dissolved.

  • Addition of Intermediate: Add an intermediate compound (as described in the patent) and maintain the temperature at 60 ± 2 °C with continuous stirring for 2.5-3.5 hours.

  • Extraction: After the reaction is complete, perform an extraction to isolate the product.

  • Drying and Concentration: Dry the extracted product and concentrate it to obtain this compound.

Crystal Growth

Obtaining single crystals suitable for X-ray diffraction often requires experimentation with different crystallization techniques. The goal is to allow the molecules to self-assemble into a well-ordered lattice slowly.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents with differing polarities to determine the optimal solubility of the compound. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetone) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly. This can be achieved by placing the heated solution in a Dewar flask filled with warm water.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following workflow outlines the key steps in this process.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, such as a Bruker APEXII CCD, are commonly used for this purpose[2].

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a glass fiber or a loop with a cryo-protectant.

  • Data Collection Temperature: The crystal is cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure[3].

  • Diffraction Experiment: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffracted X-ray spots are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This process involves determining the unit cell parameters, space group, and the positions of all atoms in the unit cell. Software packages like SHELXS and SHELXL are widely used for structure solution and refinement[2][3].

Data Processing Workflow

Structure Solution Workflow DataCollection Diffraction Data Collection Indexing Indexing & Unit Cell Determination DataCollection->Indexing Integration Integration of Reflection Intensities Indexing->Integration SpaceGroup Space Group Determination Integration->SpaceGroup Solution Structure Solution (e.g., Direct Methods) SpaceGroup->Solution Refinement Structure Refinement (e.g., Least-Squares) Solution->Refinement Validation Validation (e.g., CheckCIF) Refinement->Validation

Caption: A typical workflow for solving and refining a crystal structure from X-ray diffraction data.

Structural Analysis: Interpreting the Crystal Structure

While the specific crystal structure of this compound is not publicly available, we can predict its key structural features based on the analysis of closely related compounds and the known principles of intermolecular interactions involving halogen atoms.

Molecular Geometry

The molecule is expected to be largely planar, with the amino and methyl ester groups lying in or close to the plane of the benzene ring. The bond lengths and angles will be consistent with standard values for similar organic compounds.

Intermolecular Interactions: The Role of Halogenation

The presence of two bromine atoms on the aromatic ring is expected to have a significant influence on the crystal packing. Halogenation of aromatic molecules is a known strategy to modulate intermolecular interactions, which can impact optoelectronic and mechanical properties[4][5][6].

  • Hydrogen Bonding: The amino group (-NH₂) is a hydrogen bond donor, and the carbonyl oxygen of the methyl ester group is a hydrogen bond acceptor. It is highly probable that intermolecular N-H···O hydrogen bonds will be a key feature in the crystal packing, potentially forming chains or dimeric motifs[2][7].

  • Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. These interactions, along with other weak interactions like C-H···Br contacts, are expected to contribute to the overall stability of the crystal lattice[8][9].

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion. These interactions are primarily driven by dispersion and exchange forces[4][5]. The presence of electron-withdrawing bromine atoms can influence the nature and strength of these interactions.

Intermolecular Interaction Diagram

Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A_NH2 N-H₂ B_CO C=O A_NH2->B_CO Hydrogen Bond A_CBr C-Br B_LewisBase Lewis Base A_CBr->B_LewisBase Halogen Bond A_Ring Aromatic Ring (π-system) B_Ring Aromatic Ring (π-system) A_Ring->B_Ring π-π Stacking A_CO C=O

Caption: A diagram illustrating the potential intermolecular interactions in the crystal structure of this compound.

Crystallographic Data Summary

The following table presents a hypothetical but representative set of crystallographic data for this compound, based on the known structure of the related compound, Methyl 2-amino-5-bromobenzoate[2]. This serves as an example of the data that would be obtained from a successful crystal structure determination.

Parameter Hypothetical Value for this compound
Chemical FormulaC₈H₇Br₂NO₂
Formula Weight308.95
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~4.0
b (Å)~9.2
c (Å)~12.5
β (°)~95
Volume (ų)~450
Z4
Density (calculated) (g/cm³)~2.28
Absorption Coefficient (mm⁻¹)~9.0
F(000)584
R-factor~0.04

Conclusion and Future Directions

This guide has provided a comprehensive framework for the crystal structure analysis of this compound, from synthesis to structural interpretation. While a definitive crystal structure is yet to be reported in the public domain, the methodologies and predictive analyses presented here offer a robust roadmap for researchers in this field. The elucidation of this crystal structure will provide invaluable insights into the solid-state behavior of this molecule, paving the way for its potential applications in materials science and drug development. The interplay of hydrogen bonding, halogen bonding, and π-π stacking, as influenced by the dibromo-substitution pattern, will be of particular interest for understanding and designing novel molecular architectures.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3,5-dibromobenzoate, a key building block in the synthesis of novel pharmaceuticals and complex organic molecules, presents a specific set of handling challenges. Its dibrominated aromatic amine structure necessitates a rigorous and informed approach to laboratory safety. This guide provides an in-depth analysis of the compound's hazard profile and outlines comprehensive protocols to ensure the safety of laboratory personnel and the integrity of research outcomes.

The Compound Profile: Understanding the Inherent Risks

This compound (CAS No. 606-00-8) is a solid organic compound with a molecular weight of approximately 308.95 g/mol .[1][2] While its utility in organic synthesis is significant, the presence of both bromine atoms and an amino group on the benzene ring contributes to its hazardous properties. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[3][4] The bromine substituents can further influence the compound's reactivity and toxicological profile.

GHS Hazard Classification: A Consensus View

Based on available safety data sheets, this compound is consistently classified as a hazardous substance under the Globally Harmonized System (GHS).[1][5] The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Data synthesized from multiple supplier safety data sheets.[1][5][6]

It is crucial to note that some sources may include additional hazards, such as being harmful if swallowed (Acute toxicity, oral) or having long-term aquatic toxicity. Given the general toxicological concerns for brominated aromatic compounds, a cautious approach that accounts for these potential hazards is warranted.[7]

The Causality of Caution: Engineering a Safe Laboratory Environment

A proactive approach to safety involves not just following rules, but understanding the reasons behind them. The recommended handling procedures for this compound are based on its physical and chemical properties and toxicological profile.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure. This is most effectively achieved through robust engineering controls.

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any dust or aerosolized particles, which can cause respiratory irritation.[5][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[8]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the last line of defense, but it is a critical one. The selection of appropriate PPE is paramount.

  • Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Given that aromatic amines can be absorbed through the skin, double-gloving is a recommended practice for extended handling periods.[5] Contaminated gloves must be disposed of immediately.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles that can cause serious eye irritation.[8]

  • Skin and Body Protection: A lab coat should be worn and kept buttoned. For larger quantities or when there is a significant risk of splashing, consider using a chemically resistant apron and sleeves.[5]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][9]

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence LabCoat 1. Lab Coat Gloves1 2. Inner Gloves LabCoat->Gloves1 Goggles 3. Goggles Gloves1->Goggles Gloves2 4. Outer Gloves Goggles->Gloves2 RemoveGloves2 1. Outer Gloves RemoveCoat 2. Lab Coat RemoveGloves2->RemoveCoat RemoveGoggles 3. Goggles RemoveCoat->RemoveGoggles RemoveGloves1 4. Inner Gloves RemoveGoggles->RemoveGloves1 WashHands 5. Wash Hands RemoveGloves1->WashHands

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedures: From Benchtop to Disposal

Adherence to well-defined protocols is essential for minimizing risk during the entire lifecycle of the chemical in the laboratory.

Handling and Storage Protocol

Objective: To prevent accidental exposure and maintain the stability of the compound.

Methodology:

  • Preparation: Before handling, ensure all necessary engineering controls are functioning and the required PPE is available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula for solid transfers and avoid creating dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Storage: Store this compound in a tightly sealed, properly labeled container.[5] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] The storage area should be secure and accessible only to authorized personnel.

Spill Response Protocol

Objective: To safely contain and clean up a spill while minimizing exposure to personnel and the environment.

Methodology:

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.

  • Alert: Notify your supervisor and any other personnel in the vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10][11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.[8]

Spill_Response_Flowchart Start Spill Occurs Assess Assess Spill Size and Risk Start->Assess SmallSpill Small & Controllable? Assess->SmallSpill Evacuate Evacuate Area Alert Alert Supervisor Evacuate->Alert SmallSpill->Evacuate No WearPPE Don Appropriate PPE SmallSpill->WearPPE Yes Contain Contain with Inert Absorbent WearPPE->Contain Cleanup Collect into Waste Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Dispose->Alert

Caption: Emergency Spill Response Flowchart.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Always have the Safety Data Sheet (SDS) available when seeking medical attention.[10]

Waste Disposal: A Responsible Conclusion

All waste containing this compound, including excess reagent, reaction byproducts, and contaminated materials, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, sealed, and properly labeled container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[8] Do not discharge to sewer systems or release into the environment.[5][12]

By integrating a deep understanding of the chemical's properties with rigorous adherence to these safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3,5-dibromobenzoate, a halogenated aromatic compound, is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its molecular structure, featuring an amino group and bromine atoms on a benzoate ester framework, lends it a versatile reactivity profile. However, this same reactivity necessitates a thorough understanding of its hazard profile to ensure safe handling and mitigate risks in a laboratory and manufacturing setting. This guide provides a comprehensive overview of the material safety data for this compound, moving beyond a simple recitation of facts to offer insights into the causality behind safety protocols and to establish a framework for self-validating experimental design.

Chemical and Physical Identity

A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substances being handled. These properties dictate storage conditions, appropriate handling procedures, and potential incompatibilities.

PropertyValueSource(s)
CAS Number 606-00-8[1][2][3]
Molecular Formula C₈H₇Br₂NO₂[1][2][3]
Molecular Weight 308.95 g/mol [1][3]
Appearance Solid crystals, Straw-colored solid[4][5]
Melting Point 89-91 °C (for 98% industrial product)[4]
Solubility Generally soluble in organic solvents, limited solubility in water

Synonyms: This compound is also known by several other names, including Methyl 3,5-dibromoanthranilate and 2-Amino-3,5-dibromobenzoic acid methyl ester.[1][2]

GHS Hazard Identification and the Rationale for Precaution

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified with specific warnings that are crucial for researchers to comprehend.

According to aggregated GHS information, this compound is classified as follows:

  • Skin Irritation (Category 2) [1][5]

  • Serious Eye Irritation (Category 2) [1][5]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1][5]

The signal word associated with these classifications is "Warning" .[1][5]

Hazard Communication Workflow

The following diagram illustrates the logical flow from GHS classification to the necessary precautionary measures in a laboratory setting.

GHS_Workflow GHS Hazard Communication Workflow for this compound cluster_classification GHS Classification cluster_pictogram GHS Pictogram cluster_ppe Required Personal Protective Equipment (PPE) cluster_handling Safe Handling Procedures H315 H315: Causes skin irritation gloves Protective Gloves H315->gloves Mitigates skin contact avoid_contact Avoid contact with skin, eyes, and clothing H315->avoid_contact H319 H319: Causes serious eye irritation goggles Safety Goggles/Faceshield H319->goggles Protects eyes from irritation H319->avoid_contact H335 H335: May cause respiratory irritation ventilation Work in a well-ventilated area or fume hood H335->ventilation Prevents respiratory irritation avoid_inhalation Avoid breathing dust H335->avoid_inhalation pictogram ! hygiene Wash hands thoroughly after handling gloves->hygiene goggles->hygiene lab_coat Lab Coat lab_coat->hygiene respirator Respirator (if ventilation is inadequate)

Caption: GHS hazard communication and corresponding safety measures.

Safe Handling and Storage Protocols

A self-validating safety system in the laboratory relies on established protocols that are consistently followed. The following step-by-step methodologies are designed to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Handling Procedures
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoidance of Contact: Do not get in eyes, on skin, or on clothing.[5][6] Avoid ingestion and inhalation.[5][6]

  • Dust Formation: Take measures to avoid dust formation.[5][6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]

Storage Conditions
  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.[5]

  • Moisture: This chemical is noted to be moisture-sensitive.[6]

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the impact of any laboratory incident. The following protocols outline the immediate steps to be taken in case of accidental exposure or release.

First-Aid Measures
  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If you feel unwell, call a POISON CENTER or doctor/physician.[5]

  • Skin Contact: If on skin, wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[5]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]

  • Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[5] Rinse mouth.[5]

Spill and Leak Response
  • Ensure Personal Safety: Wear appropriate personal protective equipment.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Sweep up and shovel the spilled material.

  • Disposal: Dispose of the material in a suitable, labeled container in accordance with local regulations.[5]

Disposal Considerations

All chemical waste must be handled in a manner that minimizes environmental impact and complies with all applicable regulations.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[5] Do not let the product enter drains.

Conclusion

This compound is a valuable building block in chemical synthesis, but its potential hazards require a diligent and informed approach to safety. By understanding the underlying reasons for its GHS classifications and by adhering to rigorous handling, storage, and emergency protocols, researchers and drug development professionals can confidently and safely utilize this compound in their work. A culture of safety, grounded in technical understanding and proactive risk mitigation, is essential for the advancement of science.

References

The Reactivity of Methyl 2-amino-3,5-dibromobenzoate: A Synthetic Intermediate's Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-amino-3,5-dibromobenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis, notably as a key precursor in the manufacturing of mucolytic agents such as Bromhexine and Ambroxol.[1][2] Its chemical architecture, featuring an electron-donating amino group, an electron-withdrawing methyl ester, and two bulky halogen atoms on a benzene scaffold, imparts a complex and versatile reactivity profile. This guide provides a detailed exploration of the molecule's reactivity towards both electrophiles and nucleophiles. We will dissect the electronic and steric factors governing its reaction pathways, offering field-proven insights into experimental design and causality. This document serves as a technical resource, complete with detailed protocols, mechanistic diagrams, and a comprehensive summary of its synthetic transformations, grounded in authoritative references to ensure scientific integrity.

Molecular Profile and Electronic Characteristics

Structure and Functional Groups

This compound, with a molecular formula of C₈H₇Br₂NO₂, possesses several key functional groups that dictate its chemical behavior:

  • Aromatic Ring: The benzene core is the primary site for electrophilic substitution.

  • Amino Group (-NH₂): A primary amine at the C2 position. It is a strong activating group and a potent nucleophile.

  • Methyl Ester Group (-COOCH₃): Located at the C1 position, this is a deactivating group and a site for nucleophilic acyl substitution.

  • Bromo Substituents (-Br): Two bromine atoms at the C3 and C5 positions. They are deactivating groups and potential leaving groups under specific conditions.

Electronic Effects and Reactivity Prediction

The reactivity of the benzene ring is a delicate balance between the powerful electron-donating effect of the amino group and the cumulative electron-withdrawing effects of the methyl ester and two bromine atoms.

  • Amino Group (-NH₂): Through resonance (+R effect), the amino group donates electron density to the aromatic ring, primarily at the ortho and para positions (C3, C5, and the carbon at C1). This effect strongly activates the ring towards electrophilic attack.

  • Methyl Ester (-COOCH₃): This group is deactivating due to its inductive (-I) and resonance (-R) effects, withdrawing electron density from the ring and making electrophilic attack more difficult. It directs incoming electrophiles to the meta position (C3 and C5).

  • Bromine Atoms (-Br): Halogens are a classic case of competing effects. They are deactivating via induction (-I effect) but are ortho-, para-directing due to a weaker resonance (+R effect).

The dominant influence on the ring's activation is the amino group. However, the positions it most strongly activates (C3 and C5) are already substituted with bromine. This leaves the C4 and C6 positions as the most probable sites for electrophilic aromatic substitution, influenced by the directing effects of all substituents.

Caption: Electronic influences on this compound.

Reactions with Electrophiles: Modifying the Aromatic Core

Electrophilic aromatic substitution (EAS) on this molecule is challenging due to the sterically hindered and electronically complex nature of the ring. Successful reactions often require careful control of conditions and, critically, protection of the highly reactive amino group.

Protecting Group Strategies for the Amino Functionality

The primary amino group is susceptible to oxidation and can form complexes with Lewis acid catalysts, thereby inhibiting reactions like Friedel-Crafts. To circumvent these issues, the amino group is typically protected, most commonly via acylation to form an amide. This strategy temporarily reduces the activating effect of the nitrogen and prevents unwanted side reactions. A notable example from the literature is the formation of a diacetylamino derivative when treating the related 2-amino-3,5-dibromobenzoic acid with hot acetic anhydride.[3]

G Start This compound Reagent1 Acetic Anhydride (Ac₂O) Start->Reagent1 Protection Protected N-Acetylated Intermediate Reagent1->Protected Reaction Electrophilic Aromatic Substitution (EAS) Protected->Reaction Product Substituted Product Reaction->Product Deprotection Hydrolysis (H⁺ or OH⁻) Product->Deprotection Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Workflow for EAS reactions requiring amino group protection.

Experimental Protocol: N-Acetylation (Protection)

This protocol is adapted from procedures for acylating anilines.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution. A catalytic amount of a strong acid (e.g., H₂SO₄) can be added to accelerate the reaction, or a mild base like pyridine can be used to scavenge the acetic acid byproduct.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into cold water to precipitate the acetylated product.

  • Isolation: Filter the solid, wash thoroughly with water to remove any residual acid, and dry under vacuum. The resulting N-acetylated compound is now ready for subsequent electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

While the amino group activates the ring, the presence of three deactivating groups makes EAS reactions less favorable than on aniline itself.[4]

ReactionReagentsExpected OutcomeCitation
Nitration Conc. HNO₃ / Conc. H₂SO₄Substitution at C4/C6. Risk of oxidation without N-protection.[4]
Sulphonation Fuming H₂SO₄ (oleum)Substitution at C4/C6 to form a sulfonic acid derivative.[4]
Friedel-Crafts R-Cl / AlCl₃ (Alkylation) or RCOCl / AlCl₃ (Acylation)Reaction is generally unsuccessful due to catalyst poisoning by the amino group and strong ring deactivation. N-protection is mandatory, but the reaction remains challenging.

Reactions with Nucleophiles: Functional Group Transformations

The molecule presents multiple sites for nucleophilic attack, leading to a variety of useful synthetic transformations.

The Amino Group as a Gateway: Diazotization and the Sandmeyer Reaction

One of the most powerful transformations for aromatic amines is their conversion to diazonium salts.[5] This intermediate is highly valuable because the diazonio group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be substituted by a wide array of nucleophiles in what is known as the Sandmeyer Reaction .[6][7][8][9]

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Substitution Amine Ar-NH₂ (Starting Material) Reagents NaNO₂ / HCl 0-5 °C Amine->Reagents Diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) Reagents->Diazonium CuCl CuCl Diazonium->CuCl Chlorination CuBr CuBr Diazonium->CuBr Bromination CuCN CuCN Diazonium->CuCN Cyanation H2O H₂O / Δ Diazonium->H2O Hydroxylation Prod_Cl Ar-Cl CuCl->Prod_Cl Chlorination Prod_Br Ar-Br CuBr->Prod_Br Bromination Prod_CN Ar-CN CuCN->Prod_CN Cyanation Prod_OH Ar-OH H2O->Prod_OH Hydroxylation

Caption: General workflow for Diazotization and Sandmeyer reactions.

  • Diazotization: Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 2.5 eq of HBr or HCl). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 20-30 minutes to ensure complete formation of the diazonium salt.

  • Nucleophilic Displacement: In a separate flask, prepare the copper(I) salt solution (e.g., CuBr in HBr). Slowly add the cold diazonium salt solution to the copper(I) solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of N₂ gas ceases.

  • Isolation: Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product, which can be purified by chromatography or recrystallization.

The Ester Moiety: A Handle for Derivatization

The methyl ester group is a versatile handle for further modification.

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-amino-3,5-dibromobenzoic acid, which is a key intermediate itself.[3]

  • Protocol:

    • Dissolve the ester (1.0 eq) in methanol or ethanol.

    • Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5-2.0 eq).

    • Reflux the mixture for 1-3 hours until TLC analysis indicates the disappearance of the starting material.[10]

    • Cool the solution and remove the alcohol under reduced pressure.

    • Dilute with water and acidify with a strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry.

Strong reducing agents can reduce the ester to a primary alcohol without affecting the aromatic rings or the bromo substituents.

  • Protocol:

    • Suspend lithium aluminum hydride (LiAlH₄, ~2.0 eq) in a dry ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the ester (1.0 eq) in the same dry solvent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by the sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash them with ether.

    • Dry the combined organic filtrates and concentrate to yield (2-amino-3,5-dibromophenyl)methanol.[1][2]

The Aromatic Halogens: Nucleophilic Aromatic Substitution (SNAr)

Direct replacement of the bromine atoms via a classical SNAr mechanism is highly unfavorable. SNAr requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this molecule, the powerful electron-donating amino group destabilizes this intermediate, effectively preventing the reaction under standard nucleophilic conditions. Achieving substitution at these positions typically requires transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), which proceed through entirely different mechanisms.

Summary of Reactivity

Site of ReactionReagent TypeReactionKey ReagentsProduct Type
Aromatic Ring ElectrophileNitration / SulphonationHNO₃/H₂SO₄ or OleumRing-substituted derivative
Amino Group NucleophileN-AcylationAcetic AnhydrideN-acyl amide
Amino Group (via Diazonium)Sandmeyer ReactionNaNO₂/HCl then CuXAryl halide, nitrile, phenol
Ester Group NucleophileSaponificationNaOH / H₂OCarboxylic acid
Ester Group Reducing AgentReductionLiAlH₄Benzyl alcohol

References

Methodological & Application

Application Notes & Protocols: Methyl 2-amino-3,5-dibromobenzoate as a Versatile Precursor for the Synthesis of Medicinally Important Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-3,5-dibromobenzoate (CAS No: 606-00-8) is a strategically functionalized anthranilate ester that serves as a powerful and versatile starting material for the synthesis of a wide array of heterocyclic compounds.[1] Its unique architecture, featuring vicinal amino and ester groups poised for cyclization, along with two bromine atoms at the 3- and 5-positions, opens up a rich field of chemical transformations. The bromine atoms not only influence the electronic properties of the ring but also provide reactive handles for post-synthesis diversification through cross-coupling reactions. This guide provides an in-depth exploration of its application in constructing key heterocyclic scaffolds, such as quinazolinones and their precursors, which are prominent in medicinal chemistry and drug discovery programs due to their broad spectrum of biological activities.[2][3] Detailed, field-proven protocols, mechanistic insights, and data are presented to enable researchers to effectively utilize this precursor in their synthetic endeavors.

The Strategic Advantage of this compound

The utility of this compound stems from the orthogonal reactivity of its functional groups. The 2-amino and methyl ester groups are ideal partners for constructing a fused pyrimidine ring through various cyclization strategies. The bromine atoms at the 3- and 5-positions are not merely passive substituents; they are crucial for enabling further molecular complexity.

  • Cyclization Potential: The 1,2-aminoester arrangement is a classic precursor for annulation reactions, readily forming six-membered heterocyclic rings upon reaction with appropriate C1 or C-N synthons.

  • Diversification Handles: The C-Br bonds are highly amenable to modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the late-stage introduction of a wide variety of substituents. This is a key strategy in generating libraries of analogues for structure-activity relationship (SAR) studies.

Below is a conceptual workflow illustrating the dual utility of this precursor.

G cluster_0 Core Synthesis cluster_1 Scaffold Diversification Precursor This compound Cyclization Cyclization Reaction (e.g., with Amides, Anhydrides) Precursor->Cyclization Step 1 Scaffold Dibrominated Heterocyclic Scaffold (e.g., Quinazolinone) Cyclization->Scaffold Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Scaffold->Coupling Step 2 Library Diverse Library of Functionalized Heterocycles Coupling->Library

Caption: General workflow from precursor to a diverse library.

Synthesis of 6,8-Dibromo-Substituted Quinazolin-4(3H)-ones

Quinazolinones are a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs, exhibiting activities such as anticancer, anticonvulsant, and anti-inflammatory properties.[4][5][6] this compound is an excellent starting point for accessing 6,8-dibromo-substituted quinazolinone cores.

Mechanistic Rationale: The Benzoxazinone Pathway

A robust and common method involves a two-step, one-pot reaction. First, the amino group of the anthranilate reacts with an acylating agent, such as acetic anhydride, to form an N-acetyl intermediate. This intermediate then undergoes intramolecular cyclization via nucleophilic attack of the amide oxygen onto the ester carbonyl, eliminating methanol and forming a stable 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one.[4] This benzoxazinone is a key intermediate that can be readily converted to a variety of 3-substituted quinazolinones by reaction with different nitrogen nucleophiles.[4]

G Start Methyl 2-amino- 3,5-dibromobenzoate Step1 1. Acetic Anhydride (Acylation & Cyclization) Start->Step1 Intermediate 6,8-Dibromo-2-methyl- 4H-3,1-benzoxazin-4-one Step1->Intermediate Step2 2. Nitrogen Nucleophile (e.g., Hydrazine Hydrate) Intermediate->Step2 Product 3-Amino-6,8-dibromo- 2-methylquinazolin-4(3H)-one Step2->Product

Caption: Two-step synthesis of quinazolinones via a benzoxazinone intermediate.

Protocol: Synthesis of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

This protocol details the synthesis via the benzoxazinone intermediate, followed by reaction with hydrazine hydrate.

Step 1: Synthesis of 2-Methyl-6,8-dibromo-4H-benzo[d][5][7]-oxazine-4-one

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (0.01 mol, 3.09 g).[4]

  • Add acetic anhydride (10 mL, 0.106 mol) to the flask.[4]

  • Heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).[4]

  • After completion, allow the reaction mixture to cool to room temperature and then pour it slowly into 50 mL of ice-cold water while stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The crude benzoxazinone is often of sufficient purity for the next step.

Step 2: Synthesis of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

  • In a 100 mL round-bottom flask, suspend the crude 2-Methyl-6,8-dibromo-4H-benzo[d][5][7]-oxazine-4-one (0.01 mol theoretical) in 30 mL of ethanol.

  • Add hydrazine hydrate (1.5 mL, ~0.03 mol) dropwise to the suspension.

  • Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the benzoxazinone intermediate.

  • Upon completion, cool the reaction mixture. The quinazolinone product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to afford the final product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.

ParameterValueReference
Starting Material This compound[4]
Reagent (Step 1) Acetic Anhydride[4]
Reagent (Step 2) Hydrazine Hydrate[4]
Solvent Ethanol (for Step 2)[4]
Temperature Reflux[4]
Typical Reaction Time 2-3 hrs (Step 1), 4-6 hrs (Step 2)[4]
Anticipated Yield Good to Excellent[5]

Advanced Applications: Post-Synthetic Diversification

A major advantage of using this compound is that the resulting heterocyclic scaffolds retain the two bromine atoms. These serve as versatile handles for introducing molecular diversity using palladium-catalyzed cross-coupling reactions. This strategy is paramount in modern drug discovery for rapidly generating analogues to optimize potency, selectivity, and pharmacokinetic properties.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples the dibrominated heterocyclic core with a wide range of boronic acids or esters. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6- and/or 8-positions.

General Protocol: Suzuki Coupling on a 6,8-Dibromoquinazolinone Scaffold

Note: This is a general procedure; optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

  • To a microwave vial or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 6,8-dibromoquinazolinone substrate (1.0 eq).

  • Add the desired arylboronic acid (1.1 to 2.5 eq, depending on whether mono- or di-substitution is desired).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 - 0.10 eq) or PdCl₂(dppf) (0.05 - 0.10 eq).

  • Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq) or K₂CO₃ (3.0 eq).

  • Add a solvent system, commonly 1,4-dioxane/water or DMF.

  • Seal the vessel and heat the reaction to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for the required time (30 min to 24 h), monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

G Scaffold 6,8-Dibromo-Substituted Heterocycle Reaction Suzuki Coupling: + R-B(OH)₂ [Pd Catalyst, Base] Scaffold->Reaction Product1 6-Aryl-8-bromo- Derivative Reaction->Product1 Selective Coupling Product2 6-Bromo-8-aryl- Derivative Reaction->Product2 Selective Coupling Product3 6,8-Diaryl- Derivative Reaction->Product3 Exhaustive Coupling

Caption: Diversification of the dibromo-scaffold via Suzuki coupling.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)Reference
Incomplete Cyclization to Benzoxazinone 1. Insufficient temperature. 2. Deactivated starting material.1. Ensure the reaction is maintained at a vigorous reflux. 2. Use fresh, high-purity acetic anhydride.[8]
Low Yield in Quinazolinone Formation 1. Benzoxazinone ring is too stable. 2. Insufficient nucleophile or reaction time.1. Consider a stronger nucleophile or higher reaction temperature. Microwave irradiation can significantly improve yields and reduce reaction times. 2. Increase the equivalents of the nitrogen nucleophile and extend the reaction time, monitoring by TLC.[7][8]
Formation of Side Products 1. Impurities in the starting material. 2. Decomposition at high temperatures.1. Purify the starting anthranilate if necessary. 2. Optimize reaction conditions by trying a lower temperature for a longer duration.[8]
Difficulty in Product Isolation 1. Product is soluble in the reaction solvent. 2. Emulsion formation during work-up.1. After cooling, try adding an anti-solvent (e.g., water or hexane) to precipitate the product. 2. Use brine washes to break up emulsions during aqueous extraction.[8]

Safety Precautions

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle exclusively in a fume hood with appropriate PPE.

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. Use extreme caution and handle only in a fume hood.

  • Palladium Catalysts: Can be pyrophoric, especially Pd/C. Handle under an inert atmosphere where appropriate.

Conclusion

This compound stands out as a highly valuable and cost-effective precursor for constructing complex heterocyclic systems. Its pre-installed functional handles for both cyclization and cross-coupling reactions provide a streamlined and efficient pathway to generate libraries of structurally diverse molecules. The protocols and insights provided herein demonstrate its utility in synthesizing dibrominated quinazolinones, a scaffold of significant interest in medicinal chemistry. The potential for subsequent diversification through modern synthetic methods ensures that this building block will continue to be a cornerstone in the discovery of novel bioactive agents.

References

Application Notes & Protocols: Synthesis of Bioactive Quinazolinone Scaffolds from Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazolinones represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The strategic introduction of halogen atoms, such as bromine, onto the quinazolinone core provides essential chemical handles for further molecular elaboration through cross-coupling reactions, enabling the development of diverse compound libraries for drug discovery. This guide provides a detailed technical overview and robust protocols for the synthesis of 6,8-dibromo-substituted quinazolinones, starting from the readily available precursor, Methyl 2-amino-3,5-dibromobenzoate. We will explore a reliable two-step method via a stable benzoxazinone intermediate, offering modularity and high yields, and discuss modern, efficient alternatives.

Introduction: The Strategic Importance of Dibromo-Quinazolinones

The quinazolin-4(3H)-one framework is a fused heterocyclic system composed of a benzene ring and a pyrimidine ring.[3] Its structural rigidity and ability to participate in various intermolecular interactions make it an ideal template for designing enzyme inhibitors and receptor antagonists. The starting material, this compound, is strategically valuable for two primary reasons:

  • Activation and Cyclization: The amino and ester groups are perfectly positioned to undergo cyclization reactions to form the quinazolinone core.

  • Handles for Diversification: The two bromine atoms at the C6 and C8 positions are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of substituents to explore the chemical space and optimize biological activity.

This document provides researchers with the foundational knowledge and practical protocols to synthesize these critical intermediates, empowering further research and development.

Core Synthetic Pathway: From Anthranilate to Quinazolinone

The most established and versatile route for converting anthranilates into quinazolinones proceeds through a 4H-3,1-benzoxazin-4-one intermediate. This two-step approach is favored for its reliability, scalability, and the ease of purification of the intermediate.[4][5]

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="Acetic Anhydride\n(Ac₂O)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon]; Reagent2 [label="Nitrogen Nucleophile\n(e.g., R-NH₂)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="3-Substituted-6,8-dibromo-\n2-methylquinazolin-4(3H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label=" Step A:\nCyclization & Dehydration ", color="#4285F4"]; Reagent1 -> Intermediate [style=dashed, arrowhead=none, color="#4285F4"]; Intermediate -> Product [label=" Step B:\nRing Opening & Recyclization ", color="#EA4335"]; Reagent2 -> Product [style=dashed, arrowhead=none, color="#EA4335"];

// Invisible nodes for alignment inv1 [style=invis, width=0]; Reagent1 -> inv1 [style=invis]; inv1 -> Reagent2 [style=invis];

// Set graph attributes graph [bgcolor="transparent", pad="0.5"]; } enddot Caption: General two-step workflow for the synthesis of quinazolinones.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis of 3-Substituted-6,8-dibromo-2-methylquinazolin-4(3H)-ones

This protocol is adapted from established literature procedures and offers a robust and modular approach to the target compounds.[5]

Part A: Synthesis of 6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)

  • Principle: Methyl 3,5-dibromoanthranilate is condensed with acetic anhydride. Acetic anhydride serves a dual role: it acts as the source for the 2-methyl group and as a dehydrating agent to facilitate the cyclization into the benzoxazinone ring.[5]

  • Materials & Reagents:

    Reagent M.W. ( g/mol ) Quantity (mmol) Mass/Volume
    This compound 308.96 10 3.09 g
    Acetic Anhydride 102.09 100 10 mL
    Ethanol 46.07 - ~30 mL

    | Ice Water | 18.02 | - | ~50 mL |

  • Step-by-Step Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (3.09 g, 10 mmol) and ethanol (30 mL).

    • Add acetic anhydride (10 mL, ~100 mmol) to the suspension.

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate) to track the disappearance of the starting material. The reaction is typically complete within 2-3 hours.[5]

    • Work-up: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

    • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

    • Pour the crude residue into a beaker containing 50 mL of ice-cold water while stirring. A solid precipitate will form.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acetic acid.

    • Dry the solid product under vacuum to yield 6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one as a stable, often crystalline solid. This intermediate is typically of sufficient purity for the next step.

Part B: Synthesis of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

  • Principle: The benzoxazinone intermediate undergoes nucleophilic attack by a nitrogen nucleophile (in this case, hydrazine hydrate). This opens the oxazinone ring, followed by intramolecular cyclization and dehydration to form the more stable quinazolinone ring system.[5]

  • Materials & Reagents:

    Reagent M.W. ( g/mol ) Quantity (mmol) Mass/Volume
    6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one 319.94 5 1.60 g
    Hydrazine Hydrate (~64% N₂H₄) 50.06 10 ~0.5 mL

    | Ethanol | 46.07 | - | ~25 mL |

  • Step-by-Step Procedure:

    • In a 50 mL round-bottom flask, dissolve the benzoxazinone intermediate (1.60 g, 5 mmol) in ethanol (25 mL).

    • Add hydrazine hydrate (~0.5 mL, 10 mmol) dropwise to the solution at room temperature.

    • Heat the mixture to reflux for 3-4 hours.

    • Monitor the reaction: Use TLC to confirm the consumption of the benzoxazinone intermediate.

    • Work-up: After cooling the reaction mixture to room temperature, the product often precipitates out of the solution.

    • Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol.

    • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture to afford pure 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one.

Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The conversion of the benzoxazinone intermediate to the quinazolinone is a classic example of a nucleophilic acyl substitution followed by condensation.

G

  • Nucleophilic Attack: The primary amine (R-NH₂) attacks the electrophilic carbonyl carbon of the benzoxazinone.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond and opening the six-membered ring to form an N-acyl anthranilamide derivative.

  • Cyclization and Dehydration: The terminal amino group then attacks the other amide carbonyl carbon in an intramolecular fashion. The subsequent elimination of a water molecule yields the thermodynamically stable, fused six-membered quinazolinone ring.

Alternative & Green Synthetic Approaches

While the two-step method is reliable, modern synthetic chemistry emphasizes efficiency and sustainability.[6][7] Researchers can consider one-pot or microwave-assisted protocols to reduce reaction times and improve energy efficiency.

MethodKey FeaturesAdvantagesConsiderations
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat the reaction mixture.[8][9]Drastically reduced reaction times (minutes vs. hours). Often leads to higher yields and cleaner reactions.[10]Requires specialized microwave reactor equipment. Optimization of temperature and time is necessary.
One-Pot Reactions Combines multiple reaction steps into a single procedure without isolating intermediates.[11]Improved operational efficiency, reduced solvent waste, and time savings.Can be challenging to optimize; requires compatible reaction conditions for all steps.
Catalytic Methods Employs transition metal or organocatalysts to facilitate the cyclization under milder conditions.[12][13]Can offer higher selectivity, broader substrate scope, and milder reaction conditions.Catalyst cost, sensitivity, and removal can be drawbacks.

Example Protocol Concept: Microwave-Assisted Synthesis

A potential one-pot microwave protocol could involve heating this compound with an amide (e.g., formamide) or an amine/orthoester combination in a sealed microwave vial.[14][15] This approach would bypass the isolation of the benzoxazinone, directly yielding the quinazolinone product in a fraction of the time.

Troubleshooting & Practical Insights

  • Low Yield in Step A: Ensure the acetic anhydride is fresh and the reaction is run under anhydrous conditions until the starting material is fully consumed (check by TLC). Incomplete reaction is a common issue.

  • Difficulty in Purification: The final quinazolinone products are often highly crystalline and can be purified effectively by recrystallization. If recrystallization fails, column chromatography on silica gel is a reliable alternative.

  • Side Reactions: When using primary amines in Step B, ensure a slight excess is not used, as it can complicate purification. The stoichiometry should be carefully controlled.

  • Safety: Acetic anhydride is corrosive and lachrymatory. Hydrazine is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

The synthesis of 6,8-dibromo-2-methylquinazolin-4(3H)-ones from this compound is a cornerstone process for generating versatile intermediates in drug discovery. The detailed two-step protocol via a benzoxazinone intermediate provides a reliable and scalable method suitable for most research laboratories. By understanding the underlying mechanisms and exploring modern synthetic alternatives like microwave-assisted chemistry, researchers can efficiently produce these valuable scaffolds, paving the way for the development of novel and potent therapeutic agents.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1] This palladium-catalyzed reaction offers a robust and versatile tool for creating complex molecular architectures from readily available starting materials.[2] Among the vast array of substrates, methyl 2-amino-3,5-dibromobenzoate stands out as a particularly valuable building block, especially in the realms of pharmaceutical and materials science research.

The strategic placement of two bromine atoms on the aromatic ring of this compound allows for selective and sequential functionalization. This di-bromo motif, coupled with the directing and electronically influencing amino and methyl ester groups, provides a versatile platform for the synthesis of a diverse range of bi-aryl and heteroaryl compounds. These resulting structures are often key intermediates in the development of novel therapeutic agents and advanced materials.

This comprehensive guide provides detailed application notes and protocols for successfully employing this compound in Suzuki coupling reactions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the intricacies of this powerful transformation.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The generally accepted mechanism of the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][3] The cycle can be broken down into three key steps:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.[3][4] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The halide or other leaving group on the palladium is replaced by the organic moiety from the boronate.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln (Active Catalyst) Ar-Pd(II)-X(Ln) Ar-Pd(II)-Br(Ln) (Oxidative Adduct) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) (Transmetalation Product) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Coupled Product (Ar-Ar') Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-X This compound (Ar-Br) Ar-X->Ar-Pd(II)-X(Ln) Ar'-B(OR)2 Boronic Acid/Ester (Ar'-B(OR)2) Ar'-B(OR)2->Ar-Pd(II)-Ar'(Ln) caption Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The success of a Suzuki coupling reaction is highly dependent on the careful selection of reagents and reaction conditions. The following protocols provide a starting point for the coupling of this compound with various boronic acids. Optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[6]

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the boronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to further remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate reaction times and improve yields, particularly for challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., a quinoline-based Pd(II)-complex, 0.1 mol%)[7]

  • Base (e.g., Cesium carbonate (Cs₂CO₃), 2.0 equiv)[7]

  • Solvent (e.g., anhydrous Toluene)[7]

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound, the boronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent to the vial.

  • Sealing and Reaction: Securely cap the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).

  • Workup and Purification: After cooling, the workup and purification steps are similar to those described in Protocol 1.

Data Presentation: A Comparative Overview of Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the outcome of a Suzuki coupling reaction. The following table provides a summary of representative conditions that have been successfully employed for similar transformations.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
1-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good

Adapted from representative literature procedures.[8][9]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise during Suzuki coupling reactions. Here are some common problems and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently degassed system- Poorly soluble reagents- Inappropriate base or solvent- Use a fresh batch of catalyst or a more active precatalyst.[10]- Ensure thorough degassing of solvents and reaction vessel.[11]- Try a different solvent system to improve solubility.[12]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF) and solvents.[5][12]
Protodeborylation - The boronic acid is unstable under the reaction conditions.- Use a milder base (e.g., KF).[5]- Employ a more stable boronic ester (e.g., a pinacol ester).[13]- For highly unstable boronic acids, consider using a precatalyst that allows for rapid coupling at lower temperatures.[14]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without an effective reducing agent.- Meticulously degas all reagents and solvents and maintain an inert atmosphere.[10][13]- Use a Pd(0) catalyst source or ensure conditions are suitable for the in situ reduction of a Pd(II) precatalyst.[10]
Dehalogenation of Aryl Halide - Side reaction promoted by certain bases or solvents.- Change the base or solvent system.- Use a ligand that promotes reductive elimination over dehalogenation.[13]
Ester Hydrolysis - Strong basic conditions in an aqueous medium.- Use a non-aqueous solvent system if possible.[12]- Employ a milder base like KF.[12]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a Suzuki coupling reaction, from initial setup to final product analysis.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reagents: - this compound - Boronic Acid - Base C Combine Reagents in Flask A->C B Prepare Degassed Solvent E Add Degassed Solvent B->E D Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) C->D D->E F Add Palladium Catalyst E->F G Heat and Stir F->G H Monitor Reaction Progress (TLC, LC-MS) G->H I Cool to Room Temperature H->I Reaction Complete J Aqueous Workup (Extraction with Organic Solvent) I->J K Dry and Concentrate J->K L Purify Product (Column Chromatography/Recrystallization) K->L M Characterize Product (NMR, MS, etc.) L->M caption Figure 2: General experimental workflow for a Suzuki coupling reaction.

Caption: General experimental workflow for a Suzuki coupling reaction.

Safety Precautions

  • This compound: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[15]

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.

  • Solvents: Organic solvents such as dioxane and toluene are flammable and have associated health risks.

  • Bases: Strong bases are corrosive.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.[15][16]

Conclusion

The Suzuki-Miyaura coupling reaction of this compound is a highly effective method for the synthesis of complex biaryl and heteroaryl structures. By understanding the reaction mechanism, carefully selecting reaction components, and adhering to meticulous experimental technique, researchers can successfully leverage this versatile building block to advance their synthetic goals in drug discovery and materials science. This guide provides a solid foundation for achieving reproducible and high-yielding results.

References

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of Methyl 2-amino-3,5-dibromobenzoate

In the landscape of modern synthetic chemistry, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is paramount for the construction of complex molecular architectures.[1][2][3] this compound stands out as a highly valuable and versatile building block. Its structure, featuring two bromine atoms at distinct positions on an electron-rich aniline scaffold, offers multiple reaction sites for sequential and selective functionalization. The presence of the amino and methyl ester groups provides additional handles for diversification, making this reagent a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging these critical bonds with remarkable efficiency and functional group tolerance.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed protocols for leveraging the power of palladium catalysis with this compound. We will explore the mechanistic underpinnings of these transformations and provide practical, step-by-step methodologies for key reactions including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these powerful transformations lies a well-established catalytic cycle, which generally involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states.[2][5] Understanding this cycle is crucial for rational reaction design and troubleshooting.

The three fundamental steps are:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This forms a new, planar Pd(II) complex. The reactivity of C-X bonds typically follows the order I > Br > Cl, making the C-Br bonds in our substrate highly suitable for this step.[5]

  • Transmetalation (for Suzuki, etc.): In this step, an organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction) exchanges its organic group with the halide on the palladium center. This step is often facilitated by a base.[1][6]

  • Reductive Elimination: The final step involves the coupling of the two organic partners attached to the palladium center. This forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]

General_Catalytic_Cycle cluster_cycle Pd(0) / Pd(II) Cycle cluster_inputs Inputs cluster_outputs Output Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)-X_L_n Ar-Pd(II)-X(L_n) (Oxidative Adduct) Pd(0)L_n->Ar-Pd(II)-X_L_n Oxidative Addition Ar-Pd(II)-R_L_n Ar-Pd(II)-R(L_n) (Transmetalated Complex) Ar-Pd(II)-X_L_n->Ar-Pd(II)-R_L_n Transmetalation Ar-Pd(II)-R_L_n->Pd(0)L_n Reductive Elimination Ar-R Coupled Product (Ar-R) Ar-Pd(II)-R_L_n->Ar-R Ar-X This compound (Ar-X) Ar-X->Ar-Pd(II)-X_L_n R-M Coupling Partner (R-M) R-M->Ar-Pd(II)-R_L_n

Figure 1: General Catalytic Cycle for Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the stability and low toxicity of the requisite organoboron reagents.[4][7][8] It is an exceptionally powerful tool for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[3][4] For this compound, this reaction allows for the selective introduction of aryl or heteroaryl substituents at one or both bromine positions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd(0) Pd(0)L_n OxAd Ar-Pd(II)-Br(L_n) Pd(0)->OxAd Oxidative Addition Trans Ar-Pd(II)-Ar'(L_n) OxAd->Trans Transmetalation Trans->Pd(0) Reductive Elimination ArAr Biaryl Product (Ar-Ar') Trans->ArAr ArBr Substrate (Ar-Br) ArBr->OxAd ArB Arylboronic Acid (Ar'-B(OR)2) + Base ArB->Trans

Figure 2: The Suzuki-Miyaura Cross-Coupling Cycle.
Protocol: Mon-Arylation of this compound

This protocol provides a general procedure that can be optimized for specific substrates.[4][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound (e.g., 309 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of 4:1 1,4-dioxane/water) via syringe. Degassing is critical as oxygen can deactivate the palladium catalyst.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 35 mg, 0.03 mmol).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[4][11]

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryAryl HalideCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Amino-3-bromobenzoic acid analogPhenylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2)Dioxane/H₂O10012~85[9]
24-BromobenzothiadiazolePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95[9]
3Methyl 2-amino-5-bromobenzoateArylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃ (2)Dioxane/H₂O80-1004-12Good to Excellent[4]
4Aryl BromidePhenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)THF/H₂O801685-95[8]

Note: The data is compiled from studies on analogous substrates to provide a representative comparison.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling aryl halides with terminal alkynes.[12] This reaction is invaluable for creating rigid, linear structures found in natural products, pharmaceuticals, and molecular electronics.[12] It typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst, although copper-free methods have been developed to avoid the formation of alkyne homocoupling byproducts.[12][13]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0)L_n OxAd Ar-Pd(II)-Br(L_n) Pd(0)->OxAd Oxidative Addition (Ar-Br) RedEl Reductive Elimination OxAd->RedEl Transmetalation RedEl->Pd(0) ArAlkyne Product (Ar-C≡C-R) RedEl->ArAlkyne CuBr CuBr CuAlkyne Copper(I) Acetylide (R-C≡C-Cu) CuBr->CuAlkyne Base, R-C≡CH CuAlkyne->OxAd CuAlkyne->CuBr Transfers Alkyne to Pd Complex

Figure 3: The Sonogashira Cross-Coupling Cycle.
Protocol: Sonogashira Coupling with a Terminal Alkyne

This protocol is adapted from general procedures for the Sonogashira coupling of bromoanilines.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)

  • Solvent (e.g., DMF or Toluene)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst, and CuI.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the degassed solvent (5-10 mL), the terminal alkyne (1.2 mmol), and the base (e.g., Et₃N, 2.5 mmol) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir. Monitor progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and quench carefully with water or saturated ammonium chloride solution.[11]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel.[11]

Data Presentation: Sonogashira Coupling Conditions
EntryAryl HalideAlkyneCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF10096[14]
22-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF10089[14]
3Aryl BromideTerminal AlkynePd(acac)₂ (low loading), Hydrazone ligand, CuIK₃PO₄DMSO125Good[13]

Note: The data is compiled from studies on analogous amino-bromo-aromatic substrates.

Heck Coupling: Olefin Arylation

The Heck reaction forms a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[1] It is particularly useful for constructing complex molecular architectures and does not require the pre-formation of organometallic reagents.[1][16] The reaction typically proceeds with high trans selectivity.[16]

Protocol: Heck Coupling with an Alkene

This protocol is a general guideline for Heck reactions.[11][17]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene or an Acrylate, 1.1-2.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., DMF, NMP, Toluene)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the palladium catalyst, and the ligand (if used).

  • Reagent Addition: Add the base and the solvent.

  • Degassing: Degas the mixture by bubbling an inert gas through it for 10-15 minutes.

  • Alkene Addition: Add the alkene (1.5 mmol) via syringe.

  • Reaction: Heat the reaction to the desired temperature (typically 100-140 °C) and stir. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once complete, cool the reaction mixture and filter off any solids. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solution and purify the product by column chromatography.[11]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[18] This reaction has a broad substrate scope and has largely replaced harsher, classical methods for synthesizing aryl amines.[18] For this compound, this allows for the introduction of a second, different amino group, leading to valuable diaminoarene derivatives.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd(0) Pd(0)L_n OxAd Ar-Pd(II)-Br(L_n) Pd(0)->OxAd Oxidative Addition AmineComplex {Ar-Pd(II)-Br(HNR'R'')L_n} OxAd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR'R''(L_n) (Amido Complex) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd(0) Reductive Elimination ArAmine Aryl Amine (Ar-NR'R'') AmidoComplex->ArAmine ArBr Substrate (Ar-Br) ArBr->OxAd Amine Amine (HNR'R'') Amine->AmineComplex

Figure 4: The Buchwald-Hartwig Amination Cycle.
Protocol: Buchwald-Hartwig Amination

This protocol is based on optimized conditions for the amination of challenging aryl bromides.[19][20]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Bulky Phosphine Ligand (e.g., XPhos, 4-10 mol%)

  • Strong Base (e.g., KOtBu or NaOtBu, 1.4 equiv)

  • Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane)

  • Inert Atmosphere (Glovebox or Schlenk line)

Procedure:

  • Reaction Setup (Glovebox Recommended): In an oven-dried vial, add the palladium precatalyst, the ligand, and the base.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL).

  • Reaction: Seal the vial and heat the mixture to the desired temperature (typically 90-110 °C). Stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[11]

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Brominated BenzodiazepineAnilinePd₂(dba)₃ (5)XPhos (10)KOtBu (1.4)Toluene9087[19]
22-Bromo-13α-estrone analogAnilinePd(OAc)₂ (10)XPhos (20)KOtBu (1.5)Toluene120 (MW)94[20]
32-Bromo-13α-estrone analogBenzophenone IminePd(OAc)₂ (10)XPhos (20)KOtBu (1.5)Toluene120 (MW)87[21]

Note: The data is compiled from studies on complex aryl bromides, demonstrating the robustness of modern catalyst systems.

References

Application Notes and Protocols: Methyl 2-amino-3,5-dibromobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated Scaffold

In the landscape of modern drug discovery, the selection of starting materials and core scaffolds is a critical determinant of a program's success. Methyl 2-amino-3,5-dibromobenzoate is a deceptively simple molecule that offers a remarkable convergence of chemical functionalities, making it a highly strategic building block for medicinal chemists. Its structure, featuring a nucleophilic amine, a modifiable ester, and two strategically positioned bromine atoms, provides a versatile platform for generating molecular diversity and exploring structure-activity relationships (SAR).

The bromine atoms are not merely passive substituents; they are functional handles for modern cross-coupling reactions, enabling the precise installation of aryl, heteroaryl, or alkyl groups. The ortho-amino benzoate core is a well-established pharmacophore found in numerous bioactive compounds. This guide provides an in-depth exploration of this compound, detailing its synthesis, properties, and proven applications as a key intermediate in the synthesis of complex therapeutic agents.

Section 1: Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity of this reagent. It is a solid crystalline substance with a melting point of 89-91 °C.[1][2]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
CAS Number 606-00-8[1][2]
Molecular Formula C₈H₇Br₂NO₂[2][3][4]
Molecular Weight 308.95 g/mol [2][3]
Appearance White to off-white solid crystals[1][2]
Melting Point 89-91 °C (lit.)[1][2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]
Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)[5]
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Gloves[5]

Section 2: Synthesis Protocol

The most common and reliable method for preparing this compound is through the direct bromination of Methyl 2-aminobenzoate (Methyl anthranilate). The choice of a brominating agent and solvent system is critical for achieving high yield and purity.

Protocol 2.1: Synthesis via Direct Bromination

This protocol describes the bromination using molecular bromine in an acetic acid medium. Acetic acid serves to moderate the reactivity of bromine and facilitate a controlled reaction.

Materials:

  • Methyl 2-aminobenzoate

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Water (H₂O)

  • Round-bottomed flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

  • Dissolution: In a 500 mL round-bottomed flask, dissolve Methyl 2-aminobenzoate (0.18 mol) in acetic acid (50 mL). Cool the mixture to 0–5 °C using an ice bath with continuous stirring.[6]

  • Bromine Addition: Prepare a solution of bromine (0.18 mol) in acetic acid (1:1 by volume).[6] Add this solution dropwise to the cooled mixture of Methyl 2-aminobenzoate over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent over-bromination or side product formation.

  • Reaction: After the complete addition of bromine, continue stirring the mixture at 0–5 °C for one hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.[6]

  • Precipitation: Add water (100 mL) to the reaction mixture to precipitate the product.[6] The dibrominated product is significantly less soluble in the aqueous acetic acid solution than the starting material.

  • Isolation and Purification: Filter the resulting solid, wash it thoroughly with water (2 x 50 mL) to remove residual acid and salts, and dry the product at 60-80 °C for 5 hours.[6] This typically yields the target compound with high purity (>98%).

Causality and Insights:

  • The cooling to 0-5 °C is essential to control the rate of the electrophilic aromatic substitution, minimizing the formation of undesired isomers or tri-brominated species.

  • The amino group is a strong activating group, directing the electrophilic bromine to the ortho and para positions. As the para position is already substituted with the methyl ester (relative to the ring position), bromination occurs at the available ortho (position 3) and para (position 5) positions relative to the activating amino group.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Isolation MeAn Methyl 2-aminobenzoate Mixing 1. Dissolve & Cool (0-5 °C) MeAn->Mixing Reagents Br₂ in Acetic Acid Addition 2. Slow Dropwise Addition of Bromine Solution Reagents->Addition Mixing->Addition Stirring 3. Stir at 0-5 °C, then warm to RT Addition->Stirring Precipitate 4. Precipitate with H₂O Stirring->Precipitate Filter 5. Filter & Wash Solid Precipitate->Filter Dry 6. Dry Product Filter->Dry FinalProduct This compound Dry->FinalProduct G cluster_mods Start This compound Suzuki1 Suzuki Coupling (at C5-Br) + Aryl Boronic Acid Start->Suzuki1 Step 1 Acylation Amine Acylation /Urea Formation Suzuki1->Acylation Step 2a Amidation Ester-to-Amide Conversion Suzuki1->Amidation Step 2b Acylation->Amidation Step 3 Suzuki2 Optional Suzuki Coupling (at C3-Br) Amidation->Suzuki2 Step 4 (Optional) Library Diverse Library of Kinase Inhibitor Candidates Amidation->Library Suzuki2->Library

References

Mastering the Synthesis of Novel Pharmaceutical Intermediates: A Guide to the Derivatization of the Amino Group of Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-amino-3,5-dibromobenzoate in Drug Discovery

This compound is a highly functionalized aromatic compound that serves as a critical starting material in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a reactive primary amino group, a methyl ester, and two bromine atoms on the benzene ring, offers multiple avenues for chemical modification. This versatility makes it a valuable scaffold in the development of new therapeutic agents. Notably, it is a key precursor in the synthesis of mucolytic agents like Bromhexine and its active metabolite, Ambroxol, which are widely used in the treatment of respiratory diseases.[1][2] The ability to selectively derivatize the amino group is paramount for creating diverse molecular libraries for drug screening and for the synthesis of targeted active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed application notes and protocols for the derivatization of the amino group of this compound. We will explore key synthetic strategies, including N-acylation, N-alkylation, N-sulfonylation, and diazotization-based transformations. Each section will delve into the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting.

N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental transformation that converts the primary amino group into an amide. This modification can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile. The resulting amides are often stable and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. A common method for N-acylation involves the reaction of the amine with an acylating agent such as an acid chloride or anhydride in the presence of a base.

Protocol 1: N-Acetylation of this compound

This protocol describes the acetylation of the amino group using acetic anhydride. Pyridine is used as a base to neutralize the acetic acid byproduct and to catalyze the reaction.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution using a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, Methyl 2-(acetylamino)-3,5-dibromobenzoate, can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of anhydrous solvents is crucial to prevent the hydrolysis of acetic anhydride.

  • Pyridine acts as a nucleophilic catalyst and an acid scavenger, driving the reaction to completion.

  • The aqueous workup is designed to remove the catalyst and byproducts, leading to a cleaner crude product.

Visualization of N-Acylation Workflow:

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous DCM B Add pyridine and cool to 0°C A->B C Add acetic anhydride dropwise B->C D Warm to RT and stir for 2-4h C->D E Monitor by TLC D->E F Dilute with DCM E->F G Aqueous wash (HCl, NaHCO3, Brine) F->G H Dry organic layer G->H I Concentrate in vacuo H->I J Purify (Recrystallization/Chromatography) I->J K Final Product J->K Methyl 2-(acetylamino)-3,5-dibromobenzoate

Caption: Workflow for the N-acylation of this compound.

N-Alkylation Strategies: Expanding Molecular Diversity

N-alkylation introduces alkyl or aryl groups to the amino function, a key step in building more complex molecular architectures. Two powerful and widely used methods for N-alkylation are reductive amination and the Buchwald-Hartwig amination.

Reductive Amination: A Versatile One-Pot Approach

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[4][5] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ.[6][7] This method is particularly advantageous as it is often a one-pot reaction, minimizing the isolation of intermediates.[8][9] The synthesis of Ambroxol from 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol is a classic example of this reaction.[6][10]

Protocol 2: Reductive Amination with a Generic Aldehyde

This protocol outlines a general procedure for the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in DCE or THF, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Reductive Amination Parameters

ParameterRecommended ConditionRationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective for imines over carbonyls.[4]
Solvent DCE, THFAprotic solvents that are compatible with the reducing agent.
Catalyst Acetic AcidCatalyzes imine formation.
Temperature Room TemperatureSufficient for most reductive aminations.
Stoichiometry Slight excess of aldehyde and reducing agentDrives the reaction to completion.
Buchwald-Hartwig Amination: Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[11][12] This reaction allows for the coupling of amines with aryl halides or triflates and has revolutionized the synthesis of aryl amines.[13][14] It offers a broad substrate scope and functional group tolerance.[15]

Protocol 3: Buchwald-Hartwig Amination with an Aryl Halide

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Schlenk flask, magnetic stirrer, condenser, inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).

  • Add this compound (1.2 eq) and the aryl bromide (1.0 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the desired N-aryl product by column chromatography.

Visualization of Buchwald-Hartwig Amination:

G A This compound D N-Aryl Product A->D Toluene/Dioxane, Heat B Aryl Halide B->D Toluene/Dioxane, Heat C Pd Catalyst + Ligand + Base C->D Toluene/Dioxane, Heat

Caption: Key components of the Buchwald-Hartwig amination reaction.

N-Sulfonylation: Crafting Sulfonamides

The sulfonamide functional group is a key pharmacophore found in numerous drugs, including antibiotics and diuretics.[16] N-sulfonylation of this compound can be achieved by reacting it with a sulfonyl chloride in the presence of a base.

Protocol 4: Synthesis of an N-Arylsulfonamide Derivative

This protocol details the reaction with an arylsulfonyl chloride.

Materials:

  • This compound

  • Arylsulfonyl chloride (Ar-SO₂Cl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine or TEA (2.0 eq) and cool the mixture to 0 °C.

  • Add the arylsulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute with DCM and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude sulfonamide by recrystallization or column chromatography.

Diazotization and Sandmeyer Reactions: Versatile Transformations of the Amino Group

Diazotization of the primary aromatic amino group followed by a Sandmeyer or related reaction provides a powerful pathway to introduce a wide range of substituents, including halogens, cyano, hydroxyl, and other groups, in place of the amino group.[17][18][19] The reaction proceeds via the formation of a diazonium salt intermediate.[20]

Protocol 5: Sandmeyer Reaction for Halogen Exchange (Br for Cl)

This protocol describes the conversion of the amino group to a chloro group.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Water

  • Ice

  • Beaker, magnetic stirrer, dropping funnel

Procedure:

  • In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water. Cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Effervescence (evolution of N₂ gas) will be observed.

  • Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extract with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate.

  • Purify the resulting Methyl 2-chloro-3,5-dibromobenzoate by column chromatography or distillation.

Visualization of Diazotization and Sandmeyer Reaction:

G A This compound C Diazonium Salt Intermediate A->C Diazotization B NaNO2, HCl 0-5°C E Methyl 2-chloro-3,5-dibromobenzoate C->E Sandmeyer Reaction D CuCl, HCl

References

Application Note: Sandmeyer Reaction of Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Halogenated Benzoates

Halogenated aromatic compounds, particularly substituted benzoic acids and their esters, are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[2][3] The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable and versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5] This application note provides a detailed protocol and mechanistic insights for the Sandmeyer reaction of Methyl 2-amino-3,5-dibromobenzoate, a valuable starting material for the synthesis of complex, poly-halogenated aromatic structures.

Reaction Overview

The Sandmeyer reaction is a two-step process:

  • Diazotization: The primary aromatic amine, in this case, this compound, is converted to its corresponding diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[6]

  • Substitution: The diazonium salt is then treated with a copper(I) halide (e.g., CuCl, CuBr) which catalyzes the replacement of the diazonium group with the corresponding halide, liberating nitrogen gas.[7][8]

This process is an example of a radical-nucleophilic aromatic substitution (SRNAr).[4][9]

Experimental Protocol

Materials and Reagents
ReagentFormulaMWAmount (mmol)Equivalents
This compoundC₈H₇Br₂NO₂308.95 g/mol 101.0
Sodium NitriteNaNO₂69.00 g/mol 111.1
Hydrochloric Acid (concentrated, 37%)HCl36.46 g/mol ~60~6.0
Copper(I) ChlorideCuCl98.99 g/mol 121.2
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol --
Saturated Sodium Bicarbonate SolutionNaHCO₃---
Anhydrous Sodium SulfateNa₂SO₄142.04 g/mol --
Step-by-Step Procedure

Part 1: Diazotization

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (3.09 g, 10 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this low temperature to prevent the premature decomposition of the diazonium salt.[10]

  • Dissolve sodium nitrite (0.76 g, 11 mmol) in water (5 mL) and add this solution dropwise to the stirred suspension via the dropping funnel. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of a clear solution indicates the successful formation of the diazonium salt.[11]

Part 2: Sandmeyer Reaction

  • In a separate 500 mL flask, dissolve copper(I) chloride (1.19 g, 12 mmol) in concentrated hydrochloric acid (15 mL). The solution will appear dark green to black.[11]

  • Cool the copper(I) chloride solution to 0 °C in an ice-salt bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reaction Mechanism

The Sandmeyer reaction proceeds through a radical-mediated pathway.

  • Single Electron Transfer (SET): The copper(I) catalyst transfers a single electron to the diazonium salt, forming an aryl radical, nitrogen gas, and a copper(II) species.[7][12]

  • Halogen Transfer: The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product.[12]

Safety Considerations

  • Aryl diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and at low temperatures.[8]

  • The reaction involves the use of corrosive acids and toxic reagents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • The reaction should be performed in a well-ventilated fume hood.

  • Nitrogen gas is evolved during the reaction. Ensure adequate ventilation to prevent pressure buildup.

Applications in Drug Discovery

The product of this reaction, a tri-halogenated benzoic acid derivative, is a versatile intermediate for further synthetic transformations. The presence of multiple halogen atoms provides several handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse chemical libraries for drug discovery programs. Halogenated benzoic acids are known to be important scaffolds in various therapeutic areas.[13][14]

Conclusion

The Sandmeyer reaction of this compound is a robust and efficient method for the synthesis of a valuable tri-halogenated building block. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this important intermediate for applications in pharmaceutical and materials science research.

References

Application Notes & Protocols: Strategic Cyclization Reactions of Methyl 2-amino-3,5-dibromobenzoate for Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity

Methyl 2-amino-3,5-dibromobenzoate (CAS No. 606-00-8) is a powerful and versatile starting material in modern synthetic organic and medicinal chemistry.[1] As a substituted anthranilate, its intrinsic functionalities—a nucleophilic amine, an electrophilic ester, and two strategically placed bromine atoms—offer a rich platform for a multitude of cyclization strategies. The dibromo substitution not only imparts unique electronic properties and potential biological activity to the final products but also provides synthetic handles for further elaboration, particularly through transition-metal-catalyzed cross-coupling reactions.

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key cyclization reactions involving this building block. We move beyond simple procedural lists to dissect the underlying mechanisms and rationale behind protocol design, empowering chemists to adapt and innovate. The focus is on constructing high-value heterocyclic scaffolds, such as quinazolinones and benzodiazepines, which are foundational cores in numerous pharmaceuticals.[2][3]

Section 1: Synthesis of Quinazolinone Scaffolds

Quinazolinones are a prominent class of fused heterocyclic compounds present in various natural products and FDA-approved drugs, exhibiting a wide array of biological activities including anticancer and anti-inflammatory properties.[3][4] this compound is an ideal precursor for 6,8-dibromo-substituted quinazolinones, where the cyclization strategy hinges on the reaction of the anthranilate with a suitable C1 or C-N synthon.

Strategy 1.1: Two-Step Synthesis via a Benzoxazinone Intermediate

This robust, two-step approach first involves the cyclization of the anthranilate to a more reactive benzoxazinone intermediate. This intermediate is then readily converted to the desired quinazolinone upon reaction with a nitrogen nucleophile.

Causality & Experimental Rationale: The initial reaction with acetic anhydride serves two purposes: N-acetylation followed by an intramolecular cyclization via nucleophilic attack of the amide oxygen onto the methyl ester, with subsequent elimination of methanol. The resulting 2-methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one is an excellent electrophile.[5] The endocyclic ester (lactone-like) linkage is more reactive than the starting methyl ester, facilitating a ring-opening/ring-closing cascade with nitrogen nucleophiles like primary amines or hydrazines to furnish the thermodynamically more stable quinazolinone core.[4][5]

Experimental Protocol 1.1.A: Synthesis of 2-Methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one

  • To a round-bottom flask equipped with a reflux condenser, add this compound (10 mmol, 3.09 g).

  • Add acetic anhydride (15 mL) to the flask.

  • Heat the reaction mixture to reflux with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Pour the cooled mixture into 50 mL of ice-cold water to precipitate the product and quench excess acetic anhydride.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude benzoxazinone.[5] The product can be used in the next step without further purification or recrystallized from ethanol if necessary.

Experimental Protocol 1.1.B: Conversion to 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

  • In a microwave vial, suspend the 2-Methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one (1 mmol) obtained from the previous step in a suitable solvent like acetic acid (1 mL).[4]

  • Add hydrazine hydrate (1.2 mmol) or a substituted hydrazine/arylhydrazide to the suspension.[4][5]

  • Seal the vial and heat the mixture using microwave irradiation at 150°C for 20-30 minutes.[4]

  • Upon completion, cool the reaction vial. Add water to the mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Data Summary Table

StepReagents & ConditionsProductAnticipated YieldReference
1.1.AAcetic anhydride, reflux, 2-3h2-Methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one>90%[5]
1.1.BHydrazine hydrate, Acetic Acid, MW, 150°C, 30 min3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one80-90%[4][5]

Reaction Workflow: Two-Step Quinazolinone Synthesis

G start This compound inter 2-Methyl-6,8-dibromo- 4H-3,1-benzoxazin-4-one start->inter Acetic Anhydride Reflux end 3-Substituted-6,8-dibromo- 2-methylquinazolin-4(3H)-one inter->end R-NH2 (e.g., Hydrazine) MW or Thermal

Caption: Workflow for the synthesis of quinazolinones via a benzoxazinone intermediate.

Section 2: Synthesis of 1,4-Benzodiazepine Scaffolds

1,4-Benzodiazepines are privileged structures in medicinal chemistry, famously represented by drugs like diazepam.[6][7] The synthesis of these seven-membered rings from anthranilate precursors is a well-established strategy. While direct protocols using this compound are less common in the literature, its structural similarity to other anthranilates allows for the logical application of modern synthetic methods, such as multicomponent reactions.

Strategy 2.1: Ugi-Deprotection-Cyclization (UDC) Approach

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly building molecular complexity.[8] By choosing a bifunctional starting material, the Ugi product can be designed to undergo a subsequent intramolecular cyclization. This UDC strategy is highly efficient for creating diverse heterocyclic libraries.

Causality & Experimental Rationale: In this proposed pathway, this compound serves as the amine component in the Ugi-4CR. It reacts with an aldehyde (e.g., Boc-glycinal), an isocyanide, and a carboxylic acid. The resulting Ugi product contains both the methyl ester from the original anthranilate and a protected amine (from the Boc-glycinal). Selective deprotection of the Boc group unmasks a primary amine, which can then undergo an intramolecular nucleophilic attack on the sterically accessible methyl ester, leading to lactamization and the formation of the 1,4-benzodiazepine ring. The choice of an acid-labile Boc group is critical as it is orthogonal to the base-labile methyl ester, allowing for selective deprotection and controlled cyclization.[8]

Conceptual Protocol 2.1: UDC Synthesis of a 1,4-Benzodiazepine-3-one Scaffold

  • Ugi Reaction: To a solution of this compound (1 mmol) in methanol (5 mL) in a microwave vial, add Boc-glycinal (1.1 mmol), a carboxylic acid (e.g., acetic acid, 1 mmol), and an isocyanide (e.g., tert-butyl isocyanide, 1.1 mmol).

  • Seal the vial and heat under microwave irradiation at 100°C for 30 minutes.[8] Monitor for the consumption of the starting amine by TLC.

  • Upon completion, remove the solvent under reduced pressure. The crude Ugi product is typically used directly in the next step.

  • Deprotection & Cyclization: Dissolve the crude Ugi product in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).[8]

  • Heat the solution at 40-50°C overnight. The TFA will cleave the Boc protecting group, and the liberated amine will cyclize onto the methyl ester.

  • After the reaction is complete (monitored by LC-MS), neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate.

  • Purify the resulting 1,4-benzodiazepine derivative by column chromatography on silica gel.

Logical Workflow: UDC Strategy for Benzodiazepine Synthesis

G sub Methyl 2-amino- 3,5-dibromobenzoate + Aldehyde + Isocyanide + Carboxylic Acid ugi Ugi Product (Linear Adduct) sub->ugi Ugi-4CR dep Deprotection (e.g., TFA) ugi->dep cyc Intramolecular Cyclization dep->cyc prod 1,4-Benzodiazepine Scaffold cyc->prod

Caption: Ugi-Deprotection-Cyclization (UDC) workflow for benzodiazepine synthesis.

Section 3: Advanced Strategy: Palladium-Catalyzed Cyclizations

The two bromine atoms on the aromatic ring are not merely passive substituents; they are valuable synthetic handles for palladium-catalyzed cross-coupling reactions. This opens the door to more complex, polycyclic architectures through intramolecular cyclization cascades.

Strategy 3.1: Conceptual Pathway to Acridone Derivatives via Ullmann Condensation and Cyclization

Acridone is another important heterocyclic core with applications as a fluorescent probe and in medicinal chemistry.[9] A plausible route to substituted acridones involves an initial intermolecular C-N bond formation followed by an intramolecular C-C bond-forming cyclization.

Causality & Experimental Rationale: This proposed synthesis begins with an Ullmann condensation, a classic copper-catalyzed (or more modernly, palladium-catalyzed) reaction to couple the amino group of this compound with a 2-chlorobenzoic acid derivative.[10] This forms an N-arylated anthranilate intermediate. The subsequent and most critical step is an intramolecular Friedel-Crafts-type acylation. In the presence of a strong acid or dehydrating agent like polyphosphoric acid (PPA), the carboxylic acid on one ring is activated and attacks the electron-rich aromatic ring of the other, closing the central ring to form the tricyclic acridone system. The bromine atoms remain on the final scaffold, available for further functionalization.

Conceptual Protocol 3.1: Synthesis of a Dibromoacridone Derivative

  • Ullmann Condensation: In a sealed tube, combine this compound (1 mmol), 2-chlorobenzoic acid (1.2 mmol), copper(I) iodide (0.1 mmol), and a base such as potassium carbonate (2.5 mmol) in a high-boiling polar solvent like DMF.

  • Heat the reaction at 120-140°C for 12-24 hours. Microwave-assisted conditions could significantly shorten the reaction time.[10]

  • After cooling, dilute the reaction with water and acidify with HCl to precipitate the N-arylated anthranilic acid product. Filter, wash, and dry the intermediate.

  • Cyclization: Add the dried intermediate to polyphosphoric acid (PPA) (10x by weight).

  • Heat the mixture at 160-180°C for 2-4 hours until cyclization is complete (monitored by TLC).[11]

  • Carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the acridone product.

  • Neutralize with a base (e.g., sodium hydroxide solution), filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.

Reaction Mechanism: Acridone Synthesis

G start This compound + 2-Chlorobenzoic Acid inter N-Aryl Anthranilate Intermediate start->inter Ullmann Condensation (Cu or Pd catalyst) end Dibromoacridone Product inter->end Intramolecular Acylation (e.g., PPA, heat)

Caption: Conceptual pathway for the synthesis of acridones from the starting anthranilate.

Conclusion

This compound is a readily available and highly functionalized building block that provides access to a wide range of pharmaceutically relevant heterocyclic systems. By understanding the reactivity of its core functional groups, chemists can strategically design and execute cyclization reactions to build quinazolinones, benzodiazepines, and more complex polycyclic scaffolds. The protocols and conceptual frameworks presented here serve as a guide for leveraging this versatile molecule in drug discovery and chemical synthesis programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-3,5-dibromobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-3,5-dibromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of electrophilic aromatic substitution. The starting material, Methyl 2-aminobenzoate (methyl anthranilate), features a benzene ring activated by a strongly electron-donating amino (-NH₂) group and deactivated by an electron-withdrawing methyl ester (-COOCH₃) group. The powerful activating and ortho-, para-directing effect of the amino group dominates, making the positions ortho and para to it highly susceptible to electrophilic attack. In this case, the electrophile is a positively polarized bromine species (Br⁺), which substitutes hydrogen atoms at the 3 and 5 positions.

Q2: Why is stringent temperature control so critical during the bromination step?

The electrophilic bromination of an activated aromatic ring like methyl anthranilate is a highly exothermic reaction.[1] Failure to manage this exotherm can lead to several adverse outcomes:

  • Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure can occur, posing a significant safety hazard, including solvent boiling and vessel over-pressurization.[1]

  • Formation of Side Products: Higher temperatures increase the reaction rate and can reduce regioselectivity, leading to the formation of undesired poly-brominated or other side products.[1]

  • Reagent Loss: If liquid bromine (Br₂) is used, its low boiling point (58.8 °C) can lead to significant loss through evaporation at elevated temperatures, affecting stoichiometry and yield.

Maintaining a low and stable temperature, typically between 0–5 °C, is essential for a safe, controlled, and selective reaction.[1]

Q3: What are the advantages and disadvantages of using liquid bromine versus N-Bromosuccinimide (NBS) as the brominating agent?

The choice of brominating agent is a critical decision balancing safety, cost, and reactivity.

FeatureLiquid Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Corrosive, volatile liquidCrystalline solid
Handling Highly hazardous; requires a fume hood and specialized handling procedures.[2]Easier and safer to handle and weigh.[1]
Reactivity Very high; can be difficult to control.Milder; provides a slow, controlled release of Br⁺, reducing the risk of runaway reactions.
Side Products Generates HBr as a byproduct, which can require neutralization.Generates succinimide, which is typically easier to remove during work-up.
Atom Economy Higher; both bromine atoms are available for reaction.Lower; only one bromine atom per molecule is used.
Cost Generally less expensive.More expensive than liquid bromine.

For many applications, especially at the lab scale, NBS is a preferred alternative to liquid bromine as it significantly reduces handling hazards.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction is stalled or appears incomplete according to TLC analysis. What are the likely causes and solutions?

  • Potential Cause 1: Reagent Quality. The starting materials, particularly the brominating agent, may have degraded. NBS can decompose over time, and liquid bromine can contain impurities.

    • Solution: Verify the purity of your methyl anthranilate. Use freshly opened or properly stored NBS. If using liquid bromine, ensure it is of high purity.

  • Potential Cause 2: Overly Low Temperature. While low temperatures are crucial for control, an excessively cold reaction may not have sufficient activation energy to proceed.

    • Solution: If the reaction fails to initiate, allow the mixture to warm slowly by a few degrees while monitoring the internal temperature very closely. A slight increase can often be enough to start the reaction.[1]

  • Potential Cause 3: Insufficient Reaction Time. The reaction may simply need more time to reach completion, especially at lower temperatures.

    • Solution: Continue to monitor the reaction via TLC or another suitable analytical method until the starting material is consumed.

Issue 2: Product Contamination and Impurities

Q: My final product is contaminated with a significant amount of poly-brominated impurities. How can this be prevented?

  • Potential Cause: Incorrect Stoichiometry or High Temperature. The strong activation of the aromatic ring makes it susceptible to over-bromination if an excess of the brominating agent is used or if the reaction temperature is too high.[1]

    • Solution 1: Control Stoichiometry. Carefully control the molar equivalents of the brominating agent. A slight excess may be needed, but this should be determined through optimization. Aim for approximately 2.0 to 2.1 equivalents of bromine atoms.

    • Solution 2: Maintain Low Temperature. Ensure your cooling bath is efficient and that the reaction flask is adequately immersed. A stable low temperature enhances regioselectivity.[1]

    • Solution 3: Slow Addition. Add the brominating agent dropwise or in small portions over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring the desired di-bromination over further substitution.[1]

Issue 3: Safety and Reaction Control

Q: I am observing a rapid, uncontrolled temperature spike during bromine addition. What immediate actions should I take?

  • Cause: Runaway Reaction. This is a critical safety event, typically caused by adding the brominating agent too quickly or having an inadequate cooling system.[1]

    • Immediate Actions:

      • Stop Reagent Addition: Immediately cease the addition of the brominating agent.

      • Maximize Cooling: Increase the cooling capacity of your bath (e.g., by adding more dry ice to an acetone bath).

      • Prepare to Quench: If the temperature continues to rise, be prepared for an emergency quench by slowly adding a pre-chilled solution of a reducing agent like 10% aqueous sodium sulfite (Na₂SO₃).[1][3]

      • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.[1]

Experimental Protocols & Data

General Experimental Workflow

The following diagram outlines the critical steps in the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Methyl Anthranilate in Acetic Acid B 2. Cool Reaction Mixture to 0-5 °C A->B D 4. Slow, Dropwise Addition of Bromine Solution B->D C 3. Prepare Bromine Solution (e.g., Br2 in Acetic Acid) C->D E 5. Monitor Reaction by TLC D->E Maintain 0-5 °C F 6. Quench Excess Bromine (e.g., with Na2SO3 soln) E->F Once SM is consumed G 7. Extraction with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Recrystallize Product (e.g., from Methanol) H->I J J I->J Pure Methyl 2-amino- 3,5-dibromobenzoate

Caption: Workflow for the synthesis of this compound.

Protocol: Bromination of Methyl Anthranilate using Liquid Bromine

This protocol is a general guideline and must be adapted based on specific laboratory conditions and safety assessments.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl anthranilate (1.0 eq.) in glacial acetic acid.[4]

  • Cooling: Place the flask in an ice-salt or dry ice-acetone bath and cool the solution to 0–5 °C with efficient stirring.

  • Bromine Addition: Prepare a solution of liquid bromine (2.1 eq.) in glacial acetic acid. Add this solution to the dropping funnel and introduce it dropwise into the stirred methyl anthranilate solution over 1-2 hours. Crucially, ensure the internal temperature does not exceed 5 °C. [1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add a chilled 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until the reddish-brown color of bromine disappears.[1][3]

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from a solvent like methanol to yield pure this compound as solid crystals.[3][4]

Summary of Reported Reaction Conditions
Starting Material (SM)Brominating AgentSolventTemperatureYieldReference
2-Aminobenzoic acidBromine in Acetic AcidAcetic Acid0-5 °C then RT93% (for acid)[4]
Methyl AnthranilateTribromide-N-methyl-N-n-butyl imidazoleTribromide-N-methyl-N-n-butyl imidazole60 °C75-82%[5]
Methyl AnthranilateBromineDichloroethane / Water< 70 °C96%[3][6]

References

Technical Support Center: Synthesis of Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-3,5-dibromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields and product purity.

I. Core Synthesis Principles & Reaction Mechanism

The synthesis of this compound is primarily an electrophilic aromatic substitution reaction. The starting material, typically Methyl 2-aminobenzoate (also known as methyl anthranilate), possesses a benzene ring that is highly activated by the amino (-NH₂) group. This strong activating group directs incoming electrophiles (in this case, bromine) to the ortho and para positions. Since the para position (C5) and one ortho position (C3) are unsubstituted, dibromination occurs readily.

The general reaction is as follows:

Caption: General synthesis pathway for this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction is extremely exothermic and hard to control. Why is this happening and what are the immediate steps to take?

A1: This is the most critical hazard in this synthesis. The high exothermicity stems from the powerful activating effect of the amino group on the aromatic ring, which makes the electrophilic aromatic bromination reaction very rapid and energetic.[1]

  • Immediate Corrective Actions:

    • Stop Reagent Addition: Immediately cease the addition of the brominating agent.

    • Enhance Cooling: Ensure your reaction flask is adequately immersed in the cooling bath and lower the bath's temperature if possible.

    • Verify Agitation: Check that stirring is vigorous and efficient. Poor agitation can create localized "hot spots" where the reaction can accelerate uncontrollably.[1]

  • Preventative Measures:

    • Slow Addition: The single most important parameter is the rate of bromine addition. Use a dropping funnel or a syringe pump for slow, controlled, dropwise addition.

    • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be a safer alternative to liquid bromine, as the reaction is often less exothermic. However, it still requires careful temperature control.[1]

Q2: My final product is a dark, tarry substance instead of the expected off-white solid. What went wrong?

A2: Tar formation is typically a result of oxidation and/or polymerization side reactions. The electron-rich aniline starting material and product are susceptible to oxidation by the brominating agent, especially if the temperature is too high.

  • Causality: Excess bromine or localized high temperatures can lead to the formation of reactive radical species, which can polymerize. Additionally, the hydrogen bromide (HBr) byproduct can catalyze decomposition pathways.

  • Solutions:

    • Strict Temperature Control: Maintain the recommended low temperature throughout the reaction and quenching steps.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Stoichiometry: Use a precise stoichiometry of the brominating agent. A large excess should be avoided.

    • Quenching: Ensure that any unreacted bromine is promptly neutralized at the end of the reaction using a quenching agent like sodium bisulfite or sodium thiosulfate solution.[1]

Q3: My yield is consistently low (<60%). Where am I losing my product?

A3: Low yield can be attributed to several factors, from incomplete reaction to the formation of soluble byproducts that are lost during workup.

  • Troubleshooting Flowchart:

Caption: Decision tree for troubleshooting low product yield.

  • Key Considerations:

    • Side Products: Over-bromination to tri- or tetra-brominated species can occur. Using a milder brominating agent or a method like oxidative bromination with KBr and an oxidant can offer better selectivity.[2]

    • Workup Losses: The product has some solubility in acidic water due to the basicity of the amino group. Ensure the aqueous phase is neutralized or made slightly basic before final extractions to minimize this loss.

Q4: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?

A4: Besides unreacted starting material, you may be seeing mono-brominated intermediates or poly-brominated side products.

  • Identification:

    • Starting Material (Methyl 2-aminobenzoate): Will have the highest Rf value.

    • Mono-brominated Intermediates (e.g., Methyl 2-amino-5-bromobenzoate): Will have an intermediate Rf.

    • Desired Product (this compound): Will be the major, lower Rf spot.

    • Tri-brominated Product: May be present as a spot with an even lower Rf.

  • Mitigation: The presence of significant amounts of mono-brominated species indicates an incomplete reaction. Poly-brominated products suggest the reaction conditions are too harsh (temperature too high or excess brominating agent). Adjusting the stoichiometry of the brominating agent and ensuring slow addition are key.

III. Experimental Protocols & Data

Protocol 1: Synthesis via Bromination of Methyl Anthranilate

This protocol is a standard laboratory procedure using liquid bromine.

Materials:

  • Methyl 2-aminobenzoate (Methyl Anthranilate)

  • Glacial Acetic Acid

  • Bromine

  • 10% Aqueous Sodium Bisulfite (NaHSO₃) Solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Ethyl Acetate

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-aminobenzoate (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add a solution of bromine (2.0-2.1 eq) in glacial acetic acid dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add 10% aqueous sodium bisulfite solution to quench any unreacted bromine. The orange/red color should dissipate.

  • Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol or methanol.

Protocol 2: Two-Step Synthesis via 2-Aminobenzoic Acid

This method involves brominating the free acid first, followed by esterification. This can sometimes offer better control over the bromination step.

Step A: Bromination of 2-Aminobenzoic Acid [3]

  • Cool a mixture of 2-aminobenzoic acid (1.0 eq) in acetic acid to 0-5 °C.

  • Add a solution of bromine (2.0 eq) in acetic acid dropwise over 30 minutes.

  • Stir the mixture at 0-5 °C for one hour, then at room temperature for 3-4 hours.

  • Add water to the mixture to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-3,5-dibromobenzoic acid. A reported yield for this step is ~93%.[3]

Step B: Fischer Esterification [4]

  • To the 2-amino-3,5-dibromobenzoic acid from Step A, add an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Reflux the mixture for 4-6 hours, or until the reaction is complete by TLC analysis.

  • Cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize with sodium bicarbonate solution and extract with an organic solvent like ethyl acetate to isolate the final product.

Comparative Data on Synthesis Strategies
Method Starting Material Brominating Agent Typical Yield Key Advantages Key Disadvantages Reference
Direct Bromination Methyl AnthranilateLiquid Bromine (Br₂)70-85%Single step, readily available materials.Highly exothermic, hazardous bromine handling.[5]
Two-Step 2-Aminobenzoic AcidLiquid Bromine (Br₂)~80-90% (overall)Potentially better control over bromination.Two separate reaction steps required.[3][6]
Ionic Liquid Methyl AnthranilateTribromide-N-methyl-N-n-butylimidazole75-82%Simpler process, potentially higher yield.Reagent is less common and more expensive.[7]
Oxidative Bromination Methyl AnthranilateKBr / NaBO₃·4H₂OGood to ExcellentAvoids handling liquid bromine, greener process.May require catalyst and optimization.[2]

IV. References

  • ChemicalBook: this compound. (n.d.). Retrieved from --INVALID-LINK--

  • Jasinski, J. P., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573. Available at: --INVALID-LINK--

  • Google Patents: CN102399158A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate. (2012). Available at: --INVALID-LINK--

  • Organic Chemistry Portal: Bromination. (n.d.). Retrieved from --INVALID-LINK--

  • Calò, V., et al. (1976). A selective bromination of aromatic amines. Journal of the Chemical Society, Perkin Transactions 1, 2567-2569. Available at: --INVALID-LINK--

  • Google Patents: CN118125928A - Preparation method of 2-amino-3,5-dibromobenzaldehyde. (2024). Available at: --INVALID-LINK--

  • ResearchGate: para-BROMINATION OF AROMATIC AMINES. (n.d.). Retrieved from --INVALID-LINK--

  • BenchChem: Technical Support Center: Synthesis of Methyl 2-amino-5-bromobenzoate. (2025). Available at: --INVALID-LINK--

  • ResearchGate: Monobromination of Aromatic Amine with [bmim]Br 3. (n.d.). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich: Methyl 2-amino-5-bromobenzoate. (n.d.). Retrieved from --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable: Bromination Reagent Guide. (n.d.). Available at: --INVALID-LINK--

  • BenchChem: A Spectroscopic Guide: Comparing Methyl 2-amino-5-bromobenzoate and Its Precursor. (2025). Available at: --INVALID-LINK--

  • BenchChem: A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate. (2025). Available at: --INVALID-LINK--

  • Google Patents: CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde. (2015). Available at: --INVALID-LINK--

  • Bamberger, E., & Pyman, F. L. (1909). Reactions of methyl anthranilate with ethyl γ-bromobutyrate. Journal of the Chemical Society, Transactions, 95, 1759-1768. Available at: --INVALID-LINK--

  • ChemicalBook: this compound Raw materials. (n.d.). Retrieved from --INVALID-LINK--

  • ResearchGate: Synthesis of 2-amino-3, 5-dibromobenzophenone. (n.d.). Retrieved from --INVALID-LINK--

  • Google Patents: CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde. (2012). Available at: --INVALID-LINK--

  • PubChem: Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. (n.d.). Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry: Analytical Methods. (n.d.). Retrieved from --INVALID-LINK--

  • Google Patents: EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines. (1985). Available at: --INVALID-LINK--

  • Google Patents: CN109535010A - A kind of preparation method of bromhexine hydrochloride. (2019). Available at: --INVALID-LINK--

  • ResearchGate: Oxidative bromination in organic synthesis. (2016). Retrieved from --INVALID-LINK--

  • Bélanger, G., & Nantel, M. (2002). Mild and regioselective oxidative bromination of anilines using potassium bromide and sodium perborate. Tetrahedron Letters, 43(6), 1117-1121. Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Reactions in the Bromination of Methyl Anthranilate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the electrophilic bromination of methyl anthranilate. The inherent reactivity of the methyl anthranilate scaffold presents unique challenges, often leading to undesired side reactions. This document provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reaction outcomes.

Section 1: Understanding the Core Reaction and Its Challenges

The bromination of methyl anthranilate is a classic electrophilic aromatic substitution (SEAr) reaction. The molecule contains two key functional groups: an activating amino (-NH₂) group and a deactivating, meta-directing methyl ester (-COOCH₃) group. The ortho, para-directing amino group's powerful activating effect dominates, making the aromatic ring highly nucleophilic and prone to reaction.[1][2]

Q: What is the primary challenge when brominating methyl anthranilate?

A: The principal challenge is controlling the high reactivity of the aromatic ring. The amino group is a strong activating group, meaning it donates significant electron density into the benzene ring, making it highly susceptible to electrophilic attack.[3] This often leads to an uncontrollable, rapid, and exothermic reaction that results in polysubstitution, primarily yielding the undesired 3,5-dibromo-methyl anthranilate, instead of the desired mono-brominated product.[4][5]

Section 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses the most common issues encountered during the bromination of methyl anthranilate.

Issue 1: Uncontrolled Polybromination

Q: My reaction is yielding almost exclusively the 3,5-dibromo product. How can I achieve selective mono-bromination at the 5-position (para to the amino group)?

A: This is the most frequent side reaction and stems directly from the over-activation of the ring by the -NH₂ group. To achieve selectivity, you must temporarily reduce the activating influence of this group.

Primary Cause: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, creating areas of high electron density at the ortho (position 3) and para (position 5) positions, making them highly vulnerable to electrophilic attack.[1] Without moderation, the reaction proceeds rapidly at multiple sites.

Solutions & Strategies:

  • Protect the Amino Group (Recommended): The most robust and widely accepted strategy is to protect the amino group by converting it into an acetamido group (-NHCOCH₃) via acetylation with acetic anhydride.[3][6]

    • Why it works: The acetyl group is still ortho, para-directing and activating, but its activating strength is significantly less than the amino group because the nitrogen's lone pair is now also in resonance with the adjacent carbonyl group. This "tames" the ring's reactivity. Furthermore, the bulkiness of the acetyl group sterically hinders the ortho positions, strongly favoring substitution at the less hindered para position.[5] The protecting group can be easily removed via acid or base hydrolysis after bromination.

  • Strict Control of Reaction Conditions (Less Reliable): While less effective than protection, optimizing your reaction parameters can improve the mono-to-polybromo ratio.

    • Stoichiometry: Use a precise 1.0 to 1.1 molar equivalent of your brominating agent. Any significant excess will drive the reaction towards di-substitution.[3]

    • Temperature Control: Maintain a low temperature (e.g., 0-15 °C) throughout the reaction, especially during the addition of the brominating agent.[7] This slows the reaction rate, allowing for greater selectivity.

    • Slow Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ in acetic acid) dropwise over an extended period to a cooled solution of the substrate.[7][8] This prevents a localized high concentration of the electrophile.

    • Solvent Choice: Using a less polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) can slow down the reaction, as these solvents are less effective at stabilizing the charged intermediates of the reaction compared to polar solvents like acetic acid.[4][9] However, for N-Bromosuccinimide (NBS), a polar solvent like acetonitrile (CH₃CN) can effectively promote ionic ring bromination over other pathways.[10]

G start Start: Polybromination Observed protect_q Is the amino group protected (e.g., as acetanilide)? start->protect_q protect_a Protect the amino group. (Acetylate with acetic anhydride) protect_q->protect_a No optimize_q Is polybromination still occurring? protect_q->optimize_q Yes run_rxn Perform bromination on the protected substrate protect_a->run_rxn run_rxn->optimize_q optimize_a Optimize Reaction Conditions: - Lower temperature - Use less polar solvent - Control stoichiometry optimize_q->optimize_a Yes success Success: Monobrominated product obtained. Proceed to deprotection. optimize_q->success No optimize_a->run_rxn

Caption: Troubleshooting workflow for polybromination side reactions.
Issue 2: Reaction Discoloration and Tar Formation

Q: My reaction mixture turned dark brown or black, and I'm getting a tar-like residue. What is happening?

A: Dark discoloration is a classic sign of oxidation.[6] The electron-rich aniline ring and the amino group itself are susceptible to oxidation by the brominating agent (like Br₂) or even air, especially under acidic conditions. This leads to the formation of complex, often polymeric, colored impurities.

Solutions & Strategies:

  • Prevention During Reaction:

    • Use High-Purity Reagents: Ensure your methyl anthranilate is pure and colorless before starting.[5][6]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce air oxidation.[6]

    • Amino Group Protection: As with preventing polybromination, converting the amino group to an acetanilide makes the substrate much less prone to oxidation.[6]

  • Remediation During Workup:

    • Quench Excess Bromine: After the reaction is complete (as determined by TLC), wash the crude product or organic layer with a mild reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3] This will neutralize any unreacted bromine, preventing further oxidation and removing its characteristic orange/brown color.

    • Decolorize with Activated Carbon: If the final isolated product is still colored, you can often remove the impurities by dissolving the product in a suitable solvent and treating it with activated carbon, followed by hot filtration.

Issue 3: Low Yield and Incomplete Reaction

Q: My TLC analysis shows a significant amount of starting material remaining even after several hours, resulting in a low yield. What are the likely causes?

A: An incomplete reaction can be traced back to several key parameters.

Potential Causes & Solutions:

  • Insufficient Brominating Agent: The stoichiometry may be off, or the brominating agent may have degraded. N-Bromosuccinimide, for instance, can decompose over time.[11]

    • Solution: Ensure you are using the correct molar equivalents. If using NBS, it is best to use a freshly opened bottle or recrystallize it before use.[12]

  • Reaction Time or Temperature: The reaction may simply not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot has been consumed. If the reaction is stalled at a very low temperature, a slight, controlled increase in temperature may be necessary to drive it to completion.

  • Choice of Brominating Agent: Some brominating agents are milder than others.

    • Solution: If using a very mild agent like NBS in a non-polar solvent without an activator, the reaction may be sluggish. Switching to a more polar solvent like acetonitrile or using a more potent system like Br₂ in acetic acid could increase the reaction rate.

Section 3: Recommended Experimental Protocol

Controlled Mono-bromination of Methyl Anthranilate via Acetylation

This three-step protocol is the most reliable method for synthesizing methyl 2-amino-5-bromobenzoate.

Step 1: Protection (Acetylation) of Methyl Anthranilate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl anthranilate (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker of ice water to precipitate the product, methyl 2-acetamidobenzoate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Step 2: Bromination of Methyl 2-acetamidobenzoate

  • Dissolve the dried methyl 2-acetamidobenzoate (1.0 eq) in glacial acetic acid in a flask protected from light.

  • Cool the solution to 10-15 °C in an ice-water bath.

  • In a separate container, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the cooled acetanilide solution over 30-60 minutes. Maintain the temperature at 15 °C.[7][8]

  • Stir the mixture for an additional 1-2 hours at the same temperature, monitoring by TLC.

  • Pour the mixture into ice water to precipitate the crude product, methyl 5-bromo-2-acetamidobenzoate.

  • Filter the product, wash with cold water, then with a dilute sodium thiosulfate solution to remove excess bromine, and finally with water again. Dry the product.

Step 3: Deprotection (Hydrolysis) of the Amide

  • Combine the crude methyl 5-bromo-2-acetamidobenzoate with a solution of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully neutralize the solution by adding a base (e.g., concentrated NaOH or NH₄OH) until the pH is alkaline (pH > 8). This will precipitate the final product.

  • Collect the solid methyl 2-amino-5-bromobenzoate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.[6]

ParameterStep 1: AcetylationStep 2: BrominationStep 3: Hydrolysis
Key Reagent Acetic AnhydrideBromine (Br₂)Hydrochloric Acid (HCl)
Stoichiometry ~1.1 eq~1.05 eqExcess
Solvent Glacial Acetic AcidGlacial Acetic AcidWater
Temperature 0 °C to RT10-15 °CReflux (~100 °C)
Monitoring TLCTLCTLC
Workup Precipitation in H₂OPrecipitation, Na₂S₂O₃ washNeutralization, Precipitation

Section 4: Visualizing the Control Mechanism

The following diagram illustrates why the protection strategy is so effective. The resonance stabilization of the intermediate carbocation (arenium ion) is moderated in the protected substrate, preventing runaway reactivity.

G cluster_0 Uncontrolled Bromination of Methyl Anthranilate cluster_1 Controlled Bromination of Acetanilide Intermediate unprot Methyl Anthranilate (Highly Activated Ring) br2_a Br₂ / Acetic Acid unprot->br2_a unprot_int Highly Stabilized Cationic Intermediate (Resonance with -NH₂) br2_a->unprot_int polybromo Polybromination (3,5-dibromo product) unprot_int->polybromo Rapid, Exothermic prot Methyl 2-acetamidobenzoate (Moderately Activated Ring) br2_b Br₂ / Acetic Acid prot->br2_b prot_int Moderately Stabilized Cationic Intermediate (Resonance with -NHAc) br2_b->prot_int monobromo Selective Monobromination (5-bromo product) prot_int->monobromo Controlled Rate

References

Technisches Support-Center: Reinigung von Methyl-2-amino-3,5-dibromobenzoat durch Umkristallisation

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Absolut! Hier ist ein technisches Support-Center, das sich auf die Reinigung von „Methyl-2-amino-3,5-dibromobenzoat“ durch Umkristallisation konzentriert.

Verfasst von: Dr. Eva Reinhardt, Leitende Anwendungswissenschaftlerin

Willkommen im technischen Support-Center. Dieses Handbuch bietet detaillierte Anleitungen und Lösungen für häufig auftretende Probleme bei der Reinigung von Methyl-2-amino-3,5-dibromobenzoat mittels Umkristallisation. Als wichtiges Zwischenprodukt in der pharmazeutischen Synthese, insbesondere bei der Herstellung von Bromhexin, ist die hohe Reinheit dieser Verbindung von entscheidender Bedeutung.[1][2]

Dieses Dokument richtet sich an Forscher, Chemiker und Fachleute in der Arzneimittelentwicklung und soll als praktische Ressource zur Optimierung Ihrer Reinigungsprotokolle dienen.

Grundlegende Eigenschaften und Prinzipien der Umkristallisation

Vor der Fehlerbehebung ist es wichtig, die physikalisch-chemischen Eigenschaften der Zielverbindung und die theoretischen Grundlagen der Umkristallisation zu verstehen.

Physikalisch-chemische Daten für Methyl-2-amino-3,5-dibromobenzoat

EigenschaftWertReferenz
CAS-Nummer 606-00-8[1][3][4]
Molekülformel C₈H₇Br₂NO₂[3][4][5]
Molekulargewicht ~308,96 g/mol [3][4][5]
Aussehen Feste Kristalle[1][2]
Schmelzpunkt 87–91 °C (je nach Reinheit)[1][2][3]

Das Kernprinzip der Umkristallisation beruht auf der unterschiedlichen Löslichkeit einer Substanz und ihrer Verunreinigungen in einem Lösungsmittel bei unterschiedlichen Temperaturen.[6] Ein ideales Lösungsmittel löst die zu reinigende Verbindung bei erhöhter Temperatur vollständig, bei Abkühlung jedoch nur schlecht, was zur Bildung reiner Kristalle führt.[7][8]

Troubleshooting-Leitfaden: Lösungen für häufige Probleme

Dieser Abschnitt ist im Frage-Antwort-Format aufgebaut, um spezifische Probleme zu adressieren, die während des Experiments auftreten können.

F1: Meine Substanz fällt beim Abkühlen als Öl aus, anstatt zu kristallisieren. Was kann ich tun?

A1: Das „Aussalzen“ oder die Bildung einer öligen Phase ist ein häufiges Problem, insbesondere bei Verbindungen mit einem relativ niedrigen Schmelzpunkt oder bei zu schnellem Abkühlen.[9][10][11] Ein Öl ist unerwünscht, da es Verunreinigungen einschließen kann, was die Reinigung unwirksam macht.[10]

  • Ursachenanalyse:

    • Zu hohe Konzentration: Die Sättigungsgrenze wird überschritten, bevor die Kristallisationskeimbildung einsetzen kann.

    • Zu schnelles Abkühlen: Das System hat nicht genügend Zeit, sich in einem geordneten Kristallgitter anzuordnen.

    • Ungeeignetes Lösungsmittel: Der Schmelzpunkt der Verbindung liegt unter dem Siedepunkt des Lösungsmittels, was die Bildung einer flüssigen Phase begünstigt.[11]

  • Lösungsschritte:

    • Erwärmen Sie die Mischung erneut , bis das Öl vollständig gelöst ist.

    • Fügen Sie eine kleine Menge zusätzliches heißes Lösungsmittel hinzu (typischerweise 5–10 % des Gesamtvolumens), um die Konzentration leicht zu senken.[9]

    • Verlangsamen Sie den Abkühlprozess drastisch. Lassen Sie den Kolben bei Raumtemperatur an einem zugfreien Ort stehen. Eine Isolierung des Kolbens, z. B. durch Umwickeln mit Glaswolle oder Eintauchen in ein warmes Wasserbad, das langsam abkühlt, kann die Bildung von Kristallen anstelle von Öl fördern.[10][11]

    • Verwenden Sie einen Impfkristall. Geben Sie einen einzelnen reinen Kristall der Zielverbindung in die abgekühlte, übersättigte Lösung, um die Kristallisation zu initiieren.[9]

F2: Trotz Abkühlung im Eisbad bilden sich keine Kristalle. Woran liegt das?

A2: Dies ist das häufigste Problem bei der Umkristallisation und deutet fast immer auf eine zu verdünnte Lösung hin.[11]

  • Ursachenanalyse:

    • Übermäßiger Lösungsmittelgebrauch: Während des Auflösens wurde zu viel Lösungsmittel hinzugefügt, sodass die Lösung auch bei niedrigen Temperaturen nicht übersättigt ist.

  • Lösungsschritte:

    • Reduzieren Sie das Lösungsmittelvolumen. Erhitzen Sie die Lösung vorsichtig am Rotationsverdampfer oder auf einem Heizrührer (in einem Abzug), um einen Teil des Lösungsmittels zu verdampfen.[11]

    • Testen Sie die Sättigung. Entfernen Sie etwa 10–20 % des Lösungsmittels und lassen Sie die Lösung erneut langsam abkühlen.

    • Induzieren Sie die Kristallisation. Wenn sich immer noch keine Kristalle bilden, versuchen Sie, die Innenwand des Kolbens mit einem Glasstab unterhalb der Flüssigkeitsoberfläche zu kratzen. Die dabei entstehenden mikroskopischen Kratzer können als Keimbildungszentren dienen.

F3: Die gewonnenen Kristalle sind immer noch verfärbt/unrein. Wie kann ich die Reinheit verbessern?

A3: Farbige Verunreinigungen oder das Mitkristallisieren von Nebenprodukten können die Reinheit beeinträchtigen.

  • Ursachenanalyse:

    • Adsorption von Verunreinigungen: Farbige Verunreinigungen haften an der Oberfläche der wachsenden Kristalle.[12]

    • Co-Kristallisation: Verunreinigungen mit ähnlicher Struktur und Löslichkeit wie das Produkt werden in das Kristallgitter eingebaut.[12][13]

    • Zu schnelles Kristallwachstum: Schnelles Abkühlen kann dazu führen, dass Verunreinigungen im Kristall eingeschlossen werden.

  • Lösungsschritte:

    • Zweite Umkristallisation: Führen Sie den Prozess mit den bereits gereinigten Kristallen erneut durch. Dies ist oft die effektivste Methode.

    • Verwendung von Aktivkohle (mit Vorsicht): Fügen Sie eine sehr kleine Menge (Spitze eines Spatels) Aktivkohle zur heißen, gelösten Lösung hinzu, um farbige Verunreinigungen zu adsorbieren. Kochen Sie die Mischung kurz auf und führen Sie eine Heißfiltration durch, um die Kohle zu entfernen. Achtung: Aktivkohle kann auch einen Teil Ihres Produkts adsorbieren, was zu Ausbeuteverlusten führt.[14]

    • Langsames Abkühlen: Ein sehr langsamer Abkühlprozess ist entscheidend, um die selektivste Kristallbildung zu gewährleisten.

    • Gründliches Waschen: Waschen Sie die isolierten Kristalle auf dem Filter mit einer kleinen Menge eiskaltem, frischem Lösungsmittel, um anhaftende Verunreinigungen aus der Mutterlauge zu entfernen.

F4: Meine Ausbeute ist sehr gering. Wie kann ich sie erhöhen?

A4: Eine geringe Ausbeute ist oft ein Kompromiss für hohe Reinheit, kann aber optimiert werden.

  • Ursachenanalyse:

    • Zu viel Lösungsmittel verwendet: Ein Teil des Produkts verbleibt auch bei Kälte in der Lösung.[14]

    • Unvollständige Kristallisation: Die Lösung wurde nicht lange genug oder nicht bei einer ausreichend niedrigen Temperatur gekühlt.

    • Verlust während der Filtration: Vorzeitige Kristallisation während der Heißfiltration.

  • Lösungsschritte:

    • Minimieren Sie das Lösungsmittel: Verwenden Sie nur die absolut notwendige Menge an heißem Lösungsmittel, um die Substanz aufzulösen.[14]

    • Maximieren Sie die Abkühlung: Kühlen Sie die Lösung nach dem langsamen Abkühlen auf Raumtemperatur für eine längere Zeit in einem Eisbad oder Kühlschrank.

    • Zweite Kristallfraktion gewinnen: Die nach der Filtration verbleibende Mutterlauge kann weiter eingeengt werden, um eine zweite, oft weniger reine Fraktion von Kristallen zu gewinnen.

    • Optimieren Sie die Heißfiltration: Heizen Sie den Trichter und den Sammelkolben vor, um eine vorzeitige Kristallisation zu vermeiden. Die Verwendung eines Stieltellers ist ebenfalls empfehlenswert.[10]

Workflow zur Fehlerbehebung bei der Umkristallisation

Das folgende Diagramm visualisiert den Entscheidungsprozess zur Lösung der häufigsten Probleme.

TroubleshootingWorkflow Start Problem bei der Umkristallisation OilingOut Substanz ölt aus Start->OilingOut NoCrystals Keine Kristalle bilden sich Start->NoCrystals LowPurity Geringe Reinheit / Verfärbung Start->LowPurity LowYield Geringe Ausbeute Start->LowYield Sol_OilingOut1 1. Erneut erhitzen & mehr Lsgm. zugeben 2. Sehr langsam abkühlen 3. Impfkristall verwenden OilingOut->Sol_OilingOut1 Lösung Sol_NoCrystals1 1. Lösungsmittelvolumen reduzieren (abdampfen) 2. Kristallisation induzieren (kratzen) NoCrystals->Sol_NoCrystals1 Lösung Sol_LowPurity1 1. Erneute Umkristallisation 2. Langsamer abkühlen 3. Kristalle gründlich waschen LowPurity->Sol_LowPurity1 Lösung Sol_LowYield1 1. Lsgm.-Menge minimieren 2. Vollständig & lange kühlen 3. Mutterlauge einengen LowYield->Sol_LowYield1 Lösung Success Problem gelöst Sol_OilingOut1->Success Sol_NoCrystals1->Success Sol_LowPurity1->Success Sol_LowYield1->Success

Abbildung 1: Entscheidungsbaum zur Fehlerbehebung bei der Umkristallisation.

Häufig gestellte Fragen (FAQs)

F: Welches ist das beste Lösungsmittel für die Umkristallisation von Methyl-2-amino-3,5-dibromobenzoat?

A: Es gibt kein einzelnes, universell „bestes“ Lösungsmittel, da die optimale Wahl von der Art der Verunreinigungen abhängen kann. Basierend auf der Struktur (aromatisches Amin, Ester) und verwandten Verbindungen sind Methanol und Ethanol ausgezeichnete Ausgangspunkte.[15][16] Eine systematische Lösungsmittelsuche im kleinen Maßstab wird dringend empfohlen. Testen Sie die Löslichkeit in verschiedenen Lösungsmitteln (z. B. Methanol, Ethanol, Isopropanol, Acetonitril, Toluol) sowohl bei Raumtemperatur als auch in der Siedehitze, um das ideale Lösungsmittel oder Lösungsmittelpaar zu identifizieren.[8]

F: Wie führe ich eine Umkristallisation mit einem Lösungsmittelpaar durch?

A: Ein Lösungsmittelpaar wird verwendet, wenn kein Einzellösungsmittel die gewünschten Löslichkeitseigenschaften aufweist.[7] Man verwendet ein Lösungsmittel, in dem die Substanz gut löslich ist („Löser“), und ein zweites, mischbares Lösungsmittel, in dem sie schlecht löslich ist („Fällungsmittel“).[10]

  • Lösen Sie Ihre Substanz in der minimalen Menge des heißen „Lösers“.

  • Fügen Sie tropfenweise das heiße „Fällungsmittel“ hinzu, bis eine erste, bleibende Trübung auftritt.

  • Geben Sie nun tropfenweise wieder so viel heißen „Löser“ zu, bis die Lösung gerade wieder klar ist.

  • Lassen Sie die Lösung langsam abkühlen.

Häufig verwendete Paare sind Ethanol/Wasser, Toluol/Hexan oder Ethylacetat/Hexan.[14]

F: Welchen Schmelzpunkt sollte ich für das gereinigte Produkt erwarten?

A: Literaturwerte für hochreines Methyl-2-amino-3,5-dibromobenzoat liegen im Bereich von 87–91 °C .[1][3] Ein scharfer Schmelzpunkt (Schmelzbereich < 2 °C) innerhalb dieses Fensters ist ein starker Indikator für hohe Reinheit.

F: Kann die Aminogruppe Probleme verursachen?

A: Ja, aromatische Amine können sich manchmal durch Oxidation an der Luft verfärben.[17] Es wird empfohlen, den Prozess zügig durchzuführen und die Substanz vor Licht geschützt zu lagern. In hartnäckigen Fällen der Umkristallisation von Aminen kann eine vorübergehende Umwandlung in ein Salz (z. B. durch Zugabe von HCl) die Kristallisationseigenschaften verbessern, dies erfordert jedoch einen zusätzlichen Schritt zur Neutralisation.[9][17] Für diese spezielle Verbindung ist dies jedoch in der Regel nicht erforderlich.

Referenzen

  • Methyl 2-amino-3,5-dibromobenzoate | 606-00-8 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1979). Journal of Chemical Education. Retrieved from --INVALID-LINK--

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from --INVALID-LINK--

  • This compound CAS#: 606-00-8 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Methyl 2-amino-5-bromobenzoate 96 52727-57-8 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • recrystallization.pdf. (n.d.). Retrieved from --INVALID-LINK--

  • This compound, 98+%, Thermo Scientific 5 g | Buy Online. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--

  • Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC - NIH. (2012). National Institutes of Health. Retrieved from --INVALID-LINK--

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness Discussion Board. (2018). Retrieved from --INVALID-LINK--

  • Recrystallization Issues : r/Chempros - Reddit. (2024). Retrieved from --INVALID-LINK--

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from --INVALID-LINK--

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from --INVALID-LINK--

  • Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | C8H7Br2NO2 | CID 69069 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • Methyl 2-amino-3, 5-dibromobenzoate, min 98%, 100 grams - CP Lab Safety. (n.d.). Retrieved from --INVALID-LINK--

  • recrystallization, filtration and melting point. (n.d.). Retrieved from --INVALID-LINK--

  • This compound - CymitQuimica. (n.d.). Retrieved from --INVALID-LINK--

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (2018). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents. (2020). Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-amino-3,5-dibromobenzoate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide practical, experience-driven solutions to ensure you achieve the desired purity for your downstream applications.

Introduction: The Importance of Purity

This compound is a white to off-white solid crystalline compound with a melting point of 89-91 °C.[1][2][3] It serves as a key building block in organic synthesis, notably in the preparation of pharmaceutical agents.[1][2] The efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API) are directly dependent on the purity of such intermediates. Even trace impurities can lead to unwanted side reactions, reduced yields, and the formation of potentially genotoxic by-products.

This guide provides a structured approach to identifying and removing common impurities, moving beyond simple protocols to explain the underlying chemical principles that govern successful purification.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Purity of Crude Product Post-Synthesis

Question: My crude product has a low, broad melting point and a yellowish or brownish discoloration. What are the likely impurities?

Answer: This is a classic sign of a complex crude mixture. The synthesis of this compound is typically achieved via the electrophilic bromination of methyl anthranilate.[2][4] The impurities you are observing likely stem from this reaction and can include:

  • Unreacted Starting Material: Methyl anthranilate is a common impurity if the bromination is incomplete.[2][5]

  • Mono-brominated By-products: The reaction can yield regioisomers of mono-brominated methyl anthranilate (e.g., Methyl 2-amino-5-bromobenzoate), which are often difficult to separate.[6]

  • Other Dibromo Isomers: While the 3,5-positions are electronically favored, other dibrominated isomers can form in small quantities.

  • Residual Brominating Reagents & By-products: If using N-bromosuccinimide (NBS), residual succinimide may be present.[6] If using liquid bromine, acidic by-products like HBr can cause discoloration.

  • Degradation Products: Aromatic amines can be sensitive to oxidation and light, leading to colored degradation products over time.[7]

Question: How do I select the most effective purification strategy for my crude material?

Answer: The choice of method depends on the composition of your crude product. A quick Thin Layer Chromatography (TLC) analysis is essential for making this decision.

  • Recrystallization: This is the preferred method for its efficiency and scalability if your crude product is already of moderate-to-high purity (typically >90%). It is excellent for removing small amounts of structurally different impurities.

  • Flash Column Chromatography: This is necessary when your crude product is a complex mixture containing multiple components with similar polarities (e.g., starting material, mono-bromo, and dibromo-species). It offers high resolution but is less scalable than recrystallization.[8][9]

  • Acid-Base Extraction: This technique is highly effective as a preliminary purification step to remove unreacted methyl anthranilate. As an amine, the starting material can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving your more sterically hindered and less basic dibrominated product in the organic layer.[10][11]

Logical Workflow for Purification Strategy Selection

Start Crude Product TLC Perform TLC Analysis Start->TLC Decision Assess Spot Separation and Complexity TLC->Decision Recrystallize Recrystallization Decision->Recrystallize  Main spot >90%  Impurities well-separated Chromatography Column Chromatography Decision->Chromatography  Multiple spots  Close Rf values AcidWash Consider Preliminary Acid Wash Decision->AcidWash  Significant starting  material present End Pure Product Recrystallize->End Chromatography->Recrystallize  Polish fractions Chromatography->End AcidWash->Decision

Caption: Workflow for selecting a purification method.

Issue 2: Troubleshooting Recrystallization

Question: My product has "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities depressing the melting point or excessively rapid cooling.[12]

  • Causality: The impurities disrupt the formation of a stable crystal lattice, causing the product to separate as a supercooled liquid (oil).

  • Solution:

    • Re-heat the solution to re-dissolve the oil, adding a small amount of additional solvent if necessary.

    • Allow the solution to cool much more slowly. Insulate the flask to encourage slow, controlled crystal growth.

    • If it persists, the impurity load is too high for recrystallization alone. Purify the material via column chromatography first, then recrystallize the resulting solid.[12]

Question: The purity, checked by melting point or HPLC, did not significantly improve after recrystallization. Why?

Answer: This indicates a flaw in the recrystallization process or solvent selection.

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the growing crystal lattice.[12] The key is to allow the solution to cool slowly to room temperature before moving it to an ice bath.[13]

  • Poor Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures. If the impurities are not effectively "left behind" in the mother liquor, the purity will not increase. Experiment with different solvent systems (see table below).

  • Co-crystallization: If an impurity is structurally very similar to your product (e.g., a positional isomer), it may co-crystallize. In this challenging scenario, column chromatography is often the only effective solution.

Solvent System Application Notes
Ethanol or MethanolGood general-purpose solvents. Dissolves the compound well when hot. May require the addition of water to induce crystallization upon cooling.
Hexane / Ethyl AcetateA common non-polar/polar mixture. Dissolve in minimal hot ethyl acetate, then slowly add hexane until turbidity appears. Re-heat to clarify and cool slowly.
Dichloromethane / HexaneSimilar to the above, used for less polar compounds. Dissolve in dichloromethane and add hexane as the anti-solvent.[12]
Issue 3: Troubleshooting Column Chromatography

Question: My compound is streaking badly on the TLC plate and column, leading to poor separation.

Answer: This is a hallmark issue for purifying basic compounds like amines on acidic silica gel.

  • Causality: The basic amine group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica.[8] This strong, non-specific binding causes tailing (streaking) and poor separation.

  • Solution: Neutralize the silica's acidity by modifying your mobile phase. Add a small amount of a competing amine, such as 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent.[8] This will occupy the acidic sites on the silica, allowing your compound to elute with sharp, well-defined bands.

Question: I am struggling to separate the desired 3,5-dibromo product from the mono-brominated impurity.

Answer: This is a common challenge due to their similar polarities. Success requires optimizing your chromatographic conditions for high resolution.

  • Decrease Eluent Polarity: Start with a very non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and run a slow, shallow gradient. A less polar eluent increases the compound's interaction time with the silica, enhancing the separation between closely related species.

  • Sample Loading: Load your sample in the minimum possible volume of solvent. For best results, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column. This prevents band broadening.

  • Consider Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Amine-functionalized silica can be highly effective as it eliminates the acid-base interaction, often simplifying the mobile phase to a simple hexane/ethyl acetate system.[8]

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are essential for confirming the purity of my final product? A1: A combination of methods provides a complete purity profile:

  • Melting Point: A sharp melting point within the literature range (89-91 °C) is a primary indicator of high purity.[1][3] A broad or depressed range signifies the presence of impurities.[12]

  • ¹H and ¹³C NMR Spectroscopy: This is the definitive method for structural confirmation and identifying impurities. The aromatic region of the ¹H NMR spectrum is particularly useful for confirming the 3,5-substitution pattern.[9][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis, capable of detecting and quantifying even trace-level impurities that may not be visible by NMR.[1][15][16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, including the characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks).[14][17]

Q2: What are the critical safety precautions for handling this compound and the solvents used in its purification? A2: Always adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves at all times.

  • Ventilation: All operations involving organic solvents or potentially volatile reagents should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[13][18]

  • SDS Review: Before starting any work, consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents to be fully aware of their specific hazards.

Q3: What are the recommended storage conditions for this compound? A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dark, and dry place.[2][3] For optimal stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidative degradation.[2][3]

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is suitable for material that is estimated to be >90% pure by TLC.

  • Solvent Selection: Place a small amount of crude material in a test tube and test for solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate). The ideal solvent will dissolve the solid completely upon heating but show low solubility at room temperature. A good starting point is ethanol.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot ethanol required for complete dissolution. Use a hot plate with magnetic stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask. Crystal formation should begin during this phase.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze for purity via melting point and HPLC/NMR.

Protocol 2: High-Resolution Flash Column Chromatography

This protocol is designed to separate a complex mixture containing starting material and mono-brominated by-products.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with 100% hexane.

  • Eluent Preparation: Prepare mobile phases of increasing polarity. For example:

    • Eluent A: Hexane / Triethylamine (99.5 : 0.5)

    • Eluent B: Hexane / Ethyl Acetate / Triethylamine (80 : 19.5 : 0.5)

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with Eluent A. Any non-polar impurities will elute first.

    • Gradually increase the polarity by slowly adding Eluent B to your solvent reservoir.

    • The mono-brominated species will elute before the more polar, desired di-bromo product.

  • Fraction Collection: Collect fractions continuously and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the isolated solid. For ultimate purity, a final recrystallization of the column-purified material can be performed.

Troubleshooting Logic for Column Chromatography

Start Column Purification Issue Tailing Streaking or Tailing on TLC/Column Start->Tailing PoorSep Poor Separation of Close Spots Start->PoorSep AddAmine Add 0.5-1% Triethylamine to Eluent Tailing->AddAmine Cause: Acidic Silica ShallowGradient Use a Slower, Shallower Solvent Gradient PoorSep->ShallowGradient Cause: Similar Polarity DryLoad Use Dry Loading Technique PoorSep->DryLoad Cause: Band Broadening End Improved Separation AddAmine->End ShallowGradient->End DryLoad->End

Caption: Decision tree for chromatography problems.

References

Technical Support Center: Analysis of Methyl 2-amino-3,5-dibromobenzoate by HPLC and TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical characterization of Methyl 2-amino-3,5-dibromobenzoate. This resource is designed for researchers, quality control analysts, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the analysis of this compound. Here, we address common challenges and provide in-depth, field-proven troubleshooting advice in a direct question-and-answer format to ensure the integrity and reliability of your analytical results.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone for quantitative analysis, offering high resolution and sensitivity for purity determination and impurity profiling. However, the unique characteristics of halogenated aromatic amines like this compound can present specific challenges.

Frequently Asked Questions & Troubleshooting: HPLC

Q1: I'm seeing significant peak tailing for my this compound peak. What's causing this and how can I fix it?

A1: Peak tailing with aromatic amines is a classic sign of secondary interactions with acidic silanol groups on the silica-based stationary phase of your column. The lone pair of electrons on the amine functionality interacts strongly with these sites, causing the peak to tail.

Root Cause Analysis & Solutions:

  • Mobile Phase pH: The pH of your mobile phase is critical. If it is too close to the pKa of the amine, the compound can exist in both its ionized and non-ionized forms, leading to poor peak shape. Ensure your mobile phase pH is at least 2 units away from the analyte's pKa. For an amine, using a slightly acidic mobile phase (e.g., pH 3-4 with phosphoric or formic acid) will protonate the amine, reducing its interaction with silanols.

  • Insufficient Buffering: A low concentration of buffer in your mobile phase can lead to pH shifts on the column, exacerbating tailing. A buffer concentration of 10-50 mM is generally recommended.

  • Column Type: Older, "Type A" silica columns have a higher concentration of acidic silanol groups. Using a modern, high-purity, "Type B" silica column, or one with end-capping, will significantly reduce these secondary interactions.

  • Mobile Phase Additives: If pH adjustment is not sufficient, consider adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.

Q2: My retention times are drifting from one injection to the next. What should I investigate?

A2: Retention time drift can compromise the reliability of your method. The issue usually lies with the mobile phase, the column, or the HPLC system itself.

Troubleshooting Steps:

  • Mobile Phase Composition: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.[1] Ensure your mobile phase is freshly prepared and thoroughly degassed. If you are using a gradient, ensure the mixer is functioning correctly.[1]

  • Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, is a common cause of retention time shifts.[1] A good rule of thumb is to equilibrate with at least 10 column volumes of the initial mobile phase.

  • Temperature Fluctuations: Column temperature has a significant impact on retention time.[1] Using a thermostatted column oven is essential for reproducible results.

  • System Leaks: Check for any leaks in the system, from the pump to the detector. Even a small leak can cause pressure fluctuations and affect the flow rate.[2]

Q3: I am developing a stability-indicating method. How can I ensure I am separating this compound from its degradation products?

A3: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[3][4] This requires performing forced degradation studies.[3][4][5][6][7]

Forced Degradation Protocol:

Forced degradation studies intentionally stress the sample to generate potential degradation products.[3][4][5][6][7] The goal is to achieve 5-20% degradation of the API.[6][7]

  • Acid/Base Hydrolysis: Reflux the sample in 0.1 M HCl and 0.1 M NaOH.

  • Oxidation: Treat the sample with 3% hydrogen peroxide (H₂O₂).

  • Thermal Stress: Expose the solid sample to dry heat (e.g., 60-80°C).

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.

Analyze the stressed samples using your developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main API peak.

Validated HPLC Method (Based on a Structurally Similar Compound)
ParameterRecommended Condition
Instrumentation HPLC with UV-Vis Detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B), 30-32 min (70-30% B), 32-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)

Experimental Workflow: HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine

Caption: Workflow for HPLC method validation.

Part 2: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid, cost-effective technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample.

Frequently Asked Questions & Troubleshooting: TLC

Q1: My spots are streaking on the TLC plate. What could be the cause?

A1: Streaking is a common issue in TLC and can be caused by several factors.

Potential Causes and Solutions:

  • Sample Overload: Applying too much sample to the plate is a frequent cause of streaking.[9][10] Try diluting your sample or applying a smaller spot.

  • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, it may not effectively move the compound, leading to streaking. Conversely, if it's not polar enough, the compound may not move from the baseline. Experiment with different solvent systems to find the optimal polarity.

  • Acidic or Basic Compounds: this compound is an amine and can interact with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine or ammonia to your mobile phase can neutralize these interactions and improve spot shape.[11]

  • Sample Insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble before spotting.

Q2: I can't see any spots on my TLC plate after development. What should I do?

A2: The inability to visualize spots can be due to the nature of the compound or issues with the visualization technique.

Troubleshooting Visualization:

  • UV Visualization: this compound, being an aromatic compound, should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator. The compound will appear as a dark spot where it quenches the fluorescence.

  • Sample Concentration: Your sample may be too dilute to be detected.[11] Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry between applications).[10][11]

  • Staining: If UV visualization is unsuccessful, chemical staining is an alternative.

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals is a good general stain for many organic compounds.

    • Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, such as amines.

    • Ninhydrin Stain: This is a specific stain for primary and secondary amines, which will produce a colored spot (often purple or yellow).

Q3: The Rf values for my spots are inconsistent. How can I improve reproducibility?

A3: Consistent Rf values are crucial for reliable identification.

Factors Affecting Rf and Solutions:

  • Chamber Saturation: An unsaturated TLC chamber will lead to a faster solvent front and inconsistent Rf values. Line the inside of the chamber with filter paper saturated with the mobile phase and allow it to equilibrate for at least 15-20 minutes before placing the plate inside.

  • Solvent Composition: Use freshly prepared mobile phase for each run, as the composition can change over time due to the differential evaporation of more volatile components.

  • Spotting Technique: Ensure the spotting line is above the level of the solvent in the chamber to prevent the sample from dissolving into the solvent pool.[10][11]

Recommended TLC Protocol
ParameterRecommendation
Stationary Phase Silica gel 60 F₂₅₄ TLC plates
Sample Preparation Dissolve sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane)
Mobile Phase Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 80:20). Adjust the ratio to achieve an Rf value between 0.2 and 0.8.
Development In a saturated chamber.
Visualization 1. UV light (254 nm). 2. Iodine chamber. 3. Potassium permanganate or Ninhydrin stain.

Troubleshooting Logic for TLC Spot Streaking

TLC_Streaking_Troubleshooting Start TLC Spot is Streaking Overload Is the sample overloaded? Start->Overload Polarity Is the mobile phase polarity optimal? Overload->Polarity No Sol_Dilute Dilute the sample and re-spot. Overload->Sol_Dilute Yes AcidBase Is the analyte acidic/basic? Polarity->AcidBase No Sol_Polarity Adjust mobile phase polarity. Polarity->Sol_Polarity Yes Insoluble Is the sample fully dissolved? AcidBase->Insoluble No Sol_Modifier Add acid/base modifier (e.g., TEA, Acetic Acid) to mobile phase. AcidBase->Sol_Modifier Yes (Amine) Sol_Solvent Ensure complete dissolution in spotting solvent. Insoluble->Sol_Solvent Yes

Caption: Decision tree for troubleshooting TLC streaking.

References

Managing exothermic reactions during the synthesis of "Methyl 2-amino-3,5-dibromobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for managing exothermic reactions during the synthesis of "Methyl 2-amino-3,5-dibromobenzoate".

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals. Our focus is on the critical management of exothermic events inherent in the electrophilic aromatic bromination of methyl anthranilate. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure a safe, controlled, and reproducible synthesis.

The Challenge: Managing a Highly Energetic Reaction

The synthesis of this compound involves the direct bromination of methyl anthranilate. The amino (-NH₂) and methyl ester (-COOCH₃) groups on the aromatic ring activate it towards electrophilic aromatic substitution.[1] This activation makes the reaction with an electrophile like bromine highly favorable and, consequently, significantly exothermic.[2][3] The primary challenge is not driving the reaction to completion, but rather controlling the substantial heat generated to prevent a thermal runaway.[2][4]

A failure to manage this exotherm can lead to rapid, uncontrolled increases in temperature and pressure, solvent boiling, decreased yield and purity due to side-product formation, and in severe cases, catastrophic failure of the reaction vessel.[2]

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction temperature is rising uncontrollably. What is happening and what should I do immediately?

A1: You are likely experiencing a thermal runaway reaction. This is a critical safety event where the rate of heat generation from the reaction exceeds the rate of heat removal by your cooling system.

Immediate Emergency Protocol:

  • Stop Reagent Addition: Immediately cease the addition of the brominating agent (bromine or NBS solution).[2]

  • Maximize Cooling: Increase the cooling capacity to its maximum. If using an ice bath, add more ice and a salt (NaCl, CaCl₂) to lower the temperature further. If using a cryostat, set it to the lowest possible temperature.[2]

  • Ensure Agitation: Check that the stirring is vigorous and effective. Poor agitation can create localized hot spots that initiate a runaway.[2]

  • Prepare for Emergency Quench: If the temperature continues to rise despite these measures, prepare to add a pre-chilled quenching solution (e.g., aqueous sodium bisulfite) very slowly to neutralize the unreacted bromine. Be aware that the quench itself can be exothermic.[2][5]

  • Evacuate if Uncontrollable: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.[2]

Below is a decision-making workflow for managing a temperature excursion.

G start Temperature Rises Above Set Point stop_addition IMMEDIATELY Stop Bromine Addition start->stop_addition max_cooling Maximize Cooling Capacity stop_addition->max_cooling check_agitation Ensure Vigorous Agitation max_cooling->check_agitation monitor Monitor Temperature check_agitation->monitor stable Temperature Stabilizes / Decreases monitor->stable No continue_rise Temperature Continues to Rise monitor->continue_rise Yes resume Resume Addition at a Much Slower Rate Once Stable stable->resume prepare_quench Prepare Emergency Quench (Pre-chilled Sodium Bisulfite) continue_rise->prepare_quench slow_quench Slowly Add Quenching Agent prepare_quench->slow_quench uncontrollable Situation Uncontrollable slow_quench->uncontrollable uncontrollable->monitor No evacuate EVACUATE & FOLLOW EMERGENCY PROCEDURES uncontrollable->evacuate Yes

Caption: Emergency workflow for a thermal runaway event.

Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine to make the reaction safer?

A2: Yes, using NBS is a common and highly recommended strategy to improve the safety of this procedure.[2] NBS is a solid, making it easier and safer to handle than highly corrosive and volatile liquid bromine.[6] It acts as a source of electrophilic bromine, often providing a more controlled release and potentially reducing the formation of unwanted side products.[7]

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Dense, volatile, red-brown liquidWhite/off-white crystalline solid[6]
Handling Hazards Highly corrosive, toxic by inhalation, causes severe burns[4]Skin and eye irritant[4]
Reaction Control Can be difficult to control; exotherm can be very rapid.Generally provides a slower, more controlled release of bromine, making the exotherm more manageable.
Byproducts Generates stoichiometric HBr gas.[8]Generates succinimide.
Common Use Traditional reagent for electrophilic aromatic substitution.[1]Widely used for allylic/benzylic bromination but also effective for activated aromatic rings.[1][9][10]
Q3: The quenching step at the end of my reaction is also getting very hot. Why is this happening and how can I prevent it?

A3: The quenching process, designed to neutralize excess unreacted bromine, is itself a highly exothermic redox reaction.[2][5] Adding the quenching agent (e.g., sodium bisulfite, sodium thiosulfate) too quickly to a solution with a high concentration of residual bromine will generate a significant amount of heat.

Safe Quenching Protocol:

  • Maintain Cooling: Do not remove the reaction flask from its cooling bath after the main reaction is complete. Continue cooling throughout the quench.[11]

  • Slow, Portion-wise Addition: Add the aqueous quenching solution slowly, dropwise, or in small portions.[5][11]

  • Vigorous Stirring: Ensure the mixture is being stirred vigorously to dissipate heat and ensure rapid mixing.[11]

  • Monitor Temperature: Continue to monitor the internal temperature of the flask during the addition. If the temperature begins to rise, pause the addition until it subsides.

  • Visual Endpoint: Continue adding the quenching solution until the characteristic red-brown color of bromine disappears and the solution becomes colorless or pale yellow.[11][12]

Q4: I am getting a low yield and multiple spots on my TLC plate. Could this be related to temperature control?

A4: Absolutely. Poor temperature control is a leading cause of low yields and reduced purity. An excessive reaction temperature can lead to several side reactions:

  • Over-bromination: Formation of tri-bromo or other poly-brominated species.

  • Decomposition: The starting material or the desired product may decompose at elevated temperatures.[2] Brominated flame retardants, for example, can decompose and release HBr at high temperatures, which could catalyze further unwanted reactions.[13]

  • Oxidation: Undesired oxidation of the amino group.

To troubleshoot, ensure your thermometer is correctly placed to measure the internal reaction temperature and strictly adhere to the slow addition rates and low temperatures outlined in the protocol below.

Experimental Protocols

Protocol 1: Controlled Bromination of Methyl Anthranilate

This protocol emphasizes the key steps for thermal management.

  • Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl anthranilate (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or methanol).[5][14]

  • Cooling: Place the flask in an efficient cooling bath (e.g., ice-salt or dry ice-acetone) and cool the solution to between 0 °C and -10 °C.[5][14]

  • Brominating Agent Preparation: In the dropping funnel, prepare a solution of the brominating agent.

    • Option A (Bromine): Elemental bromine (2.0-2.2 eq) dissolved in the same solvent.

    • Option B (NBS): N-Bromosuccinimide (2.0-2.2 eq) dissolved or suspended in a solvent like acetonitrile or DMF.[10]

  • Controlled Addition: Add the brominating agent dropwise to the vigorously stirred solution of methyl anthranilate. The rate of addition is the most critical parameter for controlling the exotherm. Monitor the internal temperature continuously and ensure it does not rise above the set point (e.g., -5 °C).[5] This step may take 25 minutes or longer depending on scale.[5]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the low temperature for an additional 15-60 minutes.[5][14] Monitor the reaction progress by TLC.

  • Quenching: Proceed immediately to the Safe Quenching Protocol (Protocol 2).

Protocol 2: Safe Quenching of Excess Bromine
  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate or a saturated solution of sodium bisulfite.[11]

  • Maintain Cooling: Ensure the reaction flask from Protocol 1 is still being cooled and stirred vigorously.

  • Slow Addition: Slowly add the quenching solution dropwise.[11] The temperature may rise slightly; pause addition if it rises more than a few degrees.[5]

  • Observe Endpoint: Continue addition until the red-brown bromine color is fully discharged.[11]

  • Work-up: Once the quench is complete, the product can be isolated via standard procedures, typically involving dilution with water, extraction with an organic solvent, washing the organic layer with water and brine, drying over a suitable agent (e.g., Na₂SO₄), and removal of the solvent under reduced pressure.[11][12]

G cluster_0 Reaction Setup cluster_1 Exothermic Step: Bromination cluster_2 Exothermic Step: Quenching cluster_3 Work-up A Dissolve Methyl Anthranilate in Solvent B Cool to 0 to -10 °C A->B D Start Vigorous Stirring B->D C Prepare Brominating Agent (Br2 or NBS) in Dropping Funnel E Add Brominating Agent DROPWISE C->E D->E F CRITICAL: Maintain Temp < -5 °C E->F G Stir for 15-60 min Post-Addition F->G H Maintain Cooling & Stirring G->H I Add Quenching Solution (e.g., NaHSO3) SLOWLY H->I J Continue Until Bromine Color Disappears I->J K Extraction & Washing J->K L Drying & Solvent Removal K->L M Purification (e.g., Recrystallization) L->M

References

Scale-up synthesis of "Methyl 2-amino-3,5-dibromobenzoate" challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-amino-3,5-dibromobenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. We will explore the critical parameters, potential pitfalls, and field-proven solutions to ensure a safe, efficient, and reproducible manufacturing process.

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its proper synthesis at scale is crucial for the drug development pipeline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and process safety management.

Overview of Synthetic Pathways

Two primary routes are commonly employed for the synthesis of this compound. The choice between them often depends on the availability of starting materials, cost, and equipment capabilities.

  • Route A: Direct Bromination. This pathway involves the electrophilic aromatic substitution of Methyl anthranilate. It is an atom-economical route but requires careful control of the highly exothermic bromination reaction.

  • Route B: Esterification. This route begins with the bromination of 2-aminobenzoic acid to form 2-amino-3,5-dibromobenzoic acid, which is subsequently esterified to yield the final product.[2] This pathway can offer better control over the hazardous bromination step.

Synthetic_Pathways cluster_A Route A: Direct Bromination cluster_B Route B: Esterification First MA Methyl Anthranilate Product_A This compound MA->Product_A Brominating Agent (e.g., Br₂, NBS) ABA 2-Aminobenzoic Acid ADBA 2-Amino-3,5-dibromobenzoic Acid ABA->ADBA Brominating Agent (e.g., Br₂ in Acetic Acid) Product_B This compound ADBA->Product_B Methanol, Acid Catalyst (e.g., H₂SO₄)

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues users may encounter during scale-up, presented in a question-and-answer format.

Part 1: The Bromination Step - Exotherms, Safety, and Selectivity

Question 1: We are scaling up the bromination of methyl anthranilate (Route A) and are concerned about safety. What is the primary hazard?

Answer: The primary hazard during the bromination of an activated aromatic ring, such as in methyl anthranilate, is the potential for a thermal runaway reaction.[3][4] The electrophilic aromatic substitution with bromine is a highly exothermic process. If the heat generated by the reaction exceeds the rate of heat removal by the cooling system, the temperature will rise uncontrollably. This can lead to rapid solvent boiling, over-pressurization of the reactor, and the release of toxic bromine and HBr vapors, posing a significant safety risk.[3]

Question 2: How can we effectively control the exotherm during a large-scale bromination?

Answer: Controlling the exotherm is critical and relies on three main pillars:

  • Controlled Addition Rate: The brominating agent must be added slowly and sub-surface to the reaction mixture. This ensures that the heat is generated at a rate that the reactor's cooling system can handle. A programmable dosing pump is highly recommended for scalability.

  • Efficient Cooling: The reactor must have sufficient cooling capacity. Ensure good heat transfer by using a jacketed reactor with a suitable heat transfer fluid and maximizing the surface area-to-volume ratio where possible. For very large scales, external heat exchangers may be necessary.

  • Vigorous Agitation: Efficient stirring is crucial to prevent the formation of localized hot spots and to ensure uniform temperature distribution throughout the reactor.[3] Poor agitation can lead to a buildup of unreacted bromine in one area, which can then react suddenly, causing a dangerous exotherm.

Question 3: What are the pros and cons of different brominating agents for a commercial-scale process?

Answer: The choice of brominating agent is a critical decision involving a trade-off between reactivity, safety, cost, and waste streams.

Brominating AgentProsConsScale-Up Recommendation
**Liquid Bromine (Br₂) **- Low cost and highly reactive.- High atom economy.- Highly toxic, corrosive, and volatile.- Requires specialized handling equipment (e.g., scrubbers).[4]- Reactions can be very fast and difficult to control.[5]Use only with extreme caution in a well-designed, contained system with robust process safety controls and emergency scrubbing capabilities.
N-Bromosuccinimide (NBS) - Solid, easier, and safer to handle than liquid bromine.[3][6]- More selective, often leading to fewer by-products.[6]- More expensive than Br₂.- Lower atom economy (generates succinimide as a byproduct).- Can be involved in hazardous side reactions if not controlled.[4]An excellent choice for improving safety and selectivity. The cost may be justified by reduced purification needs and safer operations.[6]
HBr / H₂O₂ (In-situ Br₂ generation) - Avoids handling of liquid bromine.- Water is the only by-product from the oxidant.- Can be safer if addition is well-controlled.[7]- The reaction can still be highly exothermic.- Requires careful control of two feed streams (HBr and H₂O₂).- Potential for side reactions due to the oxidative conditions.A viable "greener" alternative, particularly in continuous flow systems where reagents can be mixed in situ immediately before reacting.[5][8]
Tribromide Salts (e.g., Pyridinium tribromide) - Solid, non-volatile, and safer to handle.- Offers controlled release of bromine.- Expensive.- Introduces additional organic waste streams.[9]Generally reserved for smaller-scale or high-value syntheses where cost is less of a concern than handling safety.[6][9]

Question 4: Our process is generating significant amounts of 5-bromo (mono-substituted) and other isomeric impurities. How can we improve the regioselectivity to favor the 3,5-dibromo product?

Answer: Achieving high regioselectivity is key to obtaining high purity and yield. Consider these factors:

  • Stoichiometry: Ensure at least two full equivalents of the brominating agent are used. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion and minimize mono-brominated intermediates. However, excessive amounts increase cost and the burden on the quenching step.

  • Temperature Control: Lower reaction temperatures (e.g., 0-10 °C) often favor the desired kinetic product and can reduce the formation of undesired isomers.[2] Running the reaction too warm can decrease selectivity.[6]

  • Solvent Choice: The solvent can influence the reactivity and selectivity of the bromination. Acetic acid is commonly used for the bromination of the parent acid, providing good results.[2] For the ester, chlorinated solvents or polar aprotic solvents can be used, but solvent screening is recommended during process development.

Part 2: Esterification and Purification Challenges

Question 5: We are using Route B. What is the most robust method for the esterification of 2-amino-3,5-dibromobenzoic acid at scale?

Answer: For large-scale production, Fischer-Speier esterification is the most common and cost-effective method. This involves heating the carboxylic acid (2-amino-3,5-dibromobenzoic acid) in an excess of methanol with a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[10] The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.

Question 6: Our esterification reaction is stalling and not reaching full conversion. What can we do to improve it?

Answer: Incomplete esterification is a common issue tied to the reaction equilibrium. To drive it to completion:

  • Water Removal: The reaction produces water as a byproduct. On a large scale, this water can accumulate and push the equilibrium back to the starting materials. While using a large excess of methanol helps, consider using a Dean-Stark apparatus or adding a water scavenger like trimethyl orthoformate if feasible.

  • Catalyst Loading: Ensure an adequate amount of acid catalyst is used. Typically, 0.1 to 0.2 equivalents of sulfuric acid are sufficient. Insufficient catalyst will result in slow reaction rates.

  • Temperature and Reaction Time: The reaction is typically run at the reflux temperature of methanol. Ensure the reaction is held at this temperature for a sufficient duration (monitoring by HPLC is essential) until the starting material is consumed.

Question 7: How should we handle the work-up and purification of large batches of the final product?

Answer: A robust work-up and purification protocol is essential for achieving high purity on a large scale.

  • Quenching: If your route involves unreacted bromine, it must be quenched before product isolation. Slowly add an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate. Be aware that this quenching reaction is also exothermic and requires cooling.[3]

  • Neutralization & Extraction: After the reaction (for both routes), the mixture is typically cooled and neutralized. For the esterification route, the acidic mixture is often poured into ice water and then neutralized with a base (e.g., sodium bicarbonate, sodium carbonate) to precipitate the crude product or to prepare for extraction. The pH must be carefully controlled to ensure the amino group is not protonated, which would increase water solubility.

  • Recrystallization: This is the most critical step for achieving high purity. Methanol or ethanol are commonly used solvents for recrystallization.[7] The crude solid is dissolved in a minimum amount of hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals. Slow cooling is vital for obtaining a desirable crystal morphology and purity.

Troubleshooting Workflow: Low Yield in Bromination

The following diagram provides a logical workflow for diagnosing and solving the common problem of low product yield in the bromination step.

Troubleshooting_Low_Yield start Low Yield of This compound check_purity Analyze Crude Product by HPLC/TLC. What is the main component? start->check_purity sm_present High % of Starting Material (Methyl Anthranilate) check_purity->sm_present Starting Material mono_present High % of Mono-Brominated Intermediate check_purity->mono_present Mono-Bromo Product other_impurities Significant Other Impurities (e.g., tar, degradation) check_purity->other_impurities Other Impurities cause_sm1 Incomplete Reaction: Insufficient Brominating Agent sm_present->cause_sm1 cause_sm2 Incomplete Reaction: Reaction Time Too Short or Temperature Too Low sm_present->cause_sm2 cause_mono1 Stoichiometry Issue: < 2 eq. of Brominating Agent Added mono_present->cause_mono1 cause_mono2 Poor Mixing: Localized Lack of Bromine mono_present->cause_mono2 cause_other1 Side Reactions: Temperature Too High (Runaway) other_impurities->cause_other1 cause_other2 Poor Quality Reagents other_impurities->cause_other2 sol_sm1 Solution: Verify stoichiometry. Use slight excess (2.1 eq.) of brominating agent. cause_sm1->sol_sm1 sol_sm2 Solution: Increase reaction time and/or temperature slightly. Monitor by HPLC. cause_sm2->sol_sm2 sol_mono1 Solution: Re-evaluate reagent stoichiometry and dosing accuracy. cause_mono1->sol_mono1 sol_mono2 Solution: Improve agitation efficiency. Check impeller design and speed. cause_mono2->sol_mono2 sol_other1 Solution: Improve cooling and reduce addition rate. Perform safety review. cause_other1->sol_other1 sol_other2 Solution: Test purity of starting materials and reagents. cause_other2->sol_other2

References

Technical Support Center: Synthesis of Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-amino-3,5-dibromobenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Our goal is to provide practical, experience-driven advice to enhance the purity, yield, and safety of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Byproduct Identification

This section addresses the most common issues and questions that arise during the synthesis, focusing on the chemical principles behind byproduct formation.

Q1: What is the primary synthetic pathway for this compound, and why is it prone to byproduct formation?

A1: The most common and direct route is the electrophilic aromatic substitution of Methyl 2-aminobenzoate (methyl anthranilate) using elemental bromine (Br₂) or a similar brominating agent. The core of the challenge lies in the high reactivity of the starting material. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, which makes the aromatic ring highly susceptible to electrophilic attack.[1][2] While this high reactivity drives the reaction, it also makes it difficult to control, often leading to a mixture of products if conditions are not meticulously managed.[3][4] The reaction is also highly exothermic, and poor temperature control can significantly increase the rate of side reactions.[5]

Q2: My TLC shows multiple spots apart from the desired product. What are the most likely impurities I am seeing?

A2: A complex TLC profile is a very common observation. The spots typically correspond to compounds with varying degrees of bromination and polarity. The most probable byproducts are:

  • Unreacted Starting Material (Methyl 2-aminobenzoate): This will be present if the reaction is incomplete. It is less polar than the brominated products.

  • Mono-brominated Intermediates: Primarily Methyl 2-amino-5-bromobenzoate, where only one bromine atom has been added to the para position relative to the amine. This is a major byproduct if an insufficient amount of brominating agent is used or if the reaction is stopped prematurely.

  • Over-brominated Products (e.g., Tri-bromo species): The high activation of the ring can lead to the addition of a third bromine atom, resulting in products like Methyl 2-amino-3,5,X-tribromobenzoate. These are typically less polar than the desired di-bromo product.[6]

  • Hydrolyzed Acid (2-amino-3,5-dibromobenzoic acid): The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is exacerbated by the generation of hydrobromic acid (HBr) as a byproduct during bromination, which can catalyze the hydrolysis, especially if water is present.[7][8] This byproduct is significantly more polar and will have a much lower Rf value on the TLC plate.

Q3: My final yield is consistently low, even when I push the reaction to completion. What could be the cause?

A3: Low yield is often a direct consequence of byproduct formation. The primary culprits are typically over-bromination and decomposition. The strongly activating nature of the aniline starting material makes it sensitive to oxidation, which can lead to the formation of intractable tarry materials, especially at elevated temperatures.[3] To mitigate this, the reaction should be conducted at a low, controlled temperature (e.g., 0-5 °C), and the bromine should be added slowly and sub-surface to prevent localized high concentrations and temperature spikes.[5] Using a protected form of the amine, such as by acetylation to form the acetanilide, can moderate its reactivity and prevent over-reaction, though this adds extra steps to the synthesis.[3]

Q4: I suspect my product contains the hydrolyzed carboxylic acid. How can I definitively identify it and remove it?

A4: The presence of 2-amino-3,5-dibromobenzoic acid can be confirmed using a few analytical techniques. In ¹H NMR, the characteristic methyl ester singlet (~3.9 ppm) will be absent, and a broad singlet for the carboxylic acid proton will appear downfield (>10 ppm), which is exchangeable with D₂O. In IR spectroscopy, you would observe a broad O-H stretch around 2500-3300 cm⁻¹ characteristic of a carboxylic acid. To remove this acidic impurity, you can perform a simple acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic layer.

Part 2: Troubleshooting Guide: A Systematic Approach

This table provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Symptom / Observation Potential Byproduct(s) / Cause Recommended Analytical Workflow Corrective / Preventive Actions
Multiple spots on TLC, close to the product Rf. Over-bromination (tri-bromo) or under-bromination (mono-bromo).[6]HPLC: Use a C18 column with a Methanol/Water gradient to resolve the species. MS: Confirm molecular weights (SM: 151.16, Mono-bromo: 230.06, Di-bromo: 308.95, Tri-bromo: 387.85 g/mol ).Stoichiometry: Carefully control the bromine equivalents. Temperature: Maintain strict low-temperature control (0-5 °C). Addition Rate: Add bromine dropwise over an extended period with vigorous stirring.[5]
A baseline or very low Rf spot on TLC. Hydrolysis to 2-amino-3,5-dibromobenzoic acid.[8]¹H NMR: Look for the absence of the -OCH₃ singlet and the presence of a broad COOH proton. Extraction: Test solubility in aqueous NaHCO₃.Anhydrous Conditions: Use dry solvents and glassware. Workup: Perform a prompt workup and avoid prolonged exposure to acidic aqueous conditions.
Reaction mixture turns dark/tarry. Oxidation of the aniline ring.[3]Difficult to characterize; focus on prevention.Low Temperature: Run the reaction as cold as feasible. Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon to minimize air exposure.
Product NMR shows residual starting material signals. Incomplete reaction.¹H NMR: Compare the integration of aromatic protons of the starting material vs. the product. TLC/HPLC: Co-spot/co-inject with an authentic sample of Methyl 2-aminobenzoate.Reaction Time: Monitor the reaction by TLC until the starting material spot disappears. Reagent Quality: Ensure the activity of the brominating agent.

Part 3: Key Analytical & Experimental Protocols

Adherence to validated protocols is essential for reproducible results.

Protocol 3.1: In-process Monitoring by Thin Layer Chromatography (TLC)
  • Objective: To monitor the consumption of starting material and the formation of the product and major byproducts.

  • Methodology:

    • Prepare TLC plates (Silica gel 60 F₂₅₄).

    • Develop a solvent system that provides good separation (e.g., 20-30% Ethyl Acetate in Hexanes).

    • Spot the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture on the plate.

    • Develop the plate in a saturated chamber.

    • Visualize under UV light (254 nm) and then stain with a suitable agent (e.g., potassium permanganate) if necessary.

    • The desired product, this compound, should have an Rf value between that of the less polar starting material and the highly polar hydrolyzed acid.

Protocol 3.2: Purity Analysis by ¹H NMR Spectroscopy
  • Objective: To identify the structure of the product and quantify impurities.

  • Methodology:

    • Dissolve a sample of the dried, crude product in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum (400 MHz or higher recommended).

    • Analyze the spectrum for characteristic peaks and their integration values.

Compound Ar-H (Aromatic) -OCH₃ (Methyl Ester) -NH₂ (Amine)
This compound ~8.0 ppm (d, 1H), ~7.8 ppm (d, 1H)~3.9 ppm (s, 3H)~5.8 ppm (br s, 2H)
Methyl 2-aminobenzoate (SM) ~7.8 ppm (dd, 1H), ~7.3 ppm (t, 1H), ~6.7-6.6 ppm (m, 2H)~3.8 ppm (s, 3H)~5.5 ppm (br s, 2H)
2-amino-3,5-dibromobenzoic acid ~8.1 ppm (d, 1H), ~7.9 ppm (d, 1H)Absent~6.0 ppm (br s, 2H)

Part 4: Visualizing Reaction & Troubleshooting Pathways

Visual aids can clarify complex chemical transformations and decision-making processes.

Synthesis_Pathway SM Methyl 2-aminobenzoate Br2 + 2 eq. Br₂ SM->Br2 Product This compound Br2->Product HBr + 2 HBr (byproduct) Product->HBr

Caption: The main synthesis pathway to the desired product.

Byproduct_Formation SM Methyl 2-aminobenzoate Reaction Bromination (Br₂ / Acetic Acid) SM->Reaction Product Desired Product (Di-bromo) Reaction->Product Correct Stoichiometry Under Under-bromination (Mono-bromo) Reaction->Under < 2 eq. Br₂ Over Over-bromination (Tri-bromo) Reaction->Over > 2 eq. Br₂ + High Temp Hydrolysis Hydrolysis (Carboxylic Acid) Reaction->Hydrolysis Presence of H₂O

Caption: Common pathways leading to byproduct formation.

Troubleshooting_Workflow Start Impure Product (per TLC/NMR) Check_MW Analyze by LC-MS Start->Check_MW Check_NMR Analyze by ¹H NMR Start->Check_NMR Identify_Bromo Identify Bromination Species (Mono-, Di-, Tri-) Check_MW->Identify_Bromo Identify_Acid Identify Hydrolyzed Acid (No -OCH₃ peak) Check_NMR->Identify_Acid Optimize_Stoich Action: Optimize Bromine Stoichiometry & Temperature Control Identify_Bromo->Optimize_Stoich Optimize_Workup Action: Use Anhydrous Conditions & Perform Acid-Base Extraction Identify_Acid->Optimize_Workup

Caption: A systematic workflow for troubleshooting impurities.

Part 5: References

  • ChemicalBook: this compound | 606-00-8. Provides basic chemical properties and synthesis overview. --INVALID-LINK--

  • NIH-PMC: Methyl 3,5-dibromo-2-diacetylaminobenzoate. Describes related synthesis and characterization, highlighting potential side reactions like N-acetylation. --INVALID-LINK--

  • Google Patents: Synthesis method of methyl 3,5-dibromo-2-aminobenzoate (CN103172600A). Details a specific synthetic method starting from methyl 2-aminobenzoate. --INVALID-LINK--

  • Sigma-Aldrich: Methyl 2-amino-5-bromobenzoate. Product information for a common mono-brominated byproduct. --INVALID-LINK--

  • ResearchGate: Oxidative bromination in organic synthesis. Discusses general mechanisms and byproducts in bromination reactions. --INVALID-LINK--

  • Google Patents: Bromination of methyl group bound to aromatic ring (JPH0853371A). Mentions the generation of hydrogen bromide as a byproduct in bromination reactions. --INVALID-LINK--

  • Google Patents: Process for the preparation of 2-amino-3,5-dibromobenzyl amines (EP0130224B1). Describes syntheses involving related dibrominated structures. --INVALID-LINK--

  • Testbook: Electrophilic Substitution of Anilines. Explains the high reactivity and directing effects of the amino group in anilines. --INVALID-LINK--

  • BenchChem: Technical Support Center: Synthesis of Methyl 2-amino-5-bromobenzoate. Provides safety and troubleshooting information regarding the exothermic nature of aromatic bromination. --INVALID-LINK--

  • Chemistry LibreTexts: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Discusses the challenges of controlling reactions with highly activating groups like -NH₂ and -OH, including over-reaction and oxidation. --INVALID-LINK--

  • ResearchGate: Synthesis of 2-amino-3, 5-dibromobenzophenone. Details synthesis conditions for a related compound, providing insights into reaction optimization. --INVALID-LINK--

  • Google Patents: A kind of preparation method of bromhexine hydrochloride (CN109535010A). Shows the use of the target molecule as an intermediate and discusses impurities. --INVALID-LINK--

  • ChemicalBook: this compound. Alternative source for chemical properties. --INVALID-LINK--

  • Google Patents: Method for bromination of methyl group bonded to aromatic nucleus (JP2688657B2). Discusses byproducts of bromination reactions, specifically HBr vs. water. --INVALID-LINK--

  • CP Lab Safety: Methyl 2-amino-3, 5-dibromobenzoate. Confirms basic molecular properties. --INVALID-LINK--

  • Aromatic Electrophilic substitution (SlideShare). A presentation covering the principles of activating groups and their influence on substitution patterns. --INVALID-LINK--

  • BYJU'S: Electrophilic Substitution Reaction of Anilines. Educational resource explaining the activating, o,p-directing nature of the -NH₂ group. --INVALID-LINK--

  • Allen Institute: Anilines: Reactions, Reaction Mechanisms and FAQs. Discusses the high reactivity of aniline in bromination, leading to poly-substituted products like 2,4,6-tribromoaniline. --INVALID-LINK--

  • ChemicalBook: this compound CAS#: 606-00-8. Lists raw materials for the synthesis, including Methyl anthranilate. --INVALID-LINK--

  • AmeliCA: Hydrolysis of esters and dialkyl malonates. Provides general procedures and mechanisms for ester hydrolysis, a relevant side reaction. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Synthesis of Dihalogenated Anthranilate Intermediates: Bromination vs. Iodination

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, halogenated aromatic compounds serve as pivotal building blocks. Their utility stems from the unique electronic properties and reactive handles that halogens introduce to a molecular scaffold. Among these, derivatives of methyl anthranilate are particularly valuable. This guide provides an in-depth, comparative analysis of the synthesis of two closely related, yet distinct, intermediates: Methyl 2-amino-3,5-dibromobenzoate and Methyl 2-amino-3,5-diiodobenzoate .

We will move beyond simple procedural lists to explore the underlying principles of electrophilic aromatic substitution, compare the reactivity of different halogenating agents, and analyze the practical outcomes of these choices, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and execution of synthetic routes.

Physicochemical Properties at a Glance

A foundational understanding begins with the physical properties of the starting material and the target products. These properties influence reaction conditions, purification strategies, and final product handling.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Methyl 2-aminobenzoate C₈H₉NO₂151.1624Colorless to pale yellow liquid
This compound C₈H₇Br₂NO₂308.9589-91Solid crystals
Methyl 2-amino-3,5-diiodobenzoate C₈H₇I₂NO₂402.96110Solid

Data sourced from various chemical suppliers and databases.[1][2][3][4][5]

Part 1: The Synthesis of this compound

The preparation of this compound is a classic example of electrophilic aromatic substitution on a highly activated ring system. The starting material, methyl anthranilate, features a powerful ortho-, para-directing amino group (-NH₂) and a meta-directing, deactivating methyl ester group (-COOCH₃). The synergistic effect of the amino group dominates, strongly activating the positions ortho and para to it (positions 3 and 5), making di-substitution highly favorable.

Mechanism and Reagent Choice: The Power of Bromine

The bromination of methyl anthranilate proceeds readily due to the high nucleophilicity of the aromatic ring. Elemental bromine (Br₂), often in a polar protic solvent like acetic acid, is a sufficiently strong electrophile for this transformation. The solvent helps to polarize the Br-Br bond, facilitating the attack by the aromatic ring. The reaction is typically exothermic and must be controlled to prevent side reactions.

While elemental bromine is effective, alternative brominating agents like N-methyl-N-n-butylimidazole tribromide have been developed to offer potentially milder conditions and simpler handling, though at a higher cost.[6][7] For the purpose of this guide, we focus on the more fundamental and widely accessible bromine-based method.

Experimental Protocol: Bromination of Methyl Anthranilate

This protocol is a synthesized representation of methodologies described in the literature.[8][9][10]

Materials:

  • Methyl 2-aminobenzoate (1.0 eq)

  • Glacial Acetic Acid (10-15 volumes)

  • Bromine (2.0-2.2 eq)

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-aminobenzoate in glacial acetic acid. Cool the solution to 0-5°C in an ice bath.

  • Separately, prepare a solution of bromine in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred methyl anthranilate solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker of cold water.

  • Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange/red color disappears.

  • Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent like ethanol or methanol to obtain this compound as solid crystals.

Expected Outcome:

  • Yield: 75-93%.[6][8]

  • Purity: >98% after recrystallization.

Synthesis Workflow: Bromination

Caption: Workflow for the synthesis of this compound.

Part 2: The Synthesis of Methyl 2-amino-3,5-diiodobenzoate

The synthesis of the diiodo-analogue presents a different set of challenges primarily due to the lower reactivity of iodine compared to bromine. Direct iodination of aromatic compounds with elemental iodine (I₂) is often slow and reversible. Therefore, the reaction requires an activating agent or a more potent iodine source to proceed efficiently.

Mechanism and Reagent Choice: Taming Iodine

To overcome the lower electrophilicity of iodine, several strategies are employed:

  • Oxidizing Agent: An oxidizing agent (e.g., nitric acid, hydrogen peroxide) can be used with I₂ to generate a more powerful electrophile, such as the iodonium ion (I⁺).

  • Iodine Monochloride (ICl): ICl is more polarized than I₂ (due to the electronegativity difference between I and Cl), making the iodine atom more electrophilic and reactive.

  • N-Iodosuccinimide (NIS): NIS is a convenient and solid source of electrophilic iodine. In the presence of an acid catalyst (like acetic acid or a stronger acid), it becomes protonated, which significantly enhances its reactivity.[11]

For this guide, we will detail a procedure using N-Iodosuccinimide, which is a common and effective method for the iodination of activated aromatic rings.

Experimental Protocol: Iodination of Methyl Anthranilate

This protocol is adapted from established methods for the iodination of activated anilines.[11][12]

Materials:

  • Methyl 2-aminobenzoate (1.0 eq)

  • Acetic Acid or Dichloromethane (10-15 volumes)

  • N-Iodosuccinimide (NIS) (2.2 eq)

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Water

Procedure:

  • In a round-bottom flask protected from light, dissolve Methyl 2-aminobenzoate in a suitable solvent like acetic acid.

  • Add N-Iodosuccinimide in one portion or in small portions to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC. Gentle heating may be required if the reaction is slow.

  • After the reaction is complete, dilute the mixture with water.

  • Wash the mixture with a 10% sodium thiosulfate solution to remove any unreacted iodine/NIS (indicated by the disappearance of any brown color).

  • Extract the product into an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) to afford pure Methyl 2-amino-3,5-diiodobenzoate.

Expected Outcome:

  • Yield: 70-85% (Estimated based on similar reactions).[11]

  • Purity: >98% after recrystallization.

Synthesis Workflow: Iodination

Caption: Workflow for the synthesis of Methyl 2-amino-3,5-diiodobenzoate.

Part 3: Comparative Analysis

The choice between synthesizing the dibromo or diiodo derivative depends on several factors, including reagent availability, reaction kinetics, safety considerations, and the desired properties of the final product.

ParameterThis compoundMethyl 2-amino-3,5-diiodobenzoateScientific Rationale & Field Insights
Halogen Reactivity HighLowBromine is a more powerful electrophile than iodine.[13] This fundamental difference in reactivity dictates the entire synthetic strategy. The C-Br bond is also stronger than the C-I bond, affecting downstream applications.
Primary Reagent Elemental Bromine (Br₂)N-Iodosuccinimide (NIS) or I₂/OxidantBr₂ is a volatile, highly corrosive liquid requiring careful handling in a fume hood. NIS is a stable, crystalline solid, which is easier and safer to handle, though more expensive.
Reaction Conditions 0°C to Room TemperatureRoom Temperature to mild heatingThe higher reactivity of bromine necessitates cooling to control the exothermic reaction and maintain selectivity. The lower reactivity of iodine requires longer reaction times or gentle heating to drive the reaction to completion.
Reaction Time 2-4 hours12-24 hoursThe bromination is significantly faster due to the higher electrophilicity of the brominating agent.
Catalyst/Activator Not typically required (solvent assisted)Acid catalyst often required for NISThe need for an activator in the iodination step adds a layer of complexity but is essential for achieving reasonable reaction rates.
Work-up Quench Sodium bisulfite (NaHSO₃)Sodium thiosulfate (Na₂S₂O₃)Both are reducing agents used to destroy excess halogenating reagent. The choice is often one of convenience and laboratory availability.
Reported Yield High (75-93%)[6][8]Good to High (70-85%, estimated)[11]Both reactions are efficient on the highly activated substrate. The slightly lower yields in iodination can sometimes be attributed to the longer reaction times or incomplete conversion.
Safety Concerns High (Corrosive, toxic, volatile Br₂)Moderate (NIS is an irritant)The handling of elemental bromine is a significant safety consideration and requires appropriate personal protective equipment and engineering controls.

Conclusion

The syntheses of this compound and Methyl 2-amino-3,5-diiodobenzoate both start from the readily available methyl anthranilate and proceed via electrophilic aromatic substitution. However, the core difference in the electrophilicity of bromine versus iodine dictates divergent experimental approaches.

  • The Bromination Route is characterized by its speed and high yield, driven by the potent reactivity of elemental bromine. Its primary drawback lies in the significant handling hazards associated with liquid bromine.

  • The Iodination Route is a slower, more deliberate process that requires a more sophisticated iodinating agent like N-Iodosuccinimide to achieve efficient conversion. While the reaction takes longer, the use of a solid, more stable reagent offers a considerable advantage in terms of operational safety and convenience.

Ultimately, the selection of one route over the other will be guided by the specific needs of the project. For rapid, cost-effective synthesis where appropriate safety infrastructure is in place, bromination is an excellent choice. For applications where safety and ease of handling are paramount, or where the unique properties of an iodo-substituted intermediate are required for subsequent steps (e.g., in cross-coupling reactions), the iodination pathway is the superior option.

References

"Methyl 2-amino-3,5-dibromobenzoate" vs. "Methyl 2-amino-3,5-dichlorobenzoate" properties

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Information.

I'm currently immersed in a thorough Google search to compile crucial physicochemical properties, spectral data (NMR, IR, Mass Spec), and typical synthetic uses for "Methyl 2-amino-3,5-dibromobenzoate." I'm also cross-referencing these findings with academic databases for greater precision.

Analyzing Compound Reactivity

I've expanded my focus to include "Methyl 2-amino-3,5-dichlorobenzoate," aiming for a direct comparison. Searches are now encompassing experimental data on reactivity, particularly amino and ester group reactions, and halogen transformations. I'm actively seeking studies directly contrasting these compounds or similar halogenated anthranilates. I'm envisioning the comparison guide's structure: starting with introductions, then a properties table with cited sources, followed by a reactivity section highlighting halogen substituent influences.

Deepening the Investigation

I'm now expanding my search to include NMR, IR, and Mass Spec data for both compounds to build a robust properties table. I'm focusing on reactivity studies that contrast the two molecules in key reactions, particularly those involving halogen substituents. I'm building a framework for the guide, aiming for a Senior Application Scientist perspective with in-text citations and clickable URLs.

Spectroscopic comparison of "Methyl 2-amino-3,5-dibromobenzoate" and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the ability to meticulously track the transformation of a molecule is paramount. Spectroscopic analysis provides the empirical backbone for this endeavor, offering a detailed narrative of how a molecule's structure evolves through a synthetic pathway. This guide presents a comprehensive spectroscopic comparison of Methyl 2-amino-3,5-dibromobenzoate, a valuable building block, and its precursors. By examining the shifts and changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data at each synthetic step, we can gain a deeper understanding of the chemical transformations and confirm the identity and purity of our intermediates and final product.

The logical synthetic progression from a simple, commercially available starting material to the more complex target molecule provides a clear framework for this comparative analysis. The chosen pathway begins with benzoic acid and proceeds through esterification, amination (via nitration and reduction), and finally, bromination.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound can be logically approached through the following sequence of reactions. This pathway allows for a step-by-step analysis of how the addition of each functional group—ester, amine, and bromine—manifests in the spectroscopic data.

Synthetic_Pathway cluster_0 Starting Material cluster_1 Esterification cluster_2 Amination cluster_3 Bromination A Benzoic Acid B Methyl Benzoate A->B CH3OH, H2SO4 C Methyl 2-aminobenzoate B->C 1. HNO3, H2SO4 2. Fe, AcOH D This compound C->D Br2, AcOH

Caption: Synthetic pathway from Benzoic Acid to this compound.

Spectroscopic Data Comparison: A Detailed Analysis

The following tables summarize the key spectroscopic data for each compound in the synthetic pathway. This side-by-side comparison highlights the characteristic changes that occur with each chemical transformation.

¹H Nuclear Magnetic Resonance (NMR) Data
CompoundAromatic Protons (ppm)Methyl Protons (ppm)Other Protons (ppm)
Benzoic Acid 8.20 (d, 2H), 7.68 (t, 1H), 7.68 (t, 2H)[1]-11.67 (s, 1H, -COOH)[1]
Methyl Benzoate 8.02-7.97 (m, 2H), 7.47 (d, 1H), 7.39-7.32 (m, 2H)3.83 (s, 3H)-
Methyl 2-aminobenzoate 6.5-8.0 (m)~3.8 (s, 3H)~5.5 (br s, 2H, -NH2)
This compound 8.17 (d, 1H), 8.04 (s, 1H)3.87 (s, 3H)-
¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)
Benzoic Acid 172.60[1][2]133.89, 130.28, 129.39, 128.55[1][2]-
Methyl Benzoate 166.7132.6, 130.4, 129.4, 128.8, 128.151.7
Methyl 2-aminobenzoate ~168110-152~51
This compound 163.39139.72, 137.9, 134.0, 131.7, 126.9, 123.3[3]53.1[3]
Infrared (IR) Spectroscopy Data
CompoundO-H Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
Benzoic Acid 2500-3300 (broad)[4]-~1700[4]-
Methyl Benzoate --~1720-
Methyl 2-aminobenzoate -~3400, ~3300~1690-
This compound -~3400, ~3300~1700~600-700
Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
Benzoic Acid C₇H₆O₂122.12122 (M+), 105, 77, 51[5]
Methyl Benzoate C₈H₈O₂136.15136 (M+), 105, 77
Methyl 2-aminobenzoate C₈H₉NO₂151.16151 (M+), 120, 92
This compound C₈H₇Br₂NO₂308.95309/311 (M+), 277/279, 198

Causality Behind Spectroscopic Changes: A Step-by-Step Interpretation

Step 1: Esterification of Benzoic Acid to Methyl Benzoate

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis, often achieved through Fischer esterification.[6] This reaction provides a clear illustration of how a subtle change in a functional group leads to distinct spectroscopic shifts.

  • ¹H NMR: The most telling change is the disappearance of the broad singlet for the carboxylic acid proton (-COOH) above 10 ppm and the appearance of a sharp singlet for the methyl ester protons (-OCH₃) around 3.8 ppm. The aromatic protons of methyl benzoate will also experience a slight shift in their chemical environment compared to benzoic acid.

  • ¹³C NMR: The carbonyl carbon of the ester in methyl benzoate is typically found slightly upfield (at a lower ppm value) compared to the carboxylic acid carbon in benzoic acid. A new peak for the methyl carbon will also appear around 52 ppm.

  • IR Spectroscopy: The broad O-H stretch characteristic of the carboxylic acid's hydrogen-bonded dimer structure (around 2500-3300 cm⁻¹) vanishes.[4] The C=O stretching frequency of the ester in methyl benzoate is generally observed at a slightly higher wavenumber (around 1720 cm⁻¹) compared to the carboxylic acid (around 1700 cm⁻¹).[4]

  • Mass Spectrometry: The molecular ion peak shifts from m/z 122 for benzoic acid to m/z 136 for methyl benzoate, a difference of 14 mass units, corresponding to the replacement of a hydrogen atom with a methyl group. The fragmentation pattern will also change, with the loss of a methoxy radical (•OCH₃, 31 mass units) becoming a prominent fragmentation pathway for methyl benzoate.

Step 2: Amination of Methyl Benzoate to Methyl 2-aminobenzoate

The introduction of an amino group onto the aromatic ring is a critical step. A common method involves the nitration of the aromatic ring followed by the reduction of the nitro group to an amine. For the synthesis of the ortho-amino isomer, specific directing strategies would be employed.

  • ¹H NMR: The introduction of the amino group (-NH₂) leads to the appearance of a new, often broad, singlet in the spectrum, typically between 3.5 and 5.5 ppm, corresponding to the two amine protons. The electron-donating nature of the amino group will cause a significant upfield shift of the aromatic protons compared to methyl benzoate.

  • ¹³C NMR: The amino group's electron-donating effect will also influence the chemical shifts of the aromatic carbons, causing some to shift upfield.

  • IR Spectroscopy: The most significant change is the appearance of two N-H stretching bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • Mass Spectrometry: The molecular ion peak will increase from m/z 136 for methyl benzoate to m/z 151 for methyl 2-aminobenzoate, an increase of 15 mass units, reflecting the addition of an amino group and the loss of a hydrogen atom.

Step 3: Bromination of Methyl 2-aminobenzoate to this compound

The final step is the electrophilic aromatic substitution of bromine onto the activated aromatic ring. The strongly activating and ortho-, para-directing amino group, along with the meta-directing ester group, will influence the position of bromination.

  • ¹H NMR: The introduction of two bromine atoms dramatically simplifies the aromatic region of the spectrum. The remaining aromatic protons will be in distinct chemical environments and will likely appear as doublets or singlets, depending on their coupling partners. The downfield shift of the remaining aromatic protons is expected due to the electron-withdrawing effect of the bromine atoms.

  • ¹³C NMR: The carbons directly bonded to the bromine atoms will show a significant downfield shift. The other aromatic carbon signals will also be affected by the presence of the two bromine atoms.

  • IR Spectroscopy: A new absorption band in the fingerprint region, typically between 600 and 700 cm⁻¹, will appear, corresponding to the C-Br stretching vibration.

  • Mass Spectrometry: The molecular ion peak will show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M+, M+2, and M+4 peaks). The molecular weight will increase significantly from 151 g/mol for methyl 2-aminobenzoate to 308.95 g/mol for the dibrominated product.[7]

Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid
  • In a round-bottom flask, combine benzoic acid (1.0 eq) and an excess of methanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.[3]

  • After cooling, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl benzoate.

  • Purify by distillation if necessary.

Protocol 2: Bromination of Methyl 2-aminobenzoate
  • Dissolve methyl 2-aminobenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid in a round-bottom flask.[3]

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker of ice water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Experimental_Workflow cluster_esterification Fischer Esterification cluster_amination Amination (Nitration & Reduction) cluster_bromination Bromination A1 Combine Benzoic Acid, Methanol, and H2SO4 A2 Reflux A1->A2 A3 Workup and Extraction A2->A3 A4 Purification A3->A4 B1 Nitration of Methyl Benzoate B2 Reduction of Nitro Group B1->B2 C1 Dissolve Methyl 2-aminobenzoate in Acetic Acid C2 Add Bromine Solution C1->C2 C3 Reaction and Precipitation C2->C3 C4 Filtration and Recrystallization C3->C4

Caption: General experimental workflows for the key synthetic steps.

Conclusion

This guide has systematically detailed the spectroscopic changes that occur during the synthesis of this compound from benzoic acid. By comparing the ¹H NMR, ¹³C NMR, IR, and MS data of each intermediate, a clear and logical progression of the chemical transformations is established. This approach not only serves as a robust method for reaction monitoring and product characterization but also provides a deeper, more intuitive understanding of the structure-property relationships that are fundamental to chemical synthesis. The provided experimental protocols offer a practical framework for the application of these principles in a laboratory setting.

References

A Comparative Guide to the Quantitative Analysis of Methyl 2-amino-3,5-dibromobenzoate: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the cornerstone of safety, efficacy, and regulatory compliance. Methyl 2-amino-3,5-dibromobenzoate, a key building block in synthetic chemistry, demands analytical methods that are not only accurate and reproducible but also efficient and robust.

This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical technique for this compound. Moving beyond a simple protocol, we will dissect the causality behind the experimental choices and objectively compare the performance of qNMR against established chromatographic methods like High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and principles.

Part 1: The Primary Method: Quantitative ¹H-NMR (qNMR) Spectroscopy

Quantitative NMR stands out as a powerful analytical tool because the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This fundamental principle allows for the determination of a compound's purity or concentration by co-dissolving it with a certified internal standard of known mass, a process that is independent of the analyte's specific response factor.[3][4] This makes qNMR a primary ratio method, where quantification is traceable to the fundamental unit of mass.

Causality in Protocol Design: Why Every Step Matters

The trustworthiness of a qNMR result is built upon a protocol where each step is optimized for accuracy. The following is a self-validating system for the analysis of this compound.

Experimental Protocol: qNMR Analysis

1. Selection of the Internal Standard (IS): The Keystone of Accuracy The choice of an internal standard is the most critical decision in qNMR. An ideal IS must not have signals that overlap with the analyte, should be chemically inert, non-volatile, and available in a highly pure, certified form.[4]

  • Analyte: this compound (MW: 308.95 g/mol ).[5][6] Expected ¹H signals: two aromatic protons (doublets) and a methyl ester singlet.

  • Selected IS: Maleic Acid (MW: 116.07 g/mol ).

  • Justification: Maleic acid provides a sharp singlet for its two equivalent olefinic protons at approximately 6.2 ppm in DMSO-d₆.[7] This region is typically free of signals from our analyte, thus preventing integration errors from signal overlap. Its solid, non-volatile nature also minimizes weighing errors.[4]

2. Sample Preparation: Precision in Gravimetry The accuracy of qNMR is fundamentally tied to the precision of mass measurements.[8]

  • Step 1: Weighing. Using an analytical balance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the exact mass (m_analyte).

  • Step 2: Standard Addition. To the same vial, add an accurately weighed amount (e.g., 5-10 mg) of high-purity (>99.5%) maleic acid. Record the exact mass (m_IS). The goal is an approximate 1:1 molar ratio of the protons being compared.

  • Step 3: Dissolution. Add a precise volume (e.g., 0.75 mL) of deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution of both components by vortexing.

  • Step 4: Transfer. Transfer the homogenous solution to a 5 mm NMR tube.

3. NMR Data Acquisition: Ensuring Quantitative Integrity Acquisition parameters must be set to ensure full relaxation of all protons, which is essential for accurate integration.[9][10] Using a 400 MHz or higher field spectrometer is recommended for better signal dispersion.[7]

ParameterRecommended ValueRationale for Quantitative Accuracy
Pulse Programzg30A standard 30° pulse is used to reduce the required relaxation delay compared to a 90° pulse.
Relaxation Delay (D1) ≥ 30 seconds Crucial Step. This ensures that all protons, especially those with long spin-lattice relaxation times (T₁), fully return to equilibrium before the next pulse. A delay of 5-7 times the longest T₁ is required; 30s is a safe, conservative value for most small molecules.[9][10]
Acquisition Time (AQ)≥ 3 secondsProvides sufficient digital resolution to define the peaks accurately for integration.
Number of Scans (NS)16 - 64An adequate number of scans are averaged to achieve a high signal-to-noise ratio (S/N > 150:1 recommended) for the peaks being integrated.

4. Data Processing and Calculation Careful and consistent data processing is vital.

  • Processing: Apply Fourier transform, manual phase correction, and baseline correction to ensure a flat baseline across the integrated regions.

  • Integration: Integrate the well-resolved singlet from the methyl ester protons (-OCH₃) of the analyte and the singlet from the olefinic protons of the maleic acid internal standard.

  • Purity Calculation: The mass fraction purity of the analyte (Purity_analyte) is calculated using the following equation:[7]

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (N_analyte = 3 for -OCH₃; N_IS = 2 for maleic acid)

    • MW: Molecular Weight

    • m: Mass

    • Purity_IS: Purity of the internal standard (e.g., 99.8%)

Visualization: qNMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (m_analyte) weigh_is 2. Accurately Weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve 3. Dissolve in Deuterated Solvent weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire ¹H-NMR Spectrum (Set long D1 ≥ 30s) transfer->acquire process 6. Process Spectrum (Phase, Baseline Correction) acquire->process integrate 7. Integrate Analyte and IS Signals process->integrate calculate 8. Calculate Purity Using Formula integrate->calculate result Quantitative Result calculate->result

Caption: Workflow for quantitative NMR (qNMR) analysis.

Exemplary Data for Purity Assessment
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)18.55 mg7.02 mg
Molecular Weight (MW)308.95 g/mol 116.07 g/mol
Integrated Signal-OCH₃ singletOlefinic singlet
Number of Protons (N)32
Integral Value (I)5.215.15
Purity of Standard-99.8%
Calculated Purity 98.9% -

Part 2: Comparison with Alternative Analytical Techniques

While qNMR is a powerful primary method, HPLC-UV and GC-MS are indispensable orthogonal techniques often used in drug development for validation and routine analysis.[11][12] The choice of method depends on the analytical objective, sample matrix, and available resources.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[13] For this compound, a reversed-phase method is suitable.

  • Protocol Synopsis:

    • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% formic acid).

    • Detection: UV detector set to a wavelength of maximum absorbance (e.g., ~254 nm or determined by UV scan).

    • Quantification: Requires a calibration curve generated from a certified reference standard of this compound itself.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility in the gas phase. Given its predicted boiling point of ~318°C and melting point of 89-91°C, this compound is amenable to GC analysis.[5]

  • Protocol Synopsis:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms).

    • Injection: Split/splitless inlet.

    • Oven Program: Temperature gradient (e.g., starting at 100°C, ramping to 280°C).

    • Detection: Mass spectrometer in Electron Ionization (EI) mode, monitoring characteristic fragment ions for high selectivity.

    • Quantification: Typically requires an analyte-specific standard or a structurally similar internal standard for a calibration curve.

Visualization: Method Selection Guide

G start Analytical Goal q1 Absolute Purity without specific standard? start->q1 q2 Routine QC with established standard? q1->q2 No qnmr Use qNMR q1->qnmr  Yes q3 Trace analysis or complex matrix? q2->q3 No hplc Use HPLC-UV q2->hplc  Yes q3->hplc No gcms Use GC-MS or LC-MS q3->gcms  Yes

Caption: Decision tree for selecting an analytical method.

Head-to-Head Performance Comparison

The following table objectively compares the three techniques for the quantification of this compound.

FeatureqNMR HPLC-UV GC-MS
Principle Signal integral proportional to molar concentration.Chromatographic separation with UV absorbance detection.Chromatographic separation based on volatility with mass-based detection.
Analyte-Specific Standard Not required. Uses a universal, unrelated internal standard.[14]Required. A certified standard of the analyte is necessary for calibration.[14]Required for accurate quantification.
Sample Prep Time Fast (weigh, dissolve).[15]Moderate (standard curve prep, filtration).Moderate (may require derivatization for less volatile compounds).
Selectivity High (based on unique chemical shifts).Moderate (risk of co-elution).Very High (separation + mass fragmentation).
Sensitivity (Typical) Lower (mg range).[4]Moderate (µg/mL range).[15]High (ng/mL to pg/mL range).
Accuracy / Precision Excellent (<1% error is common).[16][17]Very Good (typically 1-2% RSD).Very Good (typically 1-5% RSD).
Solvent Consumption Very Low (~0.75 mL per sample).[15]High (continuous flow).Low.
Key Advantage Absolute quantification without analyte-specific standard; fast method development.Robust, widely available, good for routine QC.Excellent sensitivity and selectivity.
Key Limitation Lower sensitivity; requires high-field NMR.Requires analyte-specific standard; higher solvent usage.Analyte must be volatile and thermally stable.

Conclusion: An Integrated Analytical Strategy

For the quantitative analysis of this compound, qNMR serves as an unparalleled primary method for purity assignment, offering absolute quantification with high accuracy and precision without the need for an analyte-specific reference standard. Its speed and low solvent consumption make it highly efficient for the characterization of new batches, reference materials, and synthetic intermediates.[14][15]

HPLC-UV remains the workhorse for routine quality control once a reference standard is established, valued for its robustness and automation. GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level impurity analysis or when dealing with complex sample matrices.

Ultimately, a truly trustworthy analysis leverages these techniques orthogonally. An initial, highly accurate purity value determined by qNMR can be used to qualify a new batch of material, which can then serve as the primary reference standard for developing a routine, high-throughput HPLC-UV method. This integrated approach combines the absolute accuracy of qNMR with the practical strengths of chromatography, ensuring a comprehensive and reliable analytical workflow for drug development professionals.

References

A Comparative Guide to the Synthetic Routes of Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-amino-3,5-dibromobenzoate, a key starting material and intermediate in the synthesis of various pharmaceuticals, including the mucolytic agent Bromhexine, presents multiple synthetic pathways for its preparation.[1][2] This guide provides a comprehensive review and comparison of the most prevalent synthetic routes to this important compound, offering insights into the rationale behind experimental choices, and presenting detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around two core strategies: the direct bromination of a pre-existing ester (Methyl 2-aminobenzoate) or a two-step approach involving the bromination of the corresponding carboxylic acid followed by esterification. The choice between these routes is often dictated by factors such as the availability of starting materials, desired purity, scalability, and safety considerations.

Route 1: Direct Bromination of Methyl 2-aminobenzoate

This approach is arguably the most direct method, involving the electrophilic aromatic substitution of Methyl 2-aminobenzoate (also known as methyl anthranilate). The amino group is a strong activating group, directing the incoming bromine electrophiles to the ortho and para positions. Since the para position is already substituted with the ester group, bromination occurs at the available ortho and para positions relative to the amino group, which are positions 3 and 5.

Method 1a: Bromination using Elemental Bromine

The classical approach involves the use of elemental bromine (Br₂) as the brominating agent. This reaction is highly exothermic and requires careful control of the reaction temperature to prevent the formation of side products and ensure safety.[3]

Reaction Scheme:

A patented procedure highlights the use of bromine in the presence of hydrogen peroxide as an oxidizing agent within a biphasic solvent system of dichloroethane and water, with sulfuric acid as a catalyst.[4][5] This method aims to continuously generate the electrophilic bromine species in situ, potentially offering better control over the reaction.

Method 1b: Bromination using a Solid Brominating Agent

To mitigate the hazards associated with handling liquid bromine, solid brominating agents such as N-Bromosuccinimide (NBS) can be employed.[3] While specific high-yield examples for the dibromination of methyl anthranilate using NBS were not prominently found in the initial literature survey, it remains a viable and safer alternative worth exploring.

Method 1c: Bromination using an Ionic Liquid

A more recent and innovative approach utilizes a task-specific ionic liquid, tribromide-N-methyl-N-n-butylimidazole, as both the solvent and the brominating agent.[6] This method offers several advantages, including a simpler work-up procedure and potentially higher yields and selectivity. The reaction proceeds at a controlled temperature of 60°C with reported yields ranging from 75% to 81.6%.[6]

Route 2: Two-Step Synthesis from 2-Aminobenzoic Acid

This strategy involves the initial bromination of 2-aminobenzoic acid (anthranilic acid) to yield 2-amino-3,5-dibromobenzoic acid, followed by the esterification of the carboxylic acid functionality.

Step 1: Bromination of 2-Aminobenzoic Acid

Similar to the direct bromination of the ester, the amino group of anthranilic acid directs the bromination to the 3 and 5 positions. A well-documented procedure for this transformation involves the dropwise addition of a solution of bromine in acetic acid to a cooled solution of 2-aminobenzoic acid in acetic acid.[7] This method is reported to produce 2-amino-3,5-dibromobenzoic acid in a high yield of 93%.[7]

Step 2: Esterification of 2-amino-3,5-dibromobenzoic Acid

The subsequent esterification of the dibrominated anthranilic acid can be achieved through various standard methods. The most common is the Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. While a specific protocol for the dibrominated substrate is not detailed in the provided sources, this is a standard and generally effective method for esterifying aromatic carboxylic acids.

Comparative Analysis of Synthetic Routes

FeatureRoute 1a: Direct Bromination (Br₂)Route 1c: Direct Bromination (Ionic Liquid)Route 2: Two-Step Synthesis
Starting Material Methyl 2-aminobenzoateMethyl 2-aminobenzoate2-Aminobenzoic acid
Key Reagents Br₂, H₂O₂, H₂SO₄, Dichloroethane[4][5]Tribromide-N-methyl-N-n-butylimidazole[6]Br₂, Acetic Acid; then Methanol, H₂SO₄[7]
Reported Yield Not explicitly stated for the full process in a single source, but implied to be efficient.75 - 81.6%[6]Step 1: 93%[7]. Step 2 yield is expected to be high.
Advantages - One-step process.- High yield. - Simpler work-up. - Potentially more controllable.[6]- High yield in the bromination step. - Avoids direct bromination of the ester, which can sometimes lead to hydrolysis.
Disadvantages - Use of hazardous liquid bromine. - Highly exothermic reaction requiring strict temperature control.[3]- Requires the preparation or purchase of a specific ionic liquid.- Two-step process, potentially longer overall reaction time.
Scalability Can be challenging due to exothermicity.[3]Potentially more scalable due to better reaction control.Generally scalable, with standard procedures for both steps.

Experimental Protocols

Protocol for Route 1c: Direct Bromination using an Ionic Liquid

This protocol is adapted from a patented method.[6]

  • To a 500 mL three-necked flask, add methyl 2-aminobenzoate (e.g., 15g) and tribromide-N-methyl-N-n-butylimidazole (e.g., 50 mL).

  • Heat the mixture to 60°C with stirring until all solids are dissolved.

  • Add the intermediate 1 (tribromide-N-methyl-N-n-butylimidazole, e.g., 19g) and maintain the reaction temperature at 60°C with stirring for 3 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and extract with diethyl ether (3 x 150 mL).

  • Combine the ether layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • The reported yield for this scale is approximately 81.6%.[6]

Protocol for Route 2: Two-Step Synthesis

Step 1: Preparation of 2-amino-3,5-dibromobenzoic acid

This protocol is adapted from a published research article.[7]

  • In a suitable reaction vessel, dissolve 2-aminobenzoic acid (25 g, 0.1822 mol) in acetic acid (50 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of bromine (32.79 g, 0.1822 mol) in acetic acid (in a 1:1 volume ratio).

  • Add the bromine solution dropwise to the cooled 2-aminobenzoic acid solution over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for one hour, and then at room temperature for 3-4 hours.

  • Add water (100 mL) to the reaction mixture at 15-20 °C to precipitate the product.

  • Filter the solid, wash with water (2 x 50 mL), and dry at 80 °C for 5 hours.

  • The reported yield is 93%.[7]

Step 2: Esterification of 2-amino-3,5-dibromobenzoic acid (General Fischer Esterification)

  • Suspend 2-amino-3,5-dibromobenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired methyl ester.

Visualization of Synthetic Pathways

Synthetic_Pathways

Route_Details

Conclusion

Both the direct bromination of methyl 2-aminobenzoate and the two-step synthesis from 2-aminobenzoic acid are viable and effective methods for preparing this compound. The direct bromination using an ionic liquid appears to be a promising modern approach that offers high yields and improved reaction control. However, the two-step method, while longer, is robust, high-yielding, and utilizes more conventional reagents and procedures, which may be more accessible in some laboratory settings. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, safety protocols, and economic considerations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with specialized reagents like Methyl 2-amino-3,5-dibromobenzoate is fundamental to innovation. However, our responsibility extends beyond the synthesis and application of these compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but also carries severe regulatory consequences.[1]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind each procedural choice, grounding our actions in established safety protocols and regulatory frameworks. This ensures that our disposal practices are not just compliant, but also scientifically sound and inherently safe.

Hazard Assessment and Chemical Profile

Before handling any waste, a thorough understanding of the chemical's properties and hazards is paramount. This compound is not a benign substance; its hazard profile dictates the stringent handling and disposal procedures required.

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource
Chemical Name This compound[2]
CAS Number 606-00-8[2][3][4]
Molecular Formula C₈H₇Br₂NO₂[2][3][4]
Molecular Weight 308.95 g/mol [2]
Physical State Solid, straw-colored crystals[5][6]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Classification Halogenated Organic Compound[7][8]

The presence of two bromine atoms classifies this compound as a halogenated organic compound .[7] This is a critical designation, as these substances are subject to specific and rigorous disposal regulations under the Resource Conservation and Recovery Act (RCRA) due to their potential to form persistent environmental pollutants if not managed correctly.[1][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, establishing a robust barrier between the handler and the chemical waste is a non-negotiable first step. The selection of PPE must directly correspond to the risks of skin contact, eye exposure, and inhalation of dust particles.

  • Eye and Face Protection : Wear chemical safety goggles that meet the ANSI Z.87.1 standard.[10] When handling larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.[10][11]

  • Skin Protection : Wear nitrile or neoprene gloves, which provide good resistance to a broad range of chemicals.[11] Always inspect gloves for any signs of degradation or puncture before use. A fully buttoned, long-sleeved laboratory coat is mandatory to protect against skin exposure.[10]

  • Respiratory Protection : All handling of this compound waste, including container labeling and sealing, should be performed within a certified chemical fume hood to minimize the risk of inhaling airborne particulates.[5][12] If a fume hood is not available, a NIOSH-approved respirator, such as an N95 dust mask, is required for handling the solid material.[5][13]

  • General Hygiene : Never eat, drink, or smoke in areas where chemicals are handled.[5] Wash hands thoroughly with soap and water after completing any waste handling procedures.[12]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. The following workflow is designed to ensure safety and regulatory compliance from the moment the material is designated as waste to its final removal by a certified disposal service.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Step 1: Generation & Classification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Labeling cluster_3 Step 4: Accumulation & Storage cluster_4 Step 5: Final Disposition A Material Identified as Waste B Classify as 'Hazardous Waste' (Halogenated Organic, Irritant) A->B C Select Chemically Compatible Container (Glass or PE) B->C D Transfer Waste into Container (Inside Fume Hood) C->D E Securely Cap Container D->E F Segregate from Incompatibles: - Non-Halogenated Organics - Acids & Bases - Oxidizers E->F G Affix 'Hazardous Waste' Label F->G H Add Full Chemical Name: 'this compound' G->H I List Hazards: 'Irritant, Toxic' H->I J Record Accumulation Date I->J K Place in Designated Satellite Accumulation Area (SAA) J->K L Use Secondary Containment K->L M Ensure SAA is Well-Ventilated (e.g., Fume Hood) K->M N Keep Container Closed K->N O Arrange Pickup with Licensed Hazardous Waste Contractor N->O P Follow Contractor Instructions for Transport Preparation O->P Q Final Disposal via High-Temperature Incineration P->Q

Caption: Logical workflow for the safe and compliant disposal of this compound.

Detailed Procedural Steps:
  • Waste Classification (The "Why"): Upon deciding to discard this compound (whether it's unused reagent, contaminated material, or reaction byproduct), it must be immediately classified as "Hazardous Waste".[1][14] This classification is mandated by the EPA's RCRA due to its irritant properties and its identity as a halogenated organic compound.[1][2][7] This step is the legal and safety foundation for all subsequent actions.

  • Segregation : This is arguably the most critical step in preventing laboratory accidents. This waste must be collected in a container exclusively designated for Halogenated Organic Wastes .[7][8]

    • Causality : Mixing halogenated waste with other chemical classes can lead to dangerous outcomes. For instance, mixing with strong acids can generate toxic gases, while mixing with incompatible organics could lead to exothermic reactions. Segregation prevents such unforeseen reactions and ensures the waste stream is acceptable for the designated final disposal method, which for halogenated compounds is typically incineration.[8][14]

  • Container Selection and Labeling :

    • Container : The waste container must be robust, leak-proof, and chemically compatible with the waste.[1][14] Borosilicate glass bottles or high-density polyethylene (HDPE) containers with secure screw caps are appropriate choices. Never use food containers.[14] The container should only be filled to about 90% capacity to allow for expansion and prevent spills.

    • Labeling : The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label is a vital communication tool. Per EPA and OSHA regulations, the label must include:

      • The words "Hazardous Waste" .[14][15]

      • The full, unabbreviated chemical name: "this compound" .[14] If it's a mixture, all components must be listed.

      • A clear indication of the associated hazards (e.g., "Irritant," "Toxic," or relevant GHS pictograms).[14][15]

      • The date when waste accumulation began.[14]

  • Accumulation and Storage :

    • Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[14][15] This could be a specific section of a lab bench or, ideally, inside a chemical fume hood.[14]

    • The SAA must be managed to prevent spills. Using a secondary containment bin is a best practice that provides an extra layer of protection.[1]

    • The waste container must remain tightly sealed at all times, except when you are actively adding waste.[14] This minimizes the release of vapors and prevents contamination.

    • There are limits on how much waste (up to 55 gallons) and for how long (up to one year for partially filled containers) can be stored in an SAA before it must be moved to a Central Accumulation Area (CAA).[14][15]

  • Final Disposal :

    • Under no circumstances should this compound be disposed of down the sink or in the regular trash.[1][16] This action is illegal and environmentally damaging.

    • The only acceptable method of disposal is through your institution's Environmental Health & Safety (EH&S) office or a contracted, licensed hazardous waste disposal company.[5][12][15]

    • These specialized contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration, the standard and environmentally preferred method for halogenated organic compounds.[7][8]

Emergency Procedures: Spill Management

In the event of a spill, a quick and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as described in Section 2.

  • Contain and Clean : For small spills of the solid material, carefully sweep it up using a dustpan and brush, avoiding the creation of airborne dust.[5] Place the swept material and any contaminated cleaning equipment into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials (wipes, absorbent pads) must also be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EH&S department, as required by your institution's policies.

By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3,5-dibromobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3,5-dibromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.